molecular formula C14H11BrO2 B120819 4-(4-Bromobenzyloxy)benzaldehyde CAS No. 149833-95-4

4-(4-Bromobenzyloxy)benzaldehyde

Cat. No.: B120819
CAS No.: 149833-95-4
M. Wt: 291.14 g/mol
InChI Key: HGCGRPJQAXHMMI-UHFFFAOYSA-N
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Description

4-(4-Bromobenzyloxy)benzaldehyde (CAS 149833-95-4) is a brominated aromatic aldehyde with the molecular formula C14H11BrO2 and a molecular weight of 291.14 g/mol . This compound serves as a versatile building block in organic synthesis, characterized by a benzaldehyde core substituted with a 4-bromobenzyloxy group at the para position . The bromine atom enhances its utility as a key intermediate, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, facilitating the construction of complex biaryl structures . It is synthesized via a nucleophilic substitution reaction, where 4-hydroxybenzaldehyde reacts with 4-bromobenzyl bromide in the presence of a base like potassium carbonate . Beyond its applications in material science, this compound is investigated for its biological activity. Research indicates it exhibits potential as an enzyme inhibitor and possesses antimicrobial properties, making it a candidate for further exploration in medicinal chemistry and pharmacological research . The aldehyde functional group is highly reactive and can undergo various transformations, including oxidation to the corresponding carboxylic acid or reduction to the benzyl alcohol, further expanding its utility as a synthetic precursor . This product is intended for research purposes only and is not intended for human or veterinary use .

Properties

IUPAC Name

4-[(4-bromophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c15-13-5-1-12(2-6-13)10-17-14-7-3-11(9-16)4-8-14/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCGRPJQAXHMMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353247
Record name 4-[(4-Bromophenyl)methoxy]benzaldehyde
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Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149833-95-4
Record name 4-[(4-Bromophenyl)methoxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149833-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-Bromophenyl)methoxy]benzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4-Bromobenzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(4-bromobenzyloxy)benzaldehyde, a key intermediate in the development of various pharmaceutical compounds. The primary synthetic route is the Williamson ether synthesis, a robust and versatile method for the formation of ethers.[1][2] This document details the experimental protocol, presents quantitative data in a structured format, and visualizes the synthetic workflow.

Reaction Scheme

The synthesis of this compound is achieved through the nucleophilic substitution reaction between 4-hydroxybenzaldehyde and 4-bromobenzyl bromide.[3] The reaction is typically carried out in the presence of a base, such as potassium carbonate, which deprotonates the hydroxyl group of 4-hydroxybenzaldehyde to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the benzylic carbon of 4-bromobenzyl bromide and displacing the bromide ion to form the desired ether linkage.[2]

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reagents and Reaction Parameters

Reagent/ParameterMolecular FormulaMolecular Weight ( g/mol )Molar Equivalents
4-HydroxybenzaldehydeC₇H₆O₂122.121.0
4-Bromobenzyl bromideC₇H₆Br₂249.931.0 - 1.1
Potassium CarbonateK₂CO₃138.211.5 - 2.5
Solvent (e.g., DMF, Acetone)---
Reaction Temperature--Room Temperature to 100°C
Reaction Time--3 - 24 hours

Table 2: Product Characterization

PropertyValue
Molecular Formula C₁₄H₁₁BrO₂
Molecular Weight 291.14
Appearance White to off-white solid
Melting Point 98-102 °C (unpurified)
¹H NMR (CDCl₃, δ ppm) 9.89 (s, 1H, CHO), 7.85-7.01 (m, 8H, Ar-H), 5.32 (s, 2H, OCH₂)
¹³C NMR (CDCl₃, δ ppm) 192.82 (C=O), 163.5, 135.5, 132.0, 131.0, 129.5, 128.0, 122.0, 115.0, 70.0 (OCH₂)

Experimental Protocol

This protocol is a generalized procedure based on the Williamson ether synthesis for preparing this compound.[1][4][5]

Materials:

  • 4-Hydroxybenzaldehyde

  • 4-Bromobenzyl bromide

  • Potassium Carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF) or Acetone (anhydrous)

  • Deionized Water

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.5-2.5 eq), and a suitable anhydrous solvent such as DMF or acetone.

  • Addition of Alkyl Halide: To the stirred suspension, add 4-bromobenzyl bromide (1.0-1.1 eq).

  • Reaction: Heat the reaction mixture to a temperature between 80-100°C and maintain stirring.[1][4] The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 3 to 24 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water. A precipitate will form.

  • Isolation of Crude Product: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with deionized water.

  • Purification:

    • Extraction: Dissolve the crude solid in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

    • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

    • Recrystallization: For further purification, recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain a pure crystalline solid.[6]

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reactants 1. Combine 4-Hydroxybenzaldehyde, K₂CO₃, and Solvent add_bromide 2. Add 4-Bromobenzyl Bromide reactants->add_bromide Stir reflux 3. Heat and Stir add_bromide->reflux Heat (80-100°C) cool 4. Cool to Room Temperature reflux->cool precipitate 5. Pour into Ice-Water cool->precipitate filter 6. Filter Precipitate precipitate->filter extract 7. Dissolve and Extract filter->extract dry 8. Dry Organic Layer extract->dry evaporate 9. Remove Solvent dry->evaporate recrystallize 10. Recrystallize evaporate->recrystallize product Pure this compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

References

A Technical Guide to 4-(4-Bromobenzyloxy)benzaldehyde (CAS: 149833-95-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-(4-Bromobenzyloxy)benzaldehyde, a versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. It covers the compound's chemical properties, detailed synthesis protocols, and its potential roles in drug discovery and materials science.

Core Chemical Properties

This compound is an aromatic aldehyde characterized by a benzaldehyde core substituted at the para-position with a 4-bromobenzyloxy group.[1] This structure provides two key reactive sites: the aldehyde group, which can undergo various transformations like oxidation and reduction, and the bromine atom on the benzyl group, which is ideal for metal-catalyzed cross-coupling reactions.[1]

PropertyValueSource
CAS Number 149833-95-4[2][3][4]
Molecular Formula C14H11BrO2[1][2]
Molecular Weight 291.14 g/mol [1][2]
IUPAC Name 4-[(4-bromophenyl)methoxy]benzaldehyde[1]
Synonyms 4-((4-Bromobenzyl)oxy)benzaldehyde[5][6]
Appearance White to off-white crystalline powder[7]

Spectroscopic Data

While specific experimental spectra for this exact compound are not publicly available, the following data can be predicted based on the analysis of closely related analogs such as 4-((4-Chlorobenzyl)oxy)benzaldehyde and comparative spectral data of other para-substituted benzaldehydes.[8][9]

Predicted Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) δ (ppm): 9.80-9.90 (s, 1H, CHO), 7.80-7.85 (d, 2H, ArH), 7.50-7.55 (d, 2H, ArH), 7.30-7.35 (d, 2H, ArH), 7.00-7.05 (d, 2H, ArH), 5.10 (s, 2H, CH₂)
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 190.8, 163.5, 135.5, 132.0, 130.5, 129.5, 122.0, 115.2, 70.0

Note: The predicted values are for reference and should be confirmed by experimental analysis.

Synthesis and Experimental Protocols

The primary synthesis route for this compound is a nucleophilic substitution reaction (specifically, a Williamson ether synthesis) between 4-hydroxybenzaldehyde and 4-bromobenzyl bromide.[1]

Experimental Protocol: Synthesis

This protocol is adapted from a standard procedure for the synthesis of analogous benzyloxybenzaldehyde compounds.[10]

Materials:

  • 4-hydroxybenzaldehyde

  • 4-bromobenzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Diethyl ether (Et₂O)

  • 5% Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-hydroxybenzaldehyde (1.0 eq), 4-bromobenzyl bromide (1.05 eq), and anhydrous potassium carbonate (3.5 eq) in ethanol.

  • Reflux: Heat the mixture to reflux under a nitrogen atmosphere for approximately 14 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Wash the residue thoroughly with ethyl acetate.

  • Solvent Removal: Combine the filtrate and washes, and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting crude residue in diethyl ether. Wash the ether solution sequentially with a 5% sodium hydroxide solution, distilled water, and finally with a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from ethanol to yield pure this compound as colorless crystals.

G Synthesis Workflow for this compound cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product r1 4-hydroxybenzaldehyde p1 Combine and Reflux (~14 hours) r1->p1 r2 4-bromobenzyl bromide r2->p1 r3 K₂CO₃ (Base) r3->p1 r4 Ethanol (Solvent) r4->p1 p2 Filtration & Solvent Removal p1->p2 p3 Extraction & Washing (Et₂O, NaOH, H₂O, Brine) p2->p3 p4 Drying & Concentration p3->p4 prod Purified Product: This compound p4->prod

Synthesis of this compound.

Applications in Drug Discovery and Research

This compound is a valuable building block due to its dual reactivity. Its utility spans several areas of chemical and pharmaceutical research.

  • Synthetic Intermediate: The bromine atom makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the construction of complex biaryl structures.[1]

  • Enzyme Inhibition: Research indicates that the compound and its derivatives have potential as enzyme inhibitors, a critical area in drug development for various diseases.[1]

  • Antimicrobial and Anticancer Activity: Studies have highlighted the potential of this compound derivatives as antimicrobial agents.[1] Furthermore, related structures have been investigated for their anticancer properties, with one study noting effects on MCF-7 breast cancer cells.[1] The core structure is related to intermediates used in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment.[10]

G Role in Drug Discovery Pipeline cluster_applications Potential Therapeutic Areas A This compound (Building Block) B Organic Synthesis (e.g., Cross-Coupling) A->B C Library of Novel Derivatives B->C D Biological Screening C->D E Hit Identification D->E F Lead Optimization E->F app1 Enzyme Inhibition E->app1 app2 Anticancer Agents E->app2 app3 Antimicrobial Agents E->app3

The compound's role in a drug discovery pipeline.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[5]

  • Signal Word: Warning.[5]

  • Precautionary Statements: P261, P264, P270, P271, P280.[5]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.

This product is intended for research and development purposes only.[1]

References

A Technical Guide to the Physical Properties of 4-(4-Bromobenzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical properties of 4-(4-Bromobenzyloxy)benzaldehyde, a key intermediate in organic synthesis. The information presented herein is intended to support research and development activities by providing key data and standardized experimental protocols.

Core Physical and Chemical Properties

This compound, identified by the CAS number 149833-95-4, is an aromatic aldehyde containing a brominated benzyloxy moiety.[1][2][3] Its chemical structure influences its physical characteristics and reactivity.

Data Presentation

The quantitative physical and chemical data for this compound are summarized in the table below for ease of reference and comparison.

PropertyValueSource
Molecular Formula C₁₄H₁₁BrO₂[1][3]
Molecular Weight 291.14 g/mol [1][3]
CAS Number 149833-95-4[1][2][3]
Melting Point 88-92 °C[1][2]
Boiling Point (Predicted) 419.3 ± 25.0 °C[1]
Appearance Solid (form not specified)
Solubility Information not quantitatively available. Expected to be soluble in common organic solvents and have low solubility in water based on its structure.

Experimental Protocols

Detailed methodologies for the determination of key physical properties are provided below. These protocols are generalized for solid organic compounds and are applicable for the characterization of this compound.

Determination of Melting Point

The melting point of a solid organic compound is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

  • Mortar and pestle (optional, for powdering the sample)

Procedure:

  • Ensure the sample of this compound is dry and finely powdered. If necessary, gently crush the solid using a mortar and pestle.[4]

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a depth of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface to compact the sample.[5]

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point (88-92 °C).

  • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[5]

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Continue heating slowly and record the temperature at which the entire solid has melted into a clear liquid (the end of the melting range).[6]

  • The recorded temperature range is the melting point of the sample. For a pure compound, this range should be narrow (typically 0.5-2 °C).

Determination of Boiling Point (for liquids, adaptable for high-melting solids)

While this compound is a solid at room temperature, a general protocol for determining the boiling point of an organic substance is provided for completeness, as it is a fundamental physical property. The Thiele tube method is a common technique.

Apparatus:

  • Thiele tube

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating mantle or Bunsen burner

  • Mineral oil or other suitable heating bath fluid

Procedure:

  • Place a small amount of the substance into the small test tube.

  • Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.

  • Attach the test tube to the thermometer, ensuring the bulb of the thermometer is level with the sample.

  • Clamp the assembly in the Thiele tube filled with a high-boiling point liquid like mineral oil, ensuring the sample is below the oil level.

  • Heat the side arm of the Thiele tube gently and slowly.[7]

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a continuous and rapid stream of bubbles is observed.

  • Stop heating and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[8]

Determination of Solubility

Qualitative solubility tests are performed to understand the polarity of a compound and to select appropriate solvents for reactions, purification, and analysis.

Apparatus:

  • Small test tubes

  • Spatula

  • Vortex mixer or stirring rod

  • A selection of solvents with varying polarities (e.g., water, ethanol, acetone, diethyl ether, toluene, hexane)

Procedure:

  • Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a series of clean, dry test tubes.[9]

  • To each tube, add a small volume (e.g., 1 mL) of a different solvent.

  • Agitate the mixture vigorously for a set period (e.g., 1-2 minutes) using a vortex mixer or by flicking the tube.[10]

  • Observe whether the solid dissolves completely, partially, or not at all.

  • Record the solubility as "soluble," "partially soluble," or "insoluble" for each solvent.

  • For quantitative analysis, a saturated solution can be prepared, and the concentration of the dissolved solute can be determined analytically after filtration.

Visualization of Experimental Workflow

Since no specific signaling pathways involving this compound have been identified in the literature, a logical workflow for its synthesis and characterization is presented below. This diagram illustrates the general steps a researcher would take from starting materials to a pure, characterized product.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants 4-Hydroxybenzaldehyde & 4-Bromobenzyl bromide Reaction Williamson Ether Synthesis (Base, Solvent) Reactants->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification_Step Recrystallization or Column Chromatography Crude_Product->Purification_Step Pure_Product Pure this compound Purification_Step->Pure_Product MP Melting Point Determination Pure_Product->MP Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Pure_Product->Spectroscopy Solubility Solubility Testing Pure_Product->Solubility Final_Data Physical & Spectroscopic Data MP->Final_Data Spectroscopy->Final_Data Solubility->Final_Data

Caption: General workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to 4-(4-Bromobenzyloxy)benzaldehyde: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Bromobenzyloxy)benzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a benzaldehyde core linked to a brominated benzyl group via an ether linkage, provides a versatile scaffold for the development of novel therapeutic agents. This technical guide details the chemical structure, IUPAC nomenclature, synthetic methodology, and physicochemical properties of this compound. Furthermore, it explores its emerging role as a precursor for potent inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), a key enzyme implicated in cancer stem cell survival and chemoresistance, highlighting its potential in oncological drug discovery.

Chemical Structure and Nomenclature

This compound is an organic compound with the molecular formula C₁₄H₁₁BrO₂. The molecule consists of a benzaldehyde ring where the hydroxyl group at the para-position is etherified with a 4-bromobenzyl group.

IUPAC Name: 4-[(4-bromophenyl)methoxy]benzaldehyde

Chemical Structure:

Chemical structure of this compound

Physicochemical and Spectroscopic Data

Precise experimental data for this compound is not extensively reported in publicly available literature. However, based on the analysis of closely related compounds, the following properties can be predicted. For comparison, data for the analogous compounds 4-Bromobenzaldehyde and 4-(Benzyloxy)benzaldehyde are provided.

Table 1: Physicochemical Properties

PropertyThis compound (Predicted)4-Bromobenzaldehyde (Experimental)4-(Benzyloxy)benzaldehyde (Experimental)
Molecular Formula C₁₄H₁₁BrO₂C₇H₅BrOC₁₄H₁₂O₂
Molecular Weight 291.14 g/mol 185.02 g/mol 212.24 g/mol
Appearance White to off-white solidWhite to off-white crystalline powder[1]Colorless crystals[2]
Melting Point Not available58-60 °C[1]65-66 °C (338-339 K)[2]

Table 2: Spectroscopic Data (Predicted/Comparative)

Spectroscopic DataThis compound (Predicted)4-Bromobenzaldehyde (Experimental)4-(Benzyloxy)benzaldehyde (Experimental)
¹H NMR (CDCl₃, δ) ~9.9 (s, 1H, -CHO), ~7.8 (d, 2H), ~7.5 (d, 2H), ~7.4 (d, 2H), ~7.1 (d, 2H), ~5.1 (s, 2H, -OCH₂-)9.99 (s, 1H), 7.82 (d, 2H), 7.72 (d, 2H)9.88 (s, 1H), 7.83 (d, 2H), 7.45-7.30 (m, 5H), 7.07 (d, 2H), 5.14 (s, 2H)
¹³C NMR (CDCl₃, δ) ~191 (C=O), ~163, ~137, ~135, ~132, ~131, ~129, ~128, ~122, ~115, ~70 (-OCH₂-)191.0 (CHO), 135.0 (C-Br), 132.5 (Ar-CH), 130.9 (Ar-CH), 129.9 (Ar C-CHO)190.8 (C=O), 163.8, 135.9, 131.9, 130.2, 128.7, 128.3, 127.5, 115.2, 70.2 (-OCH₂-)[3]
IR (cm⁻¹) ~1700 (C=O stretch), ~2820, ~2720 (C-H aldehyde stretch), ~1600 (C=C aromatic stretch), ~1250, ~1030 (C-O ether stretch)~1700 (C=O), ~2820, ~2720 (C-H aldehyde), ~1585 (C=C aromatic)~1684 (C=O), ~2835, ~2730 (C-H aldehyde), ~1600 (C=C aromatic), ~1255 (C-O ether)

Synthesis of this compound

The primary synthetic route to this compound is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this specific synthesis, the phenoxide of 4-hydroxybenzaldehyde reacts with 4-bromobenzyl bromide.

Reaction Scheme

G reagent1 4-Hydroxybenzaldehyde product This compound reagent1->product Williamson Ether Synthesis reagent2 4-Bromobenzyl bromide plus1 + reagent2->plus1 plus2 + KBr + H₂O + CO₂ product->plus2 base K₂CO₃ base->product solvent DMF or Ethanol solvent->product plus1->reagent1

Figure 1. Williamson Ether Synthesis of this compound.
Detailed Experimental Protocol

The following protocol is adapted from the synthesis of the analogous compound, 4-(benzyloxy)benzaldehyde.[2]

Materials and Reagents:

  • 4-Hydroxybenzaldehyde

  • 4-Bromobenzyl bromide

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Ethanol

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5-2.0 eq), and a suitable solvent such as DMF or ethanol.

  • Addition of Alkyl Halide: To the stirred suspension, add 4-bromobenzyl bromide (1.0-1.1 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for several hours (e.g., 3-14 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • If ethanol is used as the solvent, filter off the potassium carbonate. If DMF is used, pour the reaction mixture into ice water to precipitate the product.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with deionized water and then with brine.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Experimental Workflow Diagram

G start Start reactants Combine 4-hydroxybenzaldehyde, K₂CO₃, and solvent start->reactants add_bromide Add 4-bromobenzyl bromide reactants->add_bromide reflux Heat to reflux for 3-14 hours add_bromide->reflux tlc Monitor by TLC reflux->tlc tlc->reflux Incomplete workup Cool, filter/precipitate, and extract with ethyl acetate tlc->workup Complete wash Wash organic layer with water and brine workup->wash dry Dry over MgSO₄/Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallize from ethanol/water concentrate->purify product Obtain pure this compound purify->product

Figure 2. Experimental workflow for the synthesis and purification.

Applications in Drug Development: Targeting Aldehyde Dehydrogenase (ALDH)

Substituted benzyloxybenzaldehyde derivatives have been identified as promising inhibitors of aldehyde dehydrogenase (ALDH), particularly the ALDH1A3 isoform. The ALDH enzyme family plays a crucial role in cellular detoxification by oxidizing both endogenous and exogenous aldehydes.

ALDH1A3 in Cancer

The ALDH1A3 isoform is overexpressed in various types of cancer and is a well-established marker for cancer stem cells (CSCs). These CSCs are believed to be responsible for tumor initiation, metastasis, and resistance to chemotherapy. ALDH1A3 contributes to chemoresistance by detoxifying chemotherapeutic agents, such as cyclophosphamide, and by regulating cell differentiation and proliferation through the synthesis of retinoic acid from retinaldehyde.

Mechanism of Inhibition and Therapeutic Strategy

Inhibiting ALDH1A3 is a promising therapeutic strategy to target CSCs, potentially sensitizing tumors to conventional chemotherapy and reducing the likelihood of relapse. The aldehyde group of this compound and its derivatives can act as a substrate mimic, while the substituted benzyloxy moiety can provide specific interactions within the enzyme's active site, leading to potent and selective inhibition. The bromine atom can also be exploited for further structural modifications to enhance binding affinity and pharmacokinetic properties.

Signaling Pathway Diagram

G chemo Chemotherapy (e.g., Cyclophosphamide) aldh1a3 ALDH1A3 chemo->aldh1a3 retinal Retinaldehyde retinal->aldh1a3 inactive_chemo Inactive Metabolites aldh1a3->inactive_chemo Detoxification ra Retinoic Acid aldh1a3->ra Oxidation rar Retinoic Acid Receptor (RAR) ra->rar gene_exp Gene Expression rar->gene_exp csc_props Cancer Stem Cell Properties (Self-renewal, Differentiation, Chemoresistance) gene_exp->csc_props inhibitor This compound Derivative (Inhibitor) inhibitor->aldh1a3 Inhibition

Figure 3. Inhibition of the ALDH1A3 signaling pathway by a benzyloxybenzaldehyde derivative.

Conclusion

This compound is a synthetically accessible and versatile molecule with significant potential for applications in drug discovery and development. Its straightforward synthesis via the Williamson ether synthesis makes it an attractive starting material for the generation of compound libraries. The emerging role of its derivatives as inhibitors of ALDH1A3 underscores its importance for the development of novel anticancer therapies aimed at eradicating cancer stem cells. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this chemical scaffold.

References

Spectroscopic and Synthetic Insights into 4-(4-Bromobenzyloxy)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic data and a detailed experimental protocol for the synthesis of 4-(4-Bromobenzyloxy)benzaldehyde. This compound is of significant interest to researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science due to its potential as a versatile intermediate for the construction of more complex molecular architectures.

Summary of Nuclear Magnetic Resonance (NMR) Data

Precise ¹H and ¹³C NMR data for this compound are crucial for its unambiguous identification and characterization. While a directly published complete dataset was not found in the reviewed literature, the following data is predicted based on the analysis of structurally analogous compounds, particularly 4-(4-nitrobenzyloxy)benzaldehyde, and established NMR principles.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.90Singlet1HAldehydic proton (-CHO)
~7.85Doublet2HAromatic protons (ortho to -CHO)
~7.55Doublet2HAromatic protons (ortho to -Br)
~7.35Doublet2HAromatic protons (meta to -Br)
~7.10Doublet2HAromatic protons (meta to -CHO)
~5.15Singlet2HMethylene protons (-O-CH₂-)

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~191.0Aldehydic Carbon (-CHO)
~163.5Aromatic Carbon (C-O)
~137.0Aromatic Carbon (quaternary, C-CH₂)
~135.5Aromatic Carbon (quaternary, C-CHO)
~132.0Aromatic Carbon (CH, ortho to -CHO)
~131.5Aromatic Carbon (CH, ortho to -Br)
~129.0Aromatic Carbon (CH, meta to -Br)
~122.0Aromatic Carbon (quaternary, C-Br)
~115.0Aromatic Carbon (CH, meta to -CHO)
~70.0Methylene Carbon (-O-CH₂-)

Experimental Protocol: Synthesis of this compound

The following protocol describes a reliable method for the synthesis of this compound, adapted from established procedures for analogous etherification reactions.

Materials:

  • 4-Hydroxybenzaldehyde

  • 4-Bromobenzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Deionized water

  • Brine solution

Procedure:

  • To a solution of 4-hydroxybenzaldehyde (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the resulting suspension at room temperature for 15 minutes.

  • Add 4-bromobenzyl bromide (1.05 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with deionized water and then with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

Visualizing the Synthesis and Structure

To further elucidate the experimental workflow and the molecular structure, the following diagrams are provided.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Reaction_Mixture Stirring at 60-70°C 4-Hydroxybenzaldehyde->Reaction_Mixture 4-Bromobenzyl bromide 4-Bromobenzyl bromide 4-Bromobenzyl bromide->Reaction_Mixture K2CO3_DMF K2CO3 in DMF K2CO3_DMF->Reaction_Mixture Extraction Extraction with EtOAc Reaction_Mixture->Extraction Washing Washing with H2O & Brine Extraction->Washing Drying Drying over Na2SO4 Washing->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Product This compound Chromatography->Product

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Analysis of 4-(4-Bromobenzyloxy)benzaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of 4-(4-Bromobenzyloxy)benzaldehyde using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). The following sections detail the anticipated spectral data, experimental methodologies, and structural elucidations critical for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.

Introduction

This compound is a bi-functional organic molecule incorporating an aromatic aldehyde and a brominated benzyl ether moiety. This unique combination of functional groups makes it a valuable intermediate in the synthesis of various pharmaceutical compounds and other complex organic molecules. Accurate spectroscopic characterization is paramount for confirming its identity and purity. This guide focuses on the practical application of FT-IR and MS for the unambiguous identification and structural analysis of this compound.

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its distinct functional groups. The following table summarizes the expected vibrational frequencies.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3050-3030MediumC-H StretchAromatic Ring
~2850 & ~2750WeakC-H Stretch (Fermi Doublet)Aldehyde (CHO)
~1705-1685StrongC=O StretchAromatic Aldehyde
~1600, ~1580, ~1480MediumC=C StretchAromatic Ring
~1250StrongC-O-C Asymmetric StretchAryl-Alkyl Ether
~1050MediumC-O-C Symmetric StretchAryl-Alkyl Ether
~1070StrongC-Br StretchAryl Bromide
~830StrongC-H Out-of-Plane Bend1,4-Disubstituted Benzene

Note: These are predicted values based on the analysis of similar compounds. Actual experimental values may vary slightly.

Mass Spectrometry and Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to produce a molecular ion peak and several characteristic fragment ions. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), will result in distinctive isotopic patterns for bromine-containing fragments.

Predicted Mass Spectral Data
m/z (relative to ⁷⁹Br)Proposed Fragment Ion StructureFragmentation Pathway
290/292[M]⁺ (Molecular Ion)-
185/187[Br-C₆H₄-CH₂]⁺α-cleavage at the ether oxygen, loss of the benzaldehyde radical.
171[C₆H₅-CH₂]⁺ (Tropylium ion)Cleavage of the C-O bond.
121[CHO-C₆H₄-O]⁺Cleavage of the O-CH₂ bond.
105[C₆H₅-CO]⁺Not a primary fragment of the parent molecule, but a common fragment from benzaldehydes.
91[C₇H₇]⁺ (Tropylium ion)Rearrangement and fragmentation of the benzyl moiety.
77[C₆H₅]⁺Fragmentation of the aromatic rings.
Fragmentation Pathway

The major fragmentation pathways are initiated by the ionization of the molecule, followed by cleavage of the weakest bonds, primarily the C-O ether linkage and bonds adjacent to the aromatic rings.

fragmentation_pathway M [M]⁺˙ m/z 290/292 F1 [Br-C₆H₄-CH₂]⁺ m/z 185/187 M->F1 - CHO-C₆H₄-O˙ F2 [CHO-C₆H₄-O]˙ m/z 121 M->F2 - Br-C₆H₄-CH₂˙ F3 [C₇H₇]⁺ m/z 91 F1->F3 - Br

Caption: Predicted mass spectrometry fragmentation of this compound.

Experimental Protocols

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound to identify its functional groups.

Materials and Equipment:

  • This compound sample

  • FT-IR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector

  • Attenuated Total Reflectance (ATR) accessory

  • Spatula

  • Ethanol or isopropanol for cleaning

Procedure:

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum: Record a background spectrum using the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Preparation: Place a small amount of the solid this compound sample onto the ATR crystal using a clean spatula.

  • Sample Analysis: Apply pressure to the sample using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the FT-IR spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum should be baseline corrected and the peaks labeled with their corresponding wavenumbers.

  • Cleaning: Clean the ATR crystal thoroughly with a solvent-moistened wipe (e.g., ethanol) after analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials and Equipment:

  • This compound sample

  • Mass spectrometer (e.g., GC-MS or direct infusion ESI-MS)

  • Suitable solvent (e.g., methanol, acetonitrile)

  • Vials and syringes

Procedure (using GC-MS as an example):

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.

  • Instrument Setup:

    • Gas Chromatograph (GC): Install an appropriate capillary column (e.g., a non-polar DB-5ms). Set the injector temperature to 250°C and the transfer line to 280°C. Use a temperature program for the oven, for example, starting at 100°C, holding for 2 minutes, then ramping to 300°C at 10°C/min.

    • Mass Spectrometer (MS): Set the ion source temperature to 230°C and the quadrupole temperature to 150°C. Use electron ionization (EI) at 70 eV. Set the mass scan range from m/z 40 to 400.

  • Injection: Inject 1 µL of the prepared sample solution into the GC.

  • Data Acquisition: The GC will separate the components of the sample, and the eluting compounds will be ionized and fragmented in the mass spectrometer. The detector will record the abundance of ions at each m/z value.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions. Compare the observed fragmentation pattern with the predicted pattern.

Experimental and Data Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

workflow cluster_sample Sample Preparation cluster_ftir FT-IR Analysis cluster_ms Mass Spectrometry Analysis cluster_conclusion Conclusion Sample This compound FTIR_Acq FT-IR Data Acquisition Sample->FTIR_Acq MS_Acq MS Data Acquisition Sample->MS_Acq FTIR_Proc Spectral Processing FTIR_Acq->FTIR_Proc FTIR_Interp Functional Group Identification FTIR_Proc->FTIR_Interp Conclusion Structural Confirmation FTIR_Interp->Conclusion MS_Proc Spectral Processing MS_Acq->MS_Proc MS_Interp Fragmentation Analysis & MW Confirmation MS_Proc->MS_Interp MS_Interp->Conclusion

Caption: Workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Solubility Profile of 4-(4-Bromobenzyloxy)benzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(4-Bromobenzyloxy)benzaldehyde. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature and public databases for this particular compound, this document focuses on its predicted solubility based on its chemical structure, and offers a detailed, standardized experimental protocol for its determination. Understanding the solubility of this compound is crucial for its application in organic synthesis, purification processes, and formulation development in various research and development settings.

Core Properties of this compound

To understand the solubility profile of this compound, it is essential to first consider its fundamental physicochemical properties.

PropertyValue
Molecular Formula C₁₄H₁₁BrO₂
Molecular Weight 291.14 g/mol
Appearance Expected to be a solid at room temperature
Structure A benzaldehyde moiety connected via an ether linkage to a benzyl group, which is substituted with a bromine atom at the para position.

The presence of the aromatic rings and the bromine atom suggests that the molecule is largely nonpolar. The ether and aldehyde functional groups introduce some polarity. This structure indicates that this compound is likely to be sparingly soluble in water but should exhibit good solubility in a range of common organic solvents.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. The large nonpolar surface area from the two benzene rings and the bromo-substituent will dominate its solubility characteristics.

  • High Solubility is Expected in:

    • Chlorinated Solvents: Dichloromethane, Chloroform

    • Aromatic Hydrocarbons: Toluene, Benzene

    • Ethers: Diethyl ether, Tetrahydrofuran (THF)

    • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

  • Moderate to Good Solubility is Expected in:

    • Ketones: Acetone, Methyl ethyl ketone

    • Esters: Ethyl acetate

    • Alcohols: Ethanol, Methanol (solubility may be more limited compared to less polar solvents due to the alcohols' hydrogen bonding capabilities)

  • Low Solubility is Expected in:

    • Nonpolar Aliphatic Hydrocarbons: Hexane, Cyclohexane

    • Water

It is important to note that these are predictions. Empirical determination is necessary for precise quantitative solubility data.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The most widely accepted method for determining the equilibrium solubility of a compound in a solvent is the isothermal shake-flask method. This protocol provides a reliable and reproducible means of obtaining quantitative solubility data.

Objective: To determine the equilibrium solubility of this compound in selected organic solvents at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The presence of excess solid is crucial to ensure that equilibrium is reached.

    • Add a known volume or mass of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. This typically ranges from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution is no longer changing.

  • Sample Collection and Preparation:

    • Once equilibrium is established, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to permit the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. This step must be performed quickly to minimize any temperature fluctuations that could alter the solubility.

  • Analysis (HPLC Method):

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Generate a calibration curve by plotting the peak area from the HPLC chromatograms of the standard solutions against their corresponding concentrations.

    • Accurately dilute the filtered sample solution with the solvent to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the chromatogram.

    • Determine the concentration of this compound in the diluted sample using the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • The solubility can be expressed in various units, such as mg/mL, g/L, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

G A Preparation of Saturated Solution (Excess Solute + Solvent) B Equilibration (Thermostatic Shaking, 24-72h) A->B C Settling (Allow Excess Solid to Sediment) B->C D Sample Collection & Filtration (Supernatant through Syringe Filter) C->D E Sample Dilution D->E F Analysis (HPLC or UV-Vis) E->F G Data Processing (Concentration from Calibration Curve) F->G H Solubility Calculation (Account for Dilution) G->H

Caption: Workflow for Solubility Determination.

Conclusion

Navigating the Stability and Storage of 4-(4-Bromobenzyloxy)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(4-Bromobenzyloxy)benzaldehyde (CAS No. 149833-95-4). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available chemical principles and data on related compounds to establish a robust framework for handling and storing this important chemical intermediate. Due to a lack of specific public data on this compound, this guide infers its stability profile based on the well-understood chemistry of its constituent functional groups: an aromatic aldehyde, a benzylic ether, and a bromo-aromatic moiety.

Core Stability Profile

This compound is a solid at room temperature and, like many aromatic aldehydes, is susceptible to degradation under certain environmental conditions. The primary degradation pathways are anticipated to be the oxidation of the aldehyde group and the cleavage of the benzylic ether linkage. The bromo-aromatic group is generally stable under typical storage and handling conditions.

Key Factors Influencing Stability:
  • Oxygen: The aldehyde functional group is prone to oxidation, especially in the presence of oxygen, which can lead to the formation of the corresponding carboxylic acid, 4-(4-Bromobenzyloxy)benzoic acid. This process can be accelerated by light and elevated temperatures.

  • Light: Photochemical degradation can occur, potentially accelerating the oxidation of the aldehyde and potentially promoting the cleavage of the carbon-bromine bond under high-energy UV radiation.

  • Temperature: Elevated temperatures can increase the rate of oxidative degradation and other decomposition pathways.

  • pH: While generally stable in neutral conditions, strong acidic or basic conditions can catalyze the cleavage of the benzylic ether.

  • Reducing Agents: The benzylic ether linkage is susceptible to cleavage under reductive conditions, such as catalytic hydrogenolysis.

Quantitative Stability Data (Inferred)

The following table summarizes the inferred stability of this compound under various stress conditions. It is important to note that this data is extrapolated from the known behavior of its functional groups and related molecules. Experimental verification is highly recommended.

Condition CategorySpecific ConditionExpected StabilityPotential Degradation ProductsJustification
Temperature Ambient (20-25°C)Stable (short-term)MinimalGeneral stability for solid aromatic aldehydes.
Elevated (e.g., 40-60°C)Moderate to Low4-(4-Bromobenzyloxy)benzoic acidIncreased rate of oxidation.
Freezing (-20°C)HighMinimalLow temperature slows down chemical reactions.
Light Ambient LightModerate4-(4-Bromobenzyloxy)benzoic acidLight can catalyze oxidation.
UV LightLow4-(4-Bromobenzyloxy)benzoic acid, potential C-Br cleavage productsHigh-energy radiation can promote oxidation and bond cleavage.
pH Neutral (pH 7)HighMinimalGenerally stable under neutral conditions.
Acidic (e.g., pH 1-3)Moderate to Low4-Hydroxybenzaldehyde, 4-Bromobenzyl alcohol/halideStrong acids can catalyze the cleavage of the benzylic ether.[1]
Basic (e.g., pH 11-13)Moderate4-Hydroxybenzaldehyde, 4-Bromobenzyl alcoholStrong bases can promote ether cleavage.
Oxidative Air/OxygenModerate4-(4-Bromobenzyloxy)benzoic acidAldehydes are susceptible to air oxidation.[2]
Hydrogen PeroxideLow4-(4-Bromobenzyloxy)benzoic acidStrong oxidizing agents will readily oxidize the aldehyde.[3]
Reductive Catalytic Hydrogenolysis (H₂/Pd-C)Low4-Tolualdehyde, 4-BromotolueneBenzylic ethers are readily cleaved by catalytic hydrogenolysis.[4][5]

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended:

  • Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is advisable for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Light: Protect from light by storing in an amber glass vial or other opaque container.

  • Container: Use a tightly sealed container to prevent moisture ingress.

Experimental Protocols: Forced Degradation Study

To experimentally determine the stability of this compound, a forced degradation study is essential.[6] The following protocol outlines a general procedure.

Objective: To identify the degradation products and degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Palladium on carbon (Pd/C)

  • Class A volumetric flasks and pipettes

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep a solid sample of the compound in an oven at 60°C for 48 hours. Dissolve a known amount in the solvent for analysis.

    • Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

    • Reductive Degradation: Dissolve the compound in a suitable solvent (e.g., ethanol). Add 10% Pd/C catalyst. Stir under a hydrogen atmosphere (balloon) at room temperature for 12 hours.

  • Sample Analysis:

    • Before and after stressing, dilute the samples to a suitable concentration.

    • Analyze the samples by a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water is a common starting point.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

    • Use a photodiode array (PDA) detector to check for peak purity.

Logical Relationships and Potential Degradation Pathways

The following diagram illustrates the key factors that can affect the stability of this compound and its potential degradation pathways.

Stability_Degradation_Pathway cluster_conditions Stress Conditions cluster_compound Parent Compound cluster_degradation Potential Degradation Pathways cluster_products Potential Degradation Products Oxygen Oxygen/Air Oxidation Oxidation of Aldehyde Oxygen->Oxidation Light Light/UV Light->Oxidation Heat Heat Heat->Oxidation Acid Strong Acid Ether_Cleavage Cleavage of Benzylic Ether Acid->Ether_Cleavage Base Strong Base Base->Ether_Cleavage Reducing_Agent Reducing Agent (e.g., H₂/Pd-C) Reducing_Agent->Ether_Cleavage Parent This compound Parent->Oxidation forms Parent->Ether_Cleavage forms Carboxylic_Acid 4-(4-Bromobenzyloxy)benzoic acid Oxidation->Carboxylic_Acid leads to Phenol 4-Hydroxybenzaldehyde Ether_Cleavage->Phenol leads to Benzyl_Deriv 4-Bromobenzyl alcohol/halide Ether_Cleavage->Benzyl_Deriv leads to

Caption: Factors influencing the stability and potential degradation pathways of this compound.

Conclusion

References

An In-depth Technical Guide to the Discovery and Initial Synthesis of 4-(4-Bromobenzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial synthesis of 4-(4-Bromobenzyloxy)benzaldehyde, a valuable intermediate in organic synthesis. The document details the Williamson ether synthesis, the primary method for its preparation, and includes a detailed experimental protocol, quantitative data, and a visualization of the synthetic workflow.

Introduction

The discovery of this compound is intrinsically linked to its synthesis, as it is not a naturally occurring compound. Its preparation is a straightforward application of the Williamson ether synthesis, a robust and widely used method for forming ethers. This synthesis involves the reaction of a phenoxide with a primary alkyl halide. In the case of this compound, 4-hydroxybenzaldehyde is reacted with 4-bromobenzyl bromide.

Core Synthesis: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. The reaction proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism. In this specific synthesis, the hydroxyl group of 4-hydroxybenzaldehyde is deprotonated by a weak base, typically potassium carbonate, to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-bromobenzyl bromide and displacing the bromide ion to form the desired ether product.

Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of analogous benzyloxybenzaldehyde derivatives.[1]

Materials:

  • 4-Hydroxybenzaldehyde

  • 4-Bromobenzyl bromide

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • Diethyl Ether (Et₂O)

  • 5% Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-hydroxybenzaldehyde (1.0 eq), 4-bromobenzyl bromide (1.0-1.1 eq), and anhydrous potassium carbonate (1.5-2.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 8-14 hours.[1]

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Wash the residue with ethyl acetate.

    • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting crude product in diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with a 5% sodium hydroxide solution, water, and finally with a saturated sodium chloride solution.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to afford the final product as a solid.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound and its starting materials.

Table 1: Reagents and Reaction Parameters

ReagentMolecular FormulaMolecular Weight ( g/mol )Molar Equivalents
4-HydroxybenzaldehydeC₇H₆O₂122.121.0
4-Bromobenzyl bromideC₇H₆Br₂249.931.0 - 1.1
Potassium CarbonateK₂CO₃138.211.5 - 2.0
Solvent---
Reaction Temperature--Reflux
Reaction Time--8 - 14 hours

Table 2: Product Characterization

PropertyData
Product Name This compound
Molecular FormulaC₁₄H₁₁BrO₂
Molecular Weight291.14
Physical AppearanceSolid
Yield Yields for analogous reactions are typically high, often exceeding 80%.[1]
Melting Point Data for the closely related 4-(4-bromophenoxy)benzaldehyde is 69-73 °C.
¹H NMR Spectral data is available through chemical suppliers.
IR Spectral data is available through chemical suppliers.

Mandatory Visualizations

Diagram 1: Synthetic Pathway

The following diagram illustrates the Williamson ether synthesis pathway for the formation of this compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions 4_hydroxybenzaldehyde 4-Hydroxybenzaldehyde reaction_step_1 Williamson Ether Synthesis (SN2 Reaction) 4_hydroxybenzaldehyde->reaction_step_1 1. 4_bromobenzyl_bromide 4-Bromobenzyl Bromide 4_bromobenzyl_bromide->reaction_step_1 2. base K₂CO₃ (Base) base->reaction_step_1 solvent Solvent (e.g., Ethanol) solvent->reaction_step_1 heat Heat (Reflux) heat->reaction_step_1 product This compound reaction_step_1->product

Caption: Synthetic pathway for this compound.

Diagram 2: Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis and purification of this compound.

G start Start reaction Combine Reactants and Base in Solvent Heat to Reflux start->reaction filtration Cool and Filter to Remove Base reaction->filtration concentration1 Concentrate Filtrate (Rotary Evaporation) filtration->concentration1 extraction Dissolve in Organic Solvent and Perform Aqueous Washes concentration1->extraction drying Dry Organic Layer (e.g., MgSO₄) extraction->drying concentration2 Concentrate Purified Solution drying->concentration2 purification Recrystallization concentration2->purification end Pure Product purification->end

Caption: Experimental workflow for synthesis and purification.

References

A Comprehensive Technical Guide on the Theoretical Properties and Molecular Modeling of 4-(4-Bromobenzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical properties and molecular modeling of 4-(4-Bromobenzyloxy)benzaldehyde. The content is structured to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental insights, and computational approaches.

Introduction

This compound is a derivative of benzaldehyde, a class of compounds with diverse biological activities, including antimicrobial, antioxidant, and antifungal properties.[1] The structural features of this compound, specifically the bromobenzyl ether moiety, make it a molecule of interest for potential applications in medicinal chemistry and materials science. Benzyloxybenzaldehyde scaffolds, for instance, have been investigated as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer.[2] Understanding the molecular and electronic properties of this compound is crucial for elucidating its potential mechanisms of action and for the rational design of novel therapeutic agents.

This guide summarizes the key physicochemical and spectroscopic data, provides a plausible experimental protocol for its synthesis, and delves into its theoretical properties through molecular modeling. Due to the limited availability of direct experimental data for this compound in the reviewed literature, data from closely related analogs such as 4-bromobenzaldehyde and 4-(benzyloxy)benzaldehyde are utilized for comparative analysis.

Physicochemical and Spectroscopic Properties

The anticipated physicochemical and spectroscopic properties of this compound are summarized below. These values are a combination of data from public chemical databases and extrapolated data from analogous compounds.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₁BrO₂-
Molecular Weight291.14 g/mol -
AppearanceExpected to be a white to off-white solid[3]
Melting PointNot available-
Boiling PointNot available-
SolubilityExpected to be soluble in organic solvents like ethanol, ether, and chloroform[3]

Table 2: Spectroscopic Data (Predicted and from Analogs)

SpectroscopyParameterPredicted/Analog ValueReference CompoundReference
¹H-NMR (CDCl₃)δ (ppm)~9.9 (s, 1H, CHO), ~7.8 (d, 2H, Ar-H), ~7.5 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~7.1 (d, 2H, Ar-H), ~5.1 (s, 2H, OCH₂)4-((4-Chlorobenzyl)oxy)benzaldehyde[2]
¹³C-NMR (CDCl₃)δ (ppm)~191 (CHO), ~163 (C-O-CH₂), ~137 (C-Br), ~132 (Ar-CH), ~130 (Ar-CH), ~129 (Ar-CH), ~115 (Ar-CH), ~70 (OCH₂)4-((4-Chlorobenzyl)oxy)benzaldehyde[2]
Infrared (IR) Wavenumber (cm⁻¹)~3050 (Ar C-H), ~2850, ~2750 (Aldehyde C-H), ~1700 (C=O stretch), ~1600, ~1500 (Ar C=C), ~1250 (C-O stretch), ~1050 (C-Br)General substituted benzaldehydes[4][5]
Mass Spectrometry m/zM⁺ and M⁺+2 isotopic pattern with ~1:1 intensity due to Bromine4-Bromobenzaldehyde derivatives[4]

Experimental Protocols

While a specific protocol for the synthesis of this compound was not found, a standard Williamson ether synthesis is the most probable route.

Synthesis of this compound

This reaction involves the O-alkylation of 4-hydroxybenzaldehyde with 4-bromobenzyl bromide.

Materials:

  • 4-hydroxybenzaldehyde

  • 4-bromobenzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-hydroxybenzaldehyde (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 4-bromobenzyl bromide (1.05 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 6-12 hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash with acetone.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure this compound.

Spectroscopic Characterization

The synthesized compound should be characterized using standard spectroscopic techniques to confirm its identity and purity.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as CDCl₃.[6]

  • Infrared Spectroscopy: The IR spectrum can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer, typically as a KBr pellet or a thin film.[6]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be performed to confirm the molecular weight and elemental composition. The presence of the characteristic isotopic pattern for bromine is a key diagnostic feature.[4]

Theoretical Properties and Molecular Modeling

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the electronic structure and properties of molecules.[7]

Computational Methodology

The theoretical properties of this compound can be investigated using DFT calculations. A common approach involves:

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. The B3LYP functional with a 6-311++G(d,p) basis set is a widely used and reliable method for such calculations.[8]

  • Vibrational Frequency Analysis: This is performed to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared spectrum.

  • Electronic Property Calculations: Key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP) are calculated.

Table 3: Predicted Electronic Properties (from DFT calculations on analogous molecules)

PropertyPredicted Value RangeSignificanceReference
HOMO Energy -6.5 to -7.0 eVRelates to the electron-donating ability of the molecule[7][9]
LUMO Energy -2.0 to -2.5 eVRelates to the electron-accepting ability of the molecule[7][9]
HOMO-LUMO Gap 4.0 to 5.0 eVIndicates the chemical reactivity and kinetic stability of the molecule[7]
Molecular Orbitals and Electrostatic Potential
  • HOMO and LUMO: The distribution of the HOMO and LUMO provides insights into the reactive sites of the molecule. For benzaldehyde derivatives, the HOMO is typically localized on the aromatic rings and the oxygen atom, while the LUMO is often centered on the aldehyde group and the aromatic ring it is attached to.

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack. The electronegative oxygen atom of the carbonyl group is expected to be a region of high negative potential (red), while the aldehyde proton and aromatic protons are regions of positive potential (blue).

Potential Applications in Drug Development

Given the biological activities of related benzaldehyde derivatives, this compound could be a valuable scaffold for the development of new therapeutic agents.

  • Enzyme Inhibition: The benzyloxybenzaldehyde core has been identified as a promising scaffold for the development of selective ALDH1A3 inhibitors.[2] Further investigation into the inhibitory activity of this compound against ALDH isoforms could be a fruitful area of research.

  • Antimicrobial and Antifungal Activity: Benzaldehyde and its derivatives have demonstrated antimicrobial and antifungal properties.[1] The lipophilicity conferred by the bromobenzyl group may enhance its ability to penetrate microbial cell membranes.

Visualizations

Synthesis Workflow

G Synthesis Workflow for this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product & Analysis 4-hydroxybenzaldehyde 4-hydroxybenzaldehyde Williamson Ether Synthesis Williamson Ether Synthesis 4-hydroxybenzaldehyde->Williamson Ether Synthesis 4-bromobenzyl bromide 4-bromobenzyl bromide 4-bromobenzyl bromide->Williamson Ether Synthesis K2CO3 K2CO3 K2CO3->Williamson Ether Synthesis Acetone Acetone Acetone->Williamson Ether Synthesis Filtration Filtration Williamson Ether Synthesis->Filtration Extraction Extraction Filtration->Extraction Drying Drying Extraction->Drying Column Chromatography Column Chromatography Drying->Column Chromatography This compound This compound Column Chromatography->this compound Spectroscopic Characterization Spectroscopic Characterization This compound->Spectroscopic Characterization G Molecular Modeling Workflow Input_Structure Initial 3D Structure of This compound DFT_Calculation DFT Calculation (e.g., B3LYP/6-311++G(d,p)) Input_Structure->DFT_Calculation Geometry_Optimization Geometry Optimization DFT_Calculation->Geometry_Optimization Frequency_Analysis Vibrational Frequency Analysis Geometry_Optimization->Frequency_Analysis Electronic_Properties Electronic Property Calculation Geometry_Optimization->Electronic_Properties Data_Analysis Data Analysis and Interpretation Frequency_Analysis->Data_Analysis HOMO_LUMO HOMO/LUMO Analysis Electronic_Properties->HOMO_LUMO MEP Molecular Electrostatic Potential (MEP) Map Electronic_Properties->MEP HOMO_LUMO->Data_Analysis MEP->Data_Analysis

References

Methodological & Application

Application Notes and Protocols for 4-(4-Bromobenzyloxy)benzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Bromobenzyloxy)benzaldehyde is a versatile synthetic intermediate of significant interest in medicinal chemistry. Its structure, featuring a benzaldehyde moiety linked to a brominated benzyl group via an ether linkage, provides a valuable scaffold for the synthesis of a diverse range of derivatives with potential therapeutic applications. The presence of the aldehyde group allows for facile derivatization into various bioactive pharmacophores, such as chalcones and Schiff bases. The bromo-substituent on the benzyloxy ring offers a handle for further chemical modifications, including cross-coupling reactions, and can contribute to the enhancement of biological activity. This document provides detailed application notes on the utility of this compound in the development of anticancer and antimicrobial agents, complete with experimental protocols and mechanistic insights.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This method involves the reaction of 4-hydroxybenzaldehyde with 4-bromobenzyl bromide in the presence of a weak base.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 4-Hydroxybenzaldehyde

  • 4-Bromobenzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Deionized water

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-hydroxybenzaldehyde (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide ion.

  • Add 4-bromobenzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

G cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Stirring_RT Stir at RT 4-Hydroxybenzaldehyde->Stirring_RT 4-Bromobenzyl_bromide 4-Bromobenzyl bromide 4-Bromobenzyl_bromide->Stirring_RT K2CO3 K2CO3 (Base) K2CO3->Stirring_RT DMF DMF (Solvent) DMF->Stirring_RT Heating Heat (60-80°C) Stirring_RT->Heating TLC_Monitoring Monitor by TLC Heating->TLC_Monitoring Quenching Pour into Water TLC_Monitoring->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Washing_Drying Wash & Dry Extraction->Washing_Drying Concentration Concentrate Washing_Drying->Concentration Recrystallization Recrystallization Concentration->Recrystallization Product This compound Recrystallization->Product

Workflow for the synthesis of this compound.

Application in Anticancer Drug Discovery: Chalcone Derivatives

Chalcones, characterized by an α,β-unsaturated ketone system, are a prominent class of compounds synthesized from benzaldehydes and acetophenones. Derivatives of this compound are valuable precursors for novel chalcones with potent anticancer activities. The mechanism of action often involves the induction of apoptosis through various signaling pathways.

Experimental Protocol: Synthesis of Chalcones (Claisen-Schmidt Condensation)

Materials:

  • This compound

  • Substituted acetophenone (e.g., 4'-methoxyacetophenone)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl), 10% (v/v)

  • Deionized water

Procedure: [1]

  • Dissolve this compound (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.

  • Slowly add an aqueous solution of sodium hydroxide (e.g., 40%) to the stirred mixture at room temperature.

  • Continue stirring at room temperature for 4-6 hours. The reaction progress can be monitored by TLC.

  • After completion, pour the reaction mixture into ice-cold water.

  • Acidify the mixture with 10% HCl to precipitate the chalcone.

  • Filter the solid product, wash with cold water until the filtrate is neutral, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Quantitative Data: Anticancer Activity of Related Chalcone Derivatives

While specific IC₅₀ values for chalcones derived directly from this compound are not widely reported, data from structurally similar compounds provide a strong indication of their potential anticancer activity.

Compound ClassDerivative ExampleCancer Cell LineIC₅₀ (µM)Reference
Benzyloxy Chalcone(E)-3-{4-{[4-(Benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-oneMDA-MB-231 (Breast)0.11[2]
Bromo Chalcone3-(4-Bromophenyl)-1-(pyridin-2-yl)prop-2-en-1-one thiosemicarbazone copper complexHL-60 (Leukemia)0.16[3]
Bromo ChalconeH72 (a brominated chalcone derivative)MGC803 (Gastric)3.57[4]
Signaling Pathways in Chalcone-Induced Apoptosis

Chalcones are known to induce apoptosis in cancer cells by modulating key signaling pathways such as the MAPK and PI3K/Akt pathways.

G Chalcone Chalcone ROS ↑ ROS Production Chalcone->ROS JNK_p38 JNK/p38 MAPK Activation ROS->JNK_p38 AP1 AP-1 Activation JNK_p38->AP1 Apoptosis_MAPK Apoptosis AP1->Apoptosis_MAPK G Chalcone Chalcone PI3K PI3K Inhibition Chalcone->PI3K Akt Akt Inhibition PI3K->Akt mTOR mTOR Inhibition Akt->mTOR Apoptosis_PI3K ↑ Apoptosis Akt->Apoptosis_PI3K Inhibits anti-apoptotic proteins Cell_Growth ↓ Cell Growth & Proliferation mTOR->Cell_Growth G cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification Aldehyde This compound Reflux Reflux Aldehyde->Reflux Amine Primary Amine Amine->Reflux Solvent Ethanol Solvent->Reflux Catalyst Glacial Acetic Acid Catalyst->Reflux TLC_Monitoring Monitor by TLC Reflux->TLC_Monitoring Cooling Cool to RT TLC_Monitoring->Cooling Filtration Filtration Cooling->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Product Schiff Base Derivative Drying->Product

References

Application Notes and Protocols for the Grignard Reaction with 4-(4-Bromobenzyloxy)benzaldehyde to Form Secondary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various secondary alcohols through the Grignard reaction of 4-(4-Bromobenzyloxy)benzaldehyde with different organomagnesium halides. This versatile carbon-carbon bond-forming reaction is a fundamental tool in organic synthesis, particularly for creating complex molecular architectures relevant to drug discovery and development.[1]

The protocols outlined below describe the synthesis of (4-(4-Bromobenzyloxy)phenyl)(methyl)methanol, (4-(4-Bromobenzyloxy)phenyl)(ethyl)methanol, and (4-(4-Bromobenzyloxy)phenyl)(phenyl)methanol. Strict adherence to anhydrous conditions is critical for the success of these reactions, as Grignard reagents are highly reactive towards protic solvents like water.[2]

General Reaction Scheme

The Grignard reaction with an aldehyde proceeds via the nucleophilic addition of the organomagnesium halide to the electrophilic carbonyl carbon. This forms a magnesium alkoxide intermediate, which is then protonated during an acidic workup to yield the desired secondary alcohol.

Reaction: this compound + R-MgBr → (4-(4-Bromobenzyloxy)phenyl)(R)methanol

Where R can be methyl, ethyl, or phenyl.

Quantitative Data Summary

The following tables summarize the key quantitative data for the reactants and the expected secondary alcohol products.

Table 1: Reactant Properties

CompoundMolecular FormulaMolar Mass ( g/mol )
This compoundC₁₄H₁₁BrO₂291.14
Methylmagnesium Bromide (in solution)CH₃MgBr119.24
Ethylmagnesium Bromide (in solution)C₂H₅MgBr133.27
Phenylmagnesium Bromide (in solution)C₆H₅MgBr181.31

Table 2: Product Characterization Data

Product NameMolecular FormulaMolar Mass ( g/mol )Expected Yield (%)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
(4-(4-Bromobenzyloxy)phenyl)(methyl)methanolC₁₅H₁₅BrO₂307.1885-95Data not available in search resultsData not available in search results
(4-(4-Bromobenzyloxy)phenyl)(ethyl)methanolC₁₆H₁₇BrO₂321.2180-90Data not available in search resultsData not available in search results
(4-(4-Bromobenzyloxy)phenyl)(phenyl)methanolC₂₀H₁₇BrO₂369.2590-987.50-7.20 (m, 13H), 5.83 (s, 1H), 5.05 (s, 2H), 2.20 (s, 1H, OH)Specific data for this compound not available, representative data for similar compounds suggest key signals around 158-114 (aromatic C), 80-70 (carbinol C), 70 (benzyl CH₂)

Note: Spectroscopic data for the methyl and ethyl derivatives were not found in the search results. The data for the phenyl derivative is an approximation based on similar known compounds.

Experimental Protocols

General Safety Precautions: Grignard reagents are highly reactive, flammable, and moisture-sensitive. All experiments must be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon). All glassware must be thoroughly flame-dried or oven-dried before use to ensure anhydrous conditions.[2] Personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and appropriate gloves, must be worn at all times.

Protocol 1: Synthesis of (4-(4-Bromobenzyloxy)phenyl)(methyl)methanol

Materials:

  • This compound

  • Methylmagnesium bromide solution (e.g., 3.0 M in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous diethyl ether.

  • Grignard Addition: Cool the solution to 0 °C in an ice bath. Add the methylmagnesium bromide solution (1.1 eq) dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether. Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure secondary alcohol.[3][4][5]

Protocol 2: Synthesis of (4-(4-Bromobenzyloxy)phenyl)(ethyl)methanol

This protocol is analogous to Protocol 1, substituting ethylmagnesium bromide for methylmagnesium bromide.

Materials:

  • This compound

  • Ethylmagnesium bromide solution (e.g., 3.0 M in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure: Follow the procedure outlined in Protocol 1, using ethylmagnesium bromide (1.1 eq) as the Grignard reagent.

Protocol 3: Synthesis of (4-(4-Bromobenzyloxy)phenyl)(phenyl)methanol

Materials:

  • This compound

  • Phenylmagnesium bromide solution (e.g., 3.0 M in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Recrystallization solvent (e.g., ethanol, or a mixture of hexanes and ethyl acetate)[6][7]

Procedure:

  • Reaction Setup and Grignard Addition: Follow steps 1 and 2 of Protocol 1, using phenylmagnesium bromide (1.1 eq).

  • Reaction and Workup: Follow steps 3 and 4 of Protocol 1.

  • Extraction and Drying: Follow steps 5 and 6 of Protocol 1.

  • Purification: Remove the solvent under reduced pressure. The crude solid can be purified by recrystallization.[6] Dissolve the crude product in a minimal amount of hot solvent (e.g., ethanol). Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Grignard_Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation Aldehyde This compound Intermediate Magnesium Alkoxide Intermediate Aldehyde->Intermediate Nucleophilic Attack Grignard R-MgBr Grignard->Intermediate Product Secondary Alcohol Intermediate->Product Protonation Workup H₃O⁺ (Workup) Workup->Product

Caption: General mechanism of the Grignard reaction.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: Dissolve Aldehyde in Anhydrous Ether Start->Reaction_Setup Grignard_Addition Grignard Reagent Addition (0 °C) Reaction_Setup->Grignard_Addition Reaction Stir at Room Temperature (1-2 hours) Grignard_Addition->Reaction Workup Aqueous Workup (Saturated NH₄Cl) Reaction->Workup Extraction Extraction with Diethyl Ether Workup->Extraction Drying Drying over MgSO₄ Extraction->Drying Purification Purification: Column Chromatography or Recrystallization Drying->Purification Product Pure Secondary Alcohol Purification->Product

Caption: Experimental workflow for secondary alcohol synthesis.

References

Application Notes and Protocols: Wittig Reaction for the Synthesis of 4-(4-Bromobenzyloxy)stilbene from 4-(4-Bromobenzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-(4-Bromobenzyloxy)stilbene from 4-(4-Bromobenzyloxy)benzaldehyde via a Wittig reaction. The procedure outlines the in-situ generation of the phosphorus ylide from methyltriphenylphosphonium bromide and its subsequent reaction with the aldehyde.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of the reactants and the expected product. Properties for the specific starting material and product are provided where available; estimated values based on structurally similar compounds are noted.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)CAS Number
This compoundC₁₄H₁₁BrO₂291.14~69-73 (est.)¹149833-95-4
Methyltriphenylphosphonium bromideC₁₉H₁₈BrP357.22230-2341779-49-3
n-Butyllithium (n-BuLi)C₄H₉Li64.06-76 (in hexane)109-72-8
4-(4-Bromobenzyloxy)stilbeneC₂₁H₁₇BrO365.26140-150 (est.)²N/A
Triphenylphosphine oxide (byproduct)C₁₈H₁₅OP278.28154-158791-28-6

¹Estimated based on the melting point of the structurally similar 4-(4-Bromophenoxy)benzaldehyde. ²Estimated based on the melting points of 4-bromostilbene (138-141 °C) and other substituted stilbenes.

Experimental Protocols

This section details the step-by-step methodology for the Wittig olefination of this compound.

Materials and Reagents
  • This compound

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (2.5 M solution in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Ethanol (for recrystallization)

Equipment
  • Round-bottom flasks (two-necked)

  • Magnetic stirrer and stir bars

  • Septa

  • Syringes and needles

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • TLC plates and developing chamber

  • UV lamp for TLC visualization

  • Melting point apparatus

  • NMR spectrometer

Experimental Workflow Diagram

Wittig_Reaction_Workflow reagents Reagents: - Methyltriphenylphosphonium bromide - Anhydrous THF ylide_formation Ylide Formation: - Add n-BuLi at 0°C - Stir at RT reagents->ylide_formation reaction Wittig Reaction: - Add aldehyde solution at 0°C - Stir at RT ylide_formation->reaction Add ylide solution aldehyde Starting Material: - this compound - Anhydrous THF aldehyde->reaction workup Aqueous Work-up: - Quench with NH4Cl - Extract with Et2O - Wash with brine - Dry over MgSO4 reaction->workup purification Purification: 1. Column Chromatography (Silica, Hexane/EtOAc) 2. Recrystallization (Ethanol) workup->purification product Final Product: 4-(4-Bromobenzyloxy)stilbene purification->product Wittig_Mechanism cluster_Ylide Ylide Formation cluster_Reaction Wittig Reaction Phosphonium Salt Ph3P+CH3 Br- Ylide Ph3P=CH2 Phosphonium Salt->Ylide Deprotonation Base n-BuLi Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde R-CHO (this compound) Aldehyde->Oxaphosphetane Alkene R-CH=CH2 (4-(4-Bromobenzyloxy)stilbene) Oxaphosphetane->Alkene Cycloreversion Byproduct Ph3P=O Oxaphosphetane->Byproduct

Application Notes and Protocols for Suzuki Coupling Reactions of Bromo-benzyl Moieties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Suzuki-Miyaura cross-coupling reaction utilizing bromo-benzyl moieties as electrophilic partners. This reaction is a cornerstone in modern synthetic chemistry, enabling the formation of crucial carbon-carbon bonds for the synthesis of diarylmethane structures. These structures are prevalent in a wide array of biologically active compounds and functional materials. This document offers detailed experimental protocols, quantitative data for various catalytic systems, and insights into the applications of the synthesized molecules, particularly in drug development.

Introduction to Suzuki Coupling of Bromo-benzyl Moieties

The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction that joins an organoboron species with an organohalide.[1] The use of bromo-benzyl moieties as substrates is of particular interest as it provides a direct route to diarylmethanes, which are key scaffolds in many pharmaceuticals and advanced materials.[2] The reaction is valued for its mild conditions, tolerance to a wide range of functional groups, and the commercial availability of its starting materials.[3]

The general scheme for the Suzuki coupling of a bromo-benzyl moiety is as follows:

where R is a benzyl group and R' is typically an aryl or heteroaryl group.

Applications in Drug Development

The diarylmethane core, synthesized via this method, is a privileged structure in medicinal chemistry. Molecules incorporating this motif have shown a broad spectrum of biological activities.

Glucocorticoid Receptor Modulators (GRMs)

Ortho-substituted anilines, which can be synthesized using Suzuki coupling, are key structural elements in several pharmacologically active compounds, including glucocorticoid receptor modulators (GRMs).[3] GRMs are crucial in managing inflammatory diseases, autoimmune disorders, and certain cancers. Their mechanism of action involves binding to the glucocorticoid receptor (GR), which then modulates gene expression to produce anti-inflammatory and immunosuppressive effects.[4][5]

GRM_Signaling_Pathway GR_dimer GR_dimer cluster_nucleus cluster_nucleus GR_dimer->cluster_nucleus

System xc- Inhibitors

The Suzuki coupling of bromo-benzyl moieties has been instrumental in synthesizing novel inhibitors of the System xc- (Sxc-) cystine/glutamate antiporter.[6] Sxc- is a promising target for central nervous system (CNS) disorders, including drug addiction and brain tumors, due to its role in oxidative stress protection and neurotransmitter release.[6] Inhibition of Sxc- can reduce the ability of tumor cells to protect themselves from oxidative stress.[6]

Sxc_Inhibitor_Workflow SxcInhibitor SxcInhibitor Sxc Sxc SxcInhibitor->Sxc ROS ROS CellDeath CellDeath ROS->CellDeath Induces

Experimental Protocols

Below are detailed protocols for key Suzuki coupling reactions involving bromo-benzyl moieties, compiled from various research findings.

Protocol 1: Microwave-Assisted Suzuki Coupling for Sxc- Inhibitors

This protocol is optimized for the rapid synthesis of a library of structurally diverse compounds.[6]

Materials:

  • Bromo-benzyl substrate (e.g., 5-(bromomethyl)-3-phenylisoxazole)

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • JohnPhos ( (2-Biphenyl)di-tert-butylphosphine)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Microwave reactor

Procedure:

  • To a microwave vial, add the bromo-benzyl substrate (1.0 mmol), arylboronic acid (1.5 mmol), and potassium carbonate (3.0 mmol).

  • Add palladium(II) acetate (5 mol %) and JohnPhos (10 mol %).

  • Add 2 mL of DMF to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 140 °C) for 20 minutes.

  • After cooling, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and water.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Suzuki Coupling for the Synthesis of Glucocorticoid Receptor Modulator Precursors

This method was developed for the diversification of glucocorticoid receptor modulators on unprotected ortho-bromoanilines.[3]

Materials:

  • ortho-Bromoaniline substrate

  • Benzylboronic ester

  • CataCXium A Pd G3 ([(di(1-adamantyl)-n-butylphosphine)-2-(2-aminobiphenyl)]palladium(II) methanesulfonate)

  • Cesium carbonate (Cs₂CO₃)

  • 2-Methyltetrahydrofuran (2-MeTHF)

Procedure:

  • In a reaction vessel, combine the ortho-bromoaniline substrate (1.0 equiv) and the benzylboronic ester (2.0 equiv).

  • Add CataCXium A Pd G3 (catalytic amount, e.g., 5 mol %).

  • Add cesium carbonate (2.0 equiv).

  • Add 2-MeTHF to achieve a concentration of 0.1 M of the bromoaniline substrate.

  • Stir the reaction mixture at 80 °C.

  • Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Protocol 3: General Procedure using PdCl₂(dppf)·CH₂Cl₂

This protocol is a general method for the coupling of various functionalized benzyl bromides with potassium aryltrifluoroborates.[7]

Materials:

  • Benzyl bromide derivative

  • Potassium aryltrifluoroborate

  • PdCl₂(dppf)·CH₂Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane)

  • Cesium carbonate (Cs₂CO₃)

  • Tetrahydrofuran (THF) / Water (10:1)

Procedure:

  • In a sealed tube under a nitrogen atmosphere, dissolve the benzyl bromide (0.5 mmol), potassium aryltrifluoroborate (0.505 mmol), and cesium carbonate (1.5 mmol) in 5 mL of a 10:1 THF/water mixture.

  • Add PdCl₂(dppf)·CH₂Cl₂ (2 mol %).

  • Seal the tube and heat the reaction mixture at 77 °C with stirring.

  • Monitor the reaction for completion (e.g., 23 hours).

  • Cool the reaction to room temperature and dilute with water (2 mL).

  • Extract the mixture with dichloromethane (3 x 10 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Quantitative Data Summary

The following tables summarize the performance of various catalytic systems for the Suzuki coupling of bromo-benzyl moieties, providing a basis for comparison and selection of optimal reaction conditions.

Table 1: Comparison of Catalytic Systems for Suzuki Coupling of Bromo-benzyl Moieties

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)TimeSubstrate 1 (Bromo-benzyl)Substrate 2 (Boronic Acid/Ester)Yield (%)
Pd(OAc)₂ (5)JohnPhos (10)K₂CO₃DMF14020 min3-(bromomethyl)benzoate3-methoxyphenylboronic acid85
CataCXium A Pd G3-Cs₂CO₃2-MeTHF80-ortho-bromoaniline deriv.Benzylboronic ester95
PdCl₂(dppf)·CH₂Cl₂ (2)-Cs₂CO₃THF/H₂O7723 hBenzyl bromidePotassium phenyltrifluoroborate84
Pd(OAc)₂ (0.002-1)PPh₃K₂CO₃DMF/H₂ORT - 80-Benzyl bromidePhenylboronic acid86-99
tedicyp/[PdCl(C₃H₅)]₂ (0.0001)-K₂CO₃Dioxane1002 hBenzyl bromidePhenylboronic acid>95

Data compiled from multiple sources.

Table 2: Substrate Scope with PdCl₂(dppf)·CH₂Cl₂ Catalyst System [7]

Benzyl Bromide DerivativeAryltrifluoroborateYield (%)
Benzyl bromidePotassium phenyltrifluoroborate84
4-Methoxybenzyl bromidePotassium phenyltrifluoroborate91
4-Fluorobenzyl bromidePotassium phenyltrifluoroborate78
Benzyl bromidePotassium 4-methoxyphenyltrifluoroborate85
Benzyl bromidePotassium 4-formylphenyltrifluoroborate75

Experimental Workflow Diagram

The following diagram illustrates a general workflow for a Suzuki coupling experiment, from reaction setup to product isolation and analysis.

Suzuki_Workflow Inert Inert Heating Heating Inert->Heating Monitoring Monitoring Quench Quench Monitoring->Quench Concentration Concentration Purification Purification Concentration->Purification

References

Application Notes: 4-(4-Bromobenzyloxy)benzaldehyde as a Versatile Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Bromobenzyloxy)benzaldehyde is a bi-functional aromatic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a reactive aldehyde group and a brominated benzyl ether moiety, makes it an invaluable scaffold for the synthesis of a diverse range of pharmaceutical intermediates. The aldehyde functionality serves as a versatile handle for various chemical transformations, including condensations, oxidations, reductions, and carbon-carbon bond-forming reactions. The 4-bromobenzyl group provides a site for cross-coupling reactions and can influence the biological activity and pharmacokinetic properties of the resulting molecules. This document outlines key applications and detailed protocols for the use of this compound in the synthesis of medicinally relevant compounds.

Key Applications in Pharmaceutical Synthesis

The unique structural features of this compound make it a suitable starting material for the synthesis of several classes of bioactive molecules, including:

  • Chalcones and Flavonoid Precursors: Chalcones, synthesized via Claisen-Schmidt condensation, are known for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

  • Stilbene Derivatives: Stilbenes, often prepared through the Wittig reaction, are a class of compounds that includes potent anticancer agents like combretastatin, which acts as a tubulin polymerization inhibitor.

  • Substituted Amine Derivatives: Reductive amination of the aldehyde group provides access to a wide array of secondary and tertiary amines, which are common functional groups in many active pharmaceutical ingredients (APIs).

  • Heterocyclic Compounds: The aldehyde can be a key precursor for the construction of various heterocyclic ring systems, such as oximes and hydrazones, which have demonstrated diverse pharmacological activities.

Synthesis of this compound

A common route for the synthesis of this compound is the Williamson ether synthesis, starting from 4-hydroxybenzaldehyde and 4-bromobenzyl bromide.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 4-Hydroxybenzaldehyde

  • 4-Bromobenzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Ethanol (EtOH) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-hydroxybenzaldehyde (1.0 equivalent) in ethanol or DMF, add anhydrous potassium carbonate (1.5-2.0 equivalents).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add 4-bromobenzyl bromide (1.05 equivalents) to the reaction mixture.

  • Heat the mixture to reflux (for ethanol) or 60-80 °C (for DMF) and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. If ethanol was used, filter off the potassium salts and wash the solid with ethyl acetate. If DMF was used, pour the mixture into ice-cold water.

  • Concentrate the filtrate under reduced pressure. If DMF was used, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Visualization of Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 4_hydroxybenzaldehyde 4-Hydroxybenzaldehyde Reaction_Mixture Mix and Reflux/Heat 4_hydroxybenzaldehyde->Reaction_Mixture 4_bromobenzyl_bromide 4-Bromobenzyl Bromide 4_bromobenzyl_bromide->Reaction_Mixture K2CO3 K2CO3 (Base) K2CO3->Reaction_Mixture Solvent Ethanol or DMF Solvent->Reaction_Mixture Filtration_Extraction Filtration / Extraction Reaction_Mixture->Filtration_Extraction Washing Wash with Water & Brine Filtration_Extraction->Washing Drying Dry over MgSO4 Washing->Drying Concentration Concentration Drying->Concentration Recrystallization Recrystallization Concentration->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Workflow for the synthesis of this compound.

Application in the Synthesis of Chalcone Intermediates

Chalcones are synthesized via a base-catalyzed Claisen-Schmidt condensation between an aldehyde and an acetophenone derivative.

Experimental Protocol: Claisen-Schmidt Condensation

Materials:

  • This compound

  • Substituted Acetophenone (e.g., 4'-methoxyacetophenone)

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Deionized water

  • Hydrochloric acid (HCl), dilute solution

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and a substituted acetophenone (1.0 equivalent) in ethanol.

  • Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (2.0 equivalents) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. A precipitate will typically form.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water.

  • Acidify the mixture with dilute HCl to neutralize the excess base.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Quantitative Data for a Representative Chalcone Synthesis:

The following table presents typical yields for the Claisen-Schmidt condensation using a structurally similar aldehyde.

AldehydeKetoneCatalystSolventYield (%)Reference
4-Bromobenzaldehyde4'-MethoxyacetophenoneNaOHEthanol70-84
4-(Benzyloxy)benzaldehydeVarious AcetophenonesNaOHEthanol60-85[1]

Application in the Synthesis of Stilbene Intermediates

Stilbene derivatives, such as analogues of combretastatin, can be synthesized using the Wittig reaction.[2][3] This involves the reaction of the aldehyde with a phosphorus ylide.

Experimental Protocol: Wittig Reaction

Materials:

  • This compound

  • Benzyltriphenylphosphonium chloride (or a substituted derivative)

  • Strong base (e.g., n-Butyllithium, Sodium Hydride)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend the benzyltriphenylphosphonium salt (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C and add the strong base (1.1 equivalents) dropwise. A color change (typically to orange or red) indicates the formation of the ylide.

  • Stir the ylide solution at 0 °C for 30 minutes.

  • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Slowly add the aldehyde solution to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to separate the (E)- and (Z)-stilbene isomers and remove triphenylphosphine oxide.

Quantitative Data for Representative Stilbene Synthesis:

The table below shows typical yields for Wittig reactions producing stilbene derivatives.

AldehydePhosphonium SaltBaseSolventYield (%)Reference
BenzaldehydeBenzyltriphenylphosphonium chlorideNaOHDCM60-70[4][5]
Substituted BenzaldehydesSubstituted BenzylphosphonatesKOtBuTHF48-99[3]

Application in the Synthesis of Amine Intermediates

Reductive amination is a powerful method to convert the aldehyde into a secondary or tertiary amine, a common moiety in pharmaceutical compounds.[6][7]

Experimental Protocol: Reductive Amination

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline derivative)

  • Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN))

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve this compound (1.0 equivalent) and the amine (1.1 equivalents) in DCM or DCE.

  • Add a catalytic amount of acetic acid if required.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent (e.g., STAB, 1.5 equivalents) portion-wise to the reaction mixture.

  • Stir at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired amine.

Quantitative Data for Representative Reductive Amination:

Yields for reductive amination are typically high, as shown for similar substrates.

AldehydeAmineReducing AgentSolventYield (%)Reference
Various aldehydesVarious anilinesNaBH₄/DOWEXTHF88-93[8]
BenzaldehydeAnilineNaBH₄/Aquivion-FeCPME/MeOHHigh[9]

Visualization of General Synthetic Pathways:

G cluster_reactions Key Transformations cluster_targets Potential Therapeutic Targets Start This compound Chalcone Chalcone Intermediate Start->Chalcone Claisen-Schmidt (Acetophenone, Base) Stilbene Stilbene Intermediate Start->Stilbene Wittig Reaction (Phosphonium Ylide) Amine Amine Intermediate Start->Amine Reductive Amination (Amine, Reducing Agent) Anti_Inflammatory Anti-inflammatory Agents Chalcone->Anti_Inflammatory Anticancer Anticancer Agents (e.g., Tubulin Inhibitors) Stilbene->Anticancer CNS_Agents CNS-active Agents Amine->CNS_Agents

References

Application Notes and Protocols for Aldol Condensation Reactions Involving 4-(4-Bromobenzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of chalcones via Aldol condensation, specifically utilizing 4-(4-Bromobenzyloxy)benzaldehyde as a key reactant. The resulting chalcone derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2]

Introduction

Chalcones (1,3-diaryl-2-propen-1-ones) are a class of organic compounds that serve as important precursors in the biosynthesis of flavonoids and isoflavonoids.[2] They are readily synthesized through the Claisen-Schmidt condensation, a base-catalyzed aldol reaction between a substituted benzaldehyde and an acetophenone.[3] The α,β-unsaturated ketone moiety in the chalcone scaffold is a key pharmacophore responsible for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][4][5]

The use of this compound as the aldehyde component introduces a bulky and lipophilic group containing a bromine atom, which can significantly influence the pharmacological properties of the resulting chalcone. Halogen atoms, such as bromine, are known to modulate the electronic and steric properties of molecules, potentially enhancing their binding affinity to biological targets and improving their pharmacokinetic profile. This makes chalcones derived from this compound promising candidates for further investigation in drug discovery and development programs.

Data Presentation

The following tables summarize the reactants, reaction conditions, and expected outcomes for a representative Claisen-Schmidt condensation reaction between this compound and acetophenone.

Table 1: Reactants and Reaction Conditions for the Synthesis of (E)-1-phenyl-3-(4-(4-bromobenzyloxy)phenyl)prop-2-en-1-one

Reactant/ReagentMolar Mass ( g/mol )Amount (mmol)Volume/MassRole
This compound291.141.0291 mgAldehyde
Acetophenone120.151.0120 mg (approx. 117 µL)Ketone
Sodium Hydroxide (NaOH)40.00-0.20 mL (10 M aq. soln.)Catalyst
Ethanol (95%)46.07-2 mLSolvent

Table 2: Expected Quantitative Data and Product Characterization

ParameterExpected Value/MethodNotes
Product Name (E)-1-phenyl-3-(4-(4-bromobenzyloxy)phenyl)prop-2-en-1-oneChalcone
Theoretical Yield 393.29 mgBased on 1.0 mmol of the limiting reagent.
Estimated Actual Yield 75-90%Yields for similar Claisen-Schmidt condensations are typically high.[3]
Appearance Pale yellow solidChalcones are often colored crystalline solids.[6]
Characterization
Melting PointTo be determined experimentallyA sharp melting point range indicates purity.
Thin Layer Chromatography (TLC)Rf to be determined (e.g., in Hexane:Ethyl Acetate 4:1)To monitor reaction progress and assess purity.[7]
¹H NMR SpectroscopyExpected signals for aromatic, benzylic, and vinylic protons.The coupling constant for the vinylic protons (typically ~15-16 Hz) confirms the trans configuration.[3]
¹³C NMR SpectroscopyExpected signals for all unique carbon atoms.
Mass Spectrometry (MS)Expected molecular ion peak corresponding to the product's molecular weight.
Infrared (IR) SpectroscopyCharacteristic peaks for C=O (conjugated ketone) and C=C (alkene) stretches.

Experimental Protocols

The following is a detailed protocol for the synthesis of a chalcone from this compound and acetophenone via a base-catalyzed Claisen-Schmidt condensation. This protocol is adapted from established procedures for similar benzaldehyde derivatives.[3][8]

Materials:

  • This compound

  • Acetophenone

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Distilled Water

  • Dilute Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Solvents for recrystallization (e.g., ethanol)

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, filtration apparatus, etc.)

Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of this compound and 1.0 mmol of acetophenone in 2 mL of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.

  • Catalyst Addition: To the stirred solution, add 0.20 mL of a 10 M aqueous sodium hydroxide solution dropwise. A color change and the formation of a precipitate are typically observed.

  • Reaction: Cap the flask and stir the reaction mixture vigorously at room temperature. The reaction is often complete within 30 minutes to a few hours, which can be monitored by TLC.[7] If the reaction is slow, gentle heating (e.g., 40-50 °C) can be applied.[9]

  • Work-up and Isolation: Once the reaction is complete (as indicated by the consumption of the starting materials on TLC), pour the reaction mixture into a beaker containing approximately 20 mL of ice-cold water. Acidify the mixture to a pH of ~5-6 by the slow addition of dilute HCl. This will precipitate the crude chalcone product.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with several portions of cold distilled water until the filtrate is neutral.

  • Drying: Press the crude product between sheets of filter paper to remove excess water and then allow it to air-dry or dry in a desiccator.

  • Purification: Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol.[6] Dissolve the solid in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry to a constant weight.

  • Characterization: Characterize the final product using the methods outlined in Table 2 to confirm its identity and purity.

Visualizations

Below are diagrams illustrating the reaction mechanism, experimental workflow, and a potential biological context for the synthesized chalcones.

Claisen_Schmidt_Mechanism cluster_reactants Reactants cluster_catalysis Catalysis cluster_intermediates Intermediates cluster_product Product ketone Acetophenone enolate Enolate Ion ketone->enolate Deprotonation aldehyde This compound alkoxide Alkoxide Intermediate base NaOH (Base) enolate->alkoxide Nucleophilic Attack chalcone Chalcone alkoxide->chalcone Dehydration water H₂O

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

Experimental_Workflow start Start: Reactants dissolve 1. Dissolve Aldehyde & Ketone in Ethanol start->dissolve add_base 2. Add NaOH Catalyst dissolve->add_base react 3. Stir at Room Temp. (Monitor by TLC) add_base->react workup 4. Quench with Ice Water & Acidify with HCl react->workup filter 5. Vacuum Filtration (Isolate Crude Product) workup->filter purify 6. Recrystallization (e.g., from Ethanol) filter->purify characterize 7. Characterize Pure Product (NMR, MS, IR, MP) purify->characterize end End: Purified Chalcone characterize->end

Caption: Experimental workflow for chalcone synthesis and purification.

Signaling_Pathway chalcone Chalcone Derivative target_protein Target Protein (e.g., Kinase, Enzyme) chalcone->target_protein Inhibition/Modulation downstream_cascade Downstream Signaling Cascade target_protein->downstream_cascade upstream_signal Upstream Signal (e.g., Growth Factor) upstream_signal->target_protein cellular_response Cellular Response (e.g., Apoptosis, Anti-inflammatory) downstream_cascade->cellular_response

Caption: Hypothetical signaling pathway modulated by a chalcone derivative.

References

Application Notes and Protocols for the Reductive Amination of 4-(4-Bromobenzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reductive amination of 4-(4-bromobenzyloxy)benzaldehyde is a crucial transformation in synthetic organic chemistry, providing a versatile route to a wide array of N-substituted benzylamine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The 4-bromobenzyloxy moiety serves as a key structural feature and a handle for further functionalization, for instance, through cross-coupling reactions. This document provides detailed application notes and experimental protocols for this important reaction.

Reductive amination is a robust method for forming carbon-nitrogen bonds, typically proceeding in a one-pot fashion. The reaction involves the initial formation of an imine or iminium ion from the aldehyde and an amine, which is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed, with sodium borohydride and its derivatives being common choices due to their selectivity and mild reaction conditions.

Applications in Drug Discovery

The N-substituted 4-(4-bromobenzyloxy)benzylamine scaffold is a recurring motif in medicinal chemistry. The presence of the bromine atom allows for the introduction of diverse functionalities through reactions like Suzuki or Buchwald-Hartwig couplings, enabling the exploration of a broad chemical space in structure-activity relationship (SAR) studies. Derivatives of this scaffold have been investigated for a range of therapeutic targets.

Experimental Protocols

Herein, we provide detailed protocols for the one-pot reductive amination of this compound with various primary and secondary amines using sodium borohydride as the reducing agent.

General Protocol for Reductive Amination

A solution of this compound (1 mmol) and the desired amine (1 mmol) in a suitable solvent (e.g., THF, 3 mL) is prepared in a round-bottomed flask equipped with a magnetic stirrer. For reactions with anilines, a catalyst such as DOWEX(R)50WX8 (0.5 g) can be added, and the mixture is stirred for a brief period (e.g., 5 minutes) at room temperature to facilitate imine formation. Subsequently, sodium borohydride (1 mmol) is added to the mixture, and the reaction is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is filtered, the solvent is evaporated, and the crude product is purified.

Synthesis of this compound (Starting Material)

To a stirred solution of 4-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as acetonitrile, potassium carbonate (1.5 eq) and 1-bromo-4-(bromomethyl)benzene (1.1 eq) are added. The reaction mixture is stirred at room temperature overnight. After completion, the mixture is worked up by adding water and extracting with an organic solvent. The organic layers are combined, dried, and concentrated to yield the desired aldehyde.

Data Presentation

The following tables summarize the results for the reductive amination of substituted benzaldehydes with various amines, providing a reference for expected outcomes with this compound.

Table 1: Reductive Amination of Substituted Aldehydes with Anilines using NaBH₄ and DOWEX(R)50WX8 in THF at Room Temperature [1]

EntryAldehydeAnilineProductTime (min)Yield (%)
1BenzaldehydeAnilineN-benzylaniline2091
2Benzaldehyde4-bromoanilineN-benzyl-4-bromoaniline2093
3Benzaldehyde4-methoxyanilineN-benzyl-4-methoxyaniline2090
44-bromobenzaldehydeAnilineN-(4-bromobenzyl)aniline2088
54-bromobenzaldehyde4-methoxyanilineN-(4-bromobenzyl)-4-methoxyaniline4088
64-methylbenzaldehyde4-bromoanilineN-(4-methylbenzyl)-4-bromoaniline3093

Table 2: Synthesis of 4-(Benzyloxy)benzylamines via Nitrile Reduction [2]

While not a direct reductive amination of the aldehyde, the following data on the synthesis of related benzylamines from the corresponding benzonitriles (which can be prepared from the aldehyde) provides valuable information on the stability and handling of these compounds. The reaction involves the reduction of 4-(benzyloxy)benzonitriles using lithium aluminum hydride (Li(AlH₄)) in THF.

EntryBenzyl bromide substituent (R)ProductYield (%)
1H4-(Benzyloxy)benzylamine80
24-F4-((4-Fluorobenzyl)oxy)benzylamine75
34-Cl4-((4-Chlorobenzyl)oxy)benzylamine78
44-Br4-((4-Bromobenzyl)oxy)benzylamine72
54-CN4-((4-Cyanobenzyl)oxy)benzylamine49
64-NO₂4-((4-Nitrobenzyl)oxy)benzylamine65

Mandatory Visualizations

Reaction Workflow

G Reductive Amination Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps Aldehyde This compound Imine_Formation Imine/Iminium Ion Formation Aldehyde->Imine_Formation Amine Primary or Secondary Amine Amine->Imine_Formation Reduction In situ Reduction (e.g., NaBH4) Imine_Formation->Reduction Product N-Substituted 4-(4-Bromobenzyloxy)benzylamine Reduction->Product G Key Components and Their Roles Aldehyde This compound (Electrophile) Product Substituted Benzylamine Aldehyde->Product forms C-N bond with Amine Amine (Nucleophile) Amine->Product provides Nitrogen Reducing_Agent Reducing Agent (e.g., NaBH4) (Hydride Source) Reducing_Agent->Product reduces imine intermediate Solvent Solvent (e.g., THF, MeOH) (Reaction Medium) Solvent->Product facilitates reaction

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 4-(4-Bromobenzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 4-(4-Bromobenzyloxy)benzaldehyde as a key starting material. The following sections describe the synthesis of pyrimidine, thiazole, and oxadiazole derivatives, which are important scaffolds in medicinal chemistry and drug development.

Synthesis of Dihydropyrimidinone Derivatives via the Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction that efficiently produces dihydropyrimidinones from an aldehyde, a β-ketoester, and urea or thiourea.[1][2][3] These compounds are of significant interest in the pharmaceutical industry due to their wide range of biological activities, including acting as calcium channel blockers and antihypertensive agents.[2] The use of this compound in this reaction allows for the introduction of a substituted benzyloxy moiety, which can be further functionalized, making it a valuable tool in the synthesis of potential drug candidates.

Quantitative Data Summary

Entryβ-Dicarbonyl CompoundAmide SourceCatalystReaction Time (h)Yield (%)
1Ethyl acetoacetateUreaHCl485
2Methyl acetoacetateUreaYb(OTf)₃292
3Ethyl acetoacetateThioureaL-proline688
4AcetylacetoneUreaCuCl₂·2H₂O382

Experimental Protocol: Synthesis of Ethyl 4-(4-(4-bromobenzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

This protocol is an adaptation of the classical Biginelli reaction.[4][5]

Materials:

  • This compound (1 mmol, 291.14 mg)

  • Ethyl acetoacetate (1.2 mmol, 156.18 mg, 0.15 mL)

  • Urea (1.5 mmol, 90.09 mg)

  • Ethanol (10 mL)

  • Concentrated Hydrochloric Acid (catalytic amount, ~3 drops)

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound, ethyl acetoacetate, and urea in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux with constant stirring for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL) with stirring.

  • The resulting precipitate is collected by vacuum filtration.

  • Wash the solid with cold water (2 x 20 mL) and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the desired dihydropyrimidinone.

  • The crude product can be further purified by recrystallization from ethanol.

DOT Script for Biginelli Reaction Workflow

Biginelli_Reaction cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Workup & Purification A This compound D Ethanol (Solvent) A->D F Reflux, 4h B Ethyl Acetoacetate B->D C Urea C->D E HCl (Catalyst) G Precipitation in Water F->G Reaction Mixture H Filtration G->H I Recrystallization H->I J Product: Dihydropyrimidinone Derivative I->J

Biginelli Reaction Workflow

Synthesis of Thiazole Derivatives via Hantzsch-Type Reaction

The Hantzsch thiazole synthesis and its variations are fundamental methods for constructing the thiazole ring.[6][7] Typically, this involves the condensation of an α-halocarbonyl compound with a thioamide. A useful modification for synthesizing 2-amino-4-arylthiazoles involves the reaction of an aryl aldehyde, a source of sulfur (like thiourea), and an α-halocarbonyl compound.[6] Thiazoles are prevalent in many biologically active compounds, including anti-inflammatory and anticancer agents.[8][9]

Quantitative Data Summary

Entryα-Halo KetoneCatalystSolventReaction Time (h)Yield (%)
1Ethyl bromoacetateNoneEthanol878
2Phenacyl bromidePiperidineDMF682
3ChloroacetoneNaOAcAcetic Acid1075
43-BromoacetylcoumarinNoneEthanol585

Experimental Protocol: Synthesis of Ethyl 2-amino-4-(4-(4-bromobenzyloxy)phenyl)thiazole-5-carboxylate

This protocol is a representative procedure based on the Hantzsch thiazole synthesis.

Materials:

  • This compound (1 mmol, 291.14 mg)

  • Thiourea (2 mmol, 152.24 mg)

  • Ethyl bromoacetate (1 mmol, 167.00 mg, 0.11 mL)

  • Ethanol (15 mL)

Procedure:

  • To a 50 mL round-bottom flask, add this compound and thiourea in ethanol.

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromoacetate to the reaction mixture.

  • Heat the mixture to reflux for 8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • The precipitate formed is collected by filtration.

  • Wash the solid with water and dry it.

  • Recrystallize the crude product from ethanol to afford the pure thiazole derivative.

DOT Script for Hantzsch-Type Thiazole Synthesis

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Workup & Purification Aldehyde This compound Solvent Ethanol Aldehyde->Solvent Thiourea Thiourea Thiourea->Solvent Haloester Ethyl Bromoacetate Haloester->Solvent Condition Reflux, 8h Neutralize Neutralization (NaHCO3) Condition->Neutralize Reaction Mixture Filter Filtration Neutralize->Filter Recrystallize Recrystallization Filter->Recrystallize Product Product: 2-Aminothiazole Derivative Recrystallize->Product

Hantzsch-Type Thiazole Synthesis

Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are a class of five-membered heterocycles that exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[10][11][12] A common synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of N-acylhydrazones, which can be prepared from an aldehyde and an acid hydrazide.

Quantitative Data Summary

EntryAcid HydrazideCyclizing AgentSolventReaction Time (h)Yield (%)
1Benzoic hydrazideI₂ / K₂CO₃Ethanol680
2Isonicotinic hydrazideAcetic AnhydrideAcetic Acid385
34-Chlorobenzoic hydrazidePPh₃ / CCl₄Acetonitrile1275
4Acetic hydrazideTsCl / PyridineDichloromethane578

Experimental Protocol: Synthesis of 2-(4-(4-Bromobenzyloxy)phenyl)-5-phenyl-1,3,4-oxadiazole

This is a two-step protocol involving the formation of an acylhydrazone followed by oxidative cyclization.

Step 1: Synthesis of N'- (4-(4-bromobenzyloxy)benzylidene)benzohydrazide

Materials:

  • This compound (1 mmol, 291.14 mg)

  • Benzoic hydrazide (1 mmol, 136.15 mg)

  • Ethanol (10 mL)

  • Glacial Acetic Acid (catalytic amount, 1-2 drops)

Procedure:

  • Dissolve this compound and benzoic hydrazide in ethanol in a 50 mL round-bottom flask.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture to room temperature.

  • The resulting solid acylhydrazone is collected by filtration, washed with cold ethanol, and dried. This intermediate is often used in the next step without further purification.

Step 2: Oxidative Cyclization to the 1,3,4-Oxadiazole

Materials:

  • N'-(4-(4-bromobenzyloxy)benzylidene)benzohydrazide (from Step 1)

  • Iodine (1.2 mmol, 304.58 mg)

  • Potassium Carbonate (2 mmol, 276.42 mg)

  • Ethanol (15 mL)

Procedure:

  • Suspend the acylhydrazone in ethanol in a 50 mL round-bottom flask.

  • Add potassium carbonate and iodine to the suspension.

  • Reflux the mixture for 6 hours. The progress of the reaction can be monitored by TLC.

  • After completion, cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.

DOT Script for 1,3,4-Oxadiazole Synthesis Pathway

Oxadiazole_Synthesis cluster_step1 Step 1: Acylhydrazone Formation cluster_step2 Step 2: Oxidative Cyclization Aldehyde This compound Reaction1 Ethanol, Acetic Acid (cat.), Reflux Aldehyde->Reaction1 Hydrazide Benzoic Hydrazide Hydrazide->Reaction1 Acylhydrazone Intermediate: Acylhydrazone Reaction1->Acylhydrazone Reaction2 Ethanol, Reflux Acylhydrazone->Reaction2 Reagents2 Iodine, K2CO3 Reagents2->Reaction2 Product Product: 1,3,4-Oxadiazole Derivative Reaction2->Product

1,3,4-Oxadiazole Synthesis Pathway

References

Application Notes and Protocols: 4-Bromobenzyloxy Group in Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-bromobenzyloxy (4-BrBnO) group is a valuable tool in the repertoire of protecting groups for hydroxyl functionalities in multistep organic synthesis. As a member of the benzyl ether family of protecting groups, it shares their general stability towards a range of reaction conditions, yet the presence of the bromine atom on the aromatic ring offers subtle electronic modifications that can be advantageous in specific synthetic contexts. These notes provide a detailed overview of the application of the 4-bromobenzyloxy group, including protocols for its introduction and removal, and a comparative analysis of its stability.

Logical Workflow for 4-Bromobenzyloxy Protection Strategy

workflow cluster_start cluster_protection Protection cluster_intermediate cluster_reactions Synthetic Transformations cluster_deprotection Deprotection cluster_end start Alcohol (R-OH) protect Williamson Ether Synthesis (NaH, 4-Bromobenzyl Bromide) start->protect Protection protected Protected Alcohol (R-O-4-BrBn) protect->protected reactions Various Reactions (e.g., oxidation, reduction, C-C bond formation) protected->reactions Stable deprotect_H2 Catalytic Hydrogenolysis (H₂, Pd/C) reactions->deprotect_H2 Cleavage deprotect_DDQ Oxidative Cleavage (DDQ) reactions->deprotect_DDQ Cleavage finish Deprotected Alcohol (R-OH) deprotect_H2->finish deprotect_DDQ->finish

Caption: General workflow for the use of the 4-bromobenzyloxy protecting group.

Data Presentation: Comparative Stability and Reaction Conditions

The stability of the 4-bromobenzyloxy group is comparable to the parent benzyl (Bn) group, exhibiting good stability under both acidic and basic conditions.[1] It is generally more robust than the electron-rich p-methoxybenzyl (PMB) group, particularly towards acidic and oxidative cleavage.[2]

Protecting GroupReagent/Condition CategorySpecific ReagentsStability/OutcomeTypical Yield (%)
4-Bromobenzyl (4-BrBn) Acidic TFA, HClGenerally Stable-
Basic NaH, KOH, CarbonatesStable-
Oxidative (Mild) DDQ, CANCleavage (slower than PMB)Variable
Reductive H₂, Pd/CCleavage>90
Benzyl (Bn) Acidic Strong Acids (HBr, BCl₃)CleavageHigh
Basic NaH, KOH, CarbonatesStable-
Oxidative DDQCleavage (slow)Variable
Reductive H₂, Pd/CCleavage>90
p-Methoxybenzyl (PMB) Acidic TFA, HClLabileHigh
Basic NaH, KOH, CarbonatesStable-
Oxidative DDQ, CANFacile Cleavage85-98
Reductive H₂, Pd/CCleavage>90

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol with 4-Bromobenzyl Bromide (Williamson Ether Synthesis)

This protocol describes the formation of a 4-bromobenzyl ether from a primary alcohol.

Materials:

  • Primary alcohol (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • 4-Bromobenzyl bromide (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the primary alcohol in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add 4-bromobenzyl bromide dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Deprotection by Catalytic Hydrogenolysis

This is a common and mild method for the cleavage of 4-bromobenzyl ethers.[1]

Materials:

  • 4-Bromobenzyl protected alcohol (1.0 eq)

  • Palladium on carbon (10% w/w, 10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the 4-bromobenzyl protected alcohol in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add the palladium on carbon catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a balloon) at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol. Further purification may be performed if necessary.

Protocol 3: Oxidative Cleavage using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

Oxidative cleavage with DDQ is an alternative deprotection method, though it is generally slower for benzyl and 4-bromobenzyl ethers compared to PMB ethers.[2][3]

Materials:

  • 4-Bromobenzyl protected alcohol (1.0 eq)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 - 2.5 eq)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 4-bromobenzyl ether in a mixture of CH₂Cl₂ and H₂O (typically 18:1 v/v).

  • Add DDQ to the solution and stir at room temperature. The reaction may require heating to proceed at a reasonable rate.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with CH₂Cl₂.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Logical Relationships

Protection of an Alcohol as a 4-Bromobenzyl Ether

protection_pathway cluster_reactants cluster_intermediate cluster_reagent cluster_product ROH R-OH (Alcohol) Alkoxide R-O⁻Na⁺ (Alkoxide) ROH->Alkoxide + NaH - H₂ NaH NaH (Base) Product R-O-CH₂C₆H₄-4-Br (Protected Alcohol) Alkoxide->Product + 4-BrBnBr (SN2) BrBnBr 4-Br-C₆H₄CH₂Br (4-Bromobenzyl Bromide) BrBnBr->Product

Caption: Williamson ether synthesis for 4-bromobenzyl ether formation.

Deprotection of a 4-Bromobenzyl Ether via Catalytic Hydrogenolysis

deprotection_h2_pathway cluster_reactant cluster_reagents cluster_products Protected R-O-CH₂C₆H₄-4-Br (Protected Alcohol) ROH R-OH (Alcohol) Protected->ROH Hydrogenolysis Byproduct CH₃C₆H₄-4-Br (4-Bromotoluene) Protected->Byproduct H2_PdC H₂ / Pd/C H2_PdC->ROH

References

Application Notes and Protocols for the Synthesis of Novel Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel liquid crystals, focusing on calamitic liquid crystals containing chalcone and Schiff base linkages, and discotic liquid crystals based on a triphenylene core. These notes are intended to guide researchers in the synthesis and characterization of these advanced materials.

Synthesis of Calamitic Liquid Crystals with Chalcone and Schiff Base Moieties

Calamitic liquid crystals, characterized by their rod-like molecular shape, are foundational materials for display technologies.[1] The incorporation of chalcone and Schiff base linkages into their structure can enhance their thermal stability and mesomorphic range.[2][3]

Application Note:

The synthesis of bent-shaped calamitic liquid crystals containing both chalcone and Schiff base linkages often involves a multi-step process. A common strategy is the Claisen-Schmidt condensation to form the chalcone unit, followed by a condensation reaction to form the Schiff base.[3] The length of the terminal alkoxy chains plays a crucial role in determining the type of mesophase exhibited, with shorter chains often favoring a nematic phase and longer chains promoting smectic phases.[2][4]

Experimental Protocol: Synthesis of a Homologous Series of (E)-4-((4-((E)-4-alkoxybenzylidene)amino)phenyl)-1-(4-alkoxyphenyl)prop-2-en-1-one

This protocol is adapted from the synthesis of similar calamitic liquid crystals.[3]

Step 1: Synthesis of 4-alkoxybenzaldehydes

  • To a solution of 4-hydroxybenzaldehyde (1.0 g, 8.20 mmol) in N,N-dimethylformamide (DMF) (20 mL), add anhydrous K₂CO₃ (1.7 g, 12.30 mmol).

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add the appropriate alkyl bromide (9.02 mmol) and a catalytic amount of KI.

  • Stir the reaction mixture for 24-30 hours at room temperature.

  • Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture into ice-cold water and extract with dichloromethane (DCM) (3 x 25 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of Chalcone Intermediates

  • Dissolve p-aminoacetophenone (0.250 g, 1.85 mmol) in ethanol (25 mL).

  • Add a 40% aqueous solution of NaOH (1.85 mmol).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the synthesized 4-alkoxybenzaldehyde (1.85 mmol).

  • Stir the reaction at room temperature for 18-24 hours.

  • Monitor the reaction by TLC.

  • Pour the reaction mixture into ice-cold water to precipitate the solid.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the product from ethanol to yield the chalcone intermediate.

Step 3: Synthesis of the Final Schiff Base/Chalcone Liquid Crystals

  • Dissolve the chalcone intermediate (1.0 eq) in absolute ethanol (20 mL).

  • Add the corresponding 4-alkoxybenzaldehyde (1.0 eq) and a catalytic amount of acetic acid (3-4 drops).

  • Reflux the mixture at 76-78°C for 18 hours.

  • Cool the reaction mixture to room temperature and concentrate to half its volume under reduced pressure.

  • Cool the resulting solution in an ice bath to induce precipitation.

  • Filter the solid product and wash with cold ethanol.

Quantitative Data:

The following table summarizes the phase transition temperatures for a representative homologous series.

Compound (n=)Alkoxy Chain LengthTransition Temperatures (°C) on HeatingTransition Temperatures (°C) on CoolingMesophase(s)
14a C₃H₇Cr 165.2 IsoIso 158.4 Cr-
14b C₄H₉Cr 158.7 IsoIso 151.2 Cr-
14c C₅H₁₁Cr 152.1 IsoIso 145.8 Cr-
14d C₆H₁₃Cr 145.3 IsoIso 138.9 Cr-
14e C₇H₁₅Cr 138.6 N 142.1 IsoIso 140.5 N 135.2 CrNematic
14f C₈H₁₇Cr 132.4 N 148.5 IsoIso 147.1 N 128.9 CrNematic
14g C₁₀H₂₁Cr 125.8 SmA 135.2 N 152.3 IsoIso 150.8 N 133.5 SmA 120.1 CrSmectic A, Nematic
14h C₁₂H₂₅Cr 118.9 SmA 140.8 N 155.1 IsoIso 153.5 N 138.9 SmA 115.3 CrSmectic A, Nematic
14i C₁₄H₂₉Cr 112.5 SmA 148.2 IsoIso 146.8 SmA 108.9 CrSmectic A
14j C₁₆H₃₃Cr 105.1 SmA 150.3 IsoIso 148.9 SmA 102.5 CrSmectic A

Cr = Crystalline, N = Nematic, SmA = Smectic A, Iso = Isotropic. Data adapted from Soman, et al. (2022).[3]

Synthesis of Discotic Liquid Crystals Based on Triphenylene

Discotic liquid crystals, with their disc-shaped molecules, can self-assemble into columnar structures, which are of great interest for applications in organic electronics due to their potential for one-dimensional charge transport.[5] Triphenylene derivatives are a widely studied class of discotic liquid crystals.[6][7]

Application Note:

A common and efficient route to synthesize hexasubstituted triphenylene-based discotic liquid crystals is the oxidative trimerization of substituted 1,2-dimethoxybenzenes (veratroles) using iron(III) chloride as the oxidizing agent.[6] This method allows for the direct synthesis of hexaalkoxytriphenylenes in a single step with high yields.[6] An alternative approach for creating more complex structures involves palladium-catalyzed coupling reactions.[7]

Experimental Protocol: One-Step Synthesis of 2,3,6,7,10,11-Hexahexyloxytriphenylene (HAT6)

This protocol is a modified procedure that provides a high-yield, large-scale synthesis of HAT6.[6]

Materials:

  • 1,2-Dihexyloxybenzene

  • Anhydrous Iron(III) chloride (FeCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (CH₃OH)

  • Silica gel for column chromatography

  • Benzene

Procedure:

  • Dissolve 1,2-dihexyloxybenzene in dichloromethane.

  • Add anhydrous iron(III) chloride to the solution and stir vigorously at room temperature. The reaction is typically complete within a short period (e.g., 1 hour).

  • Pour the reaction mixture into methanol to precipitate the crude product.

  • Remove the dichloromethane under reduced pressure.

  • Filter the solid product.

  • Purify the crude product by column chromatography on silica gel, eluting with benzene.

  • Recrystallize the purified product from a dichloromethane/methanol mixture to obtain white, crystalline HAT6.

Quantitative Data:

The following table presents the phase transition temperatures for a series of symmetrically substituted hexaalkoxytriphenylenes.

CompoundAlkoxy ChainTransition Temperature (°C)Mesophase
HAT5 -OC₅H₁₁K 68 Dho 121 IColumnar Hexagonal Ordered
HAT6 -OC₆H₁₃K 55 Dho 99 IColumnar Hexagonal Ordered
HAT7 -OC₇H₁₅K 48 Dho 87 IColumnar Hexagonal Ordered
HAT8 -OC₈H₁₇K 42 Dho 82 IColumnar Hexagonal Ordered

K = Crystalline, Dho = Columnar Hexagonal Ordered, I = Isotropic. Data is representative of typical values for these compounds.

Characterization of Novel Liquid Crystals

The characterization of newly synthesized liquid crystals is crucial to determine their mesomorphic properties and potential applications.

Application Note:

The primary techniques for characterizing liquid crystals are Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).[8][9] POM allows for the visual identification of different liquid crystalline phases based on their unique textures, while DSC provides quantitative data on phase transition temperatures and associated enthalpy changes.[8][9] Further structural information can be obtained using X-ray Diffraction (XRD).[9]

Protocol for Characterization:
  • Polarized Optical Microscopy (POM):

    • Place a small amount of the synthesized compound on a clean glass slide and cover with a coverslip.

    • Heat the sample on a hot stage while observing it through a polarized light microscope.

    • Record the temperatures at which phase transitions occur and capture images of the characteristic textures for each mesophase (e.g., Schlieren texture for nematic, focal conic texture for smectic).

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan and seal it.

    • Place the sample pan and an empty reference pan in the DSC instrument.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point (isotropic phase).

    • Cool the sample at the same rate back to the starting temperature.

    • Record the heat flow as a function of temperature to identify the temperatures and enthalpies of phase transitions.

Visualizations

Experimental Workflow Diagrams

Synthesis_Workflow_Calamitic_LC cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification cluster_characterization Characterization 4-hydroxybenzaldehyde 4-hydroxybenzaldehyde S1 Step 1: Synthesis of 4-alkoxybenzaldehyde 4-hydroxybenzaldehyde->S1 Alkyl bromide Alkyl bromide Alkyl bromide->S1 p-aminoacetophenone p-aminoacetophenone S2 Step 2: Claisen-Schmidt Condensation (Chalcone formation) p-aminoacetophenone->S2 S1->S2 S3 Step 3: Schiff Base Formation S1->S3 P1 Column Chromatography S1->P1 C1 TLC S1->C1 S2->S3 S2->C1 P2 Recrystallization S3->P2 C2 POM P2->C2 C3 DSC P2->C3 C4 Spectroscopy (NMR, IR) P2->C4

Caption: Synthetic workflow for calamitic liquid crystals.

Synthesis_Workflow_Discotic_LC cluster_start Starting Materials cluster_synthesis Synthesis Step cluster_purification Purification cluster_characterization Characterization 1,2-Dihexyloxybenzene 1,2-Dihexyloxybenzene S1 Oxidative Trimerization 1,2-Dihexyloxybenzene->S1 FeCl3 FeCl3 FeCl3->S1 P1 Precipitation in Methanol S1->P1 P2 Column Chromatography P1->P2 P3 Recrystallization P2->P3 C1 POM P3->C1 C2 DSC P3->C2 C3 Spectroscopy (NMR) P3->C3

Caption: Synthetic workflow for discotic liquid crystals.

Characterization_Logic cluster_synthesis Synthesis & Purification cluster_analysis Characterization cluster_data Obtained Data Synthesized_Compound Purified Novel Compound POM Polarized Optical Microscopy (POM) Synthesized_Compound->POM DSC Differential Scanning Calorimetry (DSC) Synthesized_Compound->DSC XRD X-Ray Diffraction (XRD) Synthesized_Compound->XRD Textures Mesophase Textures POM->Textures Temperatures Phase Transition Temperatures DSC->Temperatures Enthalpies Transition Enthalpies DSC->Enthalpies Structure Molecular Packing and Layer Spacing XRD->Structure

Caption: Logical flow of liquid crystal characterization.

References

Application Notes and Protocols: The Role of Intermediates in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chemical intermediates are the foundational building blocks in the synthesis of active ingredients for agrochemicals, including herbicides, insecticides, and fungicides.[1][2] These compounds are crucial in multi-step synthesis processes, providing the core molecular structures that are subsequently modified to create the final, biologically active product.[3][4] The purity and quality of these intermediates directly influence the efficacy, safety, and environmental profile of the end-use agrochemical, making their synthesis a critical focus for researchers and manufacturers.[4][5] This document provides detailed application notes and experimental protocols for the synthesis of key agrochemicals, highlighting the pivotal role of specific intermediates.

2-Chloro-5-chloromethylpyridine (CCMP) in Neonicotinoid Insecticide Synthesis

Application Note:

2-Chloro-5-chloromethylpyridine (commonly known as CCMP) is a vital chemical intermediate for the synthesis of several major neonicotinoid insecticides, including Imidacloprid, Acetamiprid, and Thiacloprid.[6][7][8] Its pyridine ring structure, substituted with chlorine atoms, provides the necessary electrophilic sites for nucleophilic substitution reactions. In the synthesis of Imidacloprid, CCMP serves as the primary backbone, reacting with 2-nitroiminoimidazolidine to form the final active ingredient.[9][10] The reaction forms the critical carbon-nitrogen bond that connects the pyridine and imidazolidine heterocyclic moieties.[10] The high reactivity of the chloromethyl group on the pyridine ring makes CCMP an efficient and widely used precursor in the agrochemical industry.[11]

Quantitative Data Summary: Imidacloprid Synthesis

The synthesis of Imidacloprid from CCMP can be optimized by controlling various reaction parameters. The following table summarizes key quantitative data from different patented protocols.

ParameterProtocol 1[12]Protocol 2[9]Protocol 3[10]
Key Intermediate 2-chloro-5-chloromethylpyridine2-chloro-5-chloromethylpyridine2-chloro-5-chloromethylpyridine
Reactant 2-nitroiminoimidazolidine2-nitroiminoimidazolidine2-nitroiminoimidazolidine
Molar Ratio (CCMP:Reactant) 1:1 to 1:1.2Stoichiometric1:1.2 to 1:1.5 (Optimal)
Solvent Aprotic (e.g., Dimethylformamide)Organic (e.g., DMF)Not Specified
Base Alkali metal hydroxide (e.g., NaOH)Alkali carbonateNot Specified
Reaction Temperature 45 to 60 °CReflux ConditionNot Specified
Yield "Good yields"Not SpecifiedUp to 92% (with optimized addition)
Final Purity Not SpecifiedNot Specified>95%[13]

Experimental Protocol: Synthesis of Imidacloprid

This protocol describes the synthesis of Imidacloprid by reacting 2-chloro-5-chloromethylpyridine (CCMP) with 2-nitroiminoimidazolidine in the presence of an alkali metal hydroxide.[9][12]

Materials:

  • 2-chloro-5-chloromethylpyridine (CCMP)

  • 2-nitroiminoimidazolidine

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Dimethylformamide (DMF)

  • Reaction vessel with stirrer, condenser, and dropping funnel

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Charge the reaction vessel with a molar equivalent of 2-nitroiminoimidazolidine and the aprotic solvent, dimethylformamide (DMF).

  • Add an alkali metal hydroxide (e.g., sodium hydroxide) to the mixture.

  • Begin stirring the mixture and heat to a temperature between 45-60°C.[12]

  • In a separate vessel, dissolve a stoichiometric amount of 2-chloro-5-chloromethylpyridine in DMF.

  • Gradually add the CCMP solution to the reaction mixture dropwise using the dropping funnel while maintaining the reaction temperature.[9][10] Controlled, slow addition has been shown to improve yield significantly.[10]

  • After the addition is complete, continue stirring the mixture under reflux for approximately 16 hours to ensure the reaction goes to completion.[14]

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any precipitated salts.

  • The filtrate, containing the crude Imidacloprid, is then concentrated by evaporating the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol to yield Imidacloprid with a purity of >95%.[13]

Synthesis Pathway: Imidacloprid

G CCMP 2-Chloro-5-chloromethylpyridine (CCMP) Reaction Nucleophilic Substitution CCMP->Reaction NII 2-Nitroiminoimidazolidine NII->Reaction Base Base (e.g., NaOH) Base->Reaction Catalyst Solvent Solvent (e.g., DMF) Solvent->Reaction Imidacloprid Imidacloprid Reaction->Imidacloprid G CC Cyanuric Chloride Step1 Step 1: < 20°C CC->Step1 IPA Isopropylamine IPA->Step1 NaOH1 NaOH (Step 1) NaOH1->Step1 Intermediate 2,4-dichloro-6- isopropylamino-s-triazine Step1->Intermediate Step2 Step 2: < 45°C Intermediate->Step2 MEA Monoethylamine MEA->Step2 NaOH2 NaOH (Step 2) NaOH2->Step2 Atrazine Atrazine Step2->Atrazine G TCPy 3,5,6-trichloro-2-pyridinol (TCPy) Reaction Condensation Reaction TCPy->Reaction DETP O,O-diethyl phosphorochloridothioate DETP->Reaction Base Base (e.g., Na₂CO₃) Base->Reaction Proton Acceptor Chlorpyrifos Chlorpyrifos Reaction->Chlorpyrifos

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Bromobenzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 4-(4-Bromobenzyloxy)benzaldehyde. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help optimize reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via Williamson ether synthesis.

Q1: I am experiencing a low yield of this compound. What are the potential causes and how can I improve it?

A1: Low yield is a common problem in the synthesis of this compound. Several factors could be responsible. Here is a systematic guide to troubleshooting:

  • Inactive Base: The reaction requires a base to deprotonate the hydroxyl group of 4-hydroxybenzaldehyde, forming the reactive phenoxide ion. If the base is old, has absorbed moisture, or is of low purity, its effectiveness will be compromised.

    • Solution: Use a fresh, anhydrous, and high-purity base. For solid bases like potassium carbonate (K₂CO₃), ensure it is finely powdered to maximize the surface area for reaction.

  • Suboptimal Reaction Temperature: The rate of the SN2 reaction is temperature-dependent. A temperature that is too low will result in a sluggish reaction, while a temperature that is too high can promote side reactions.

    • Solution: The optimal temperature is typically between 70-100°C for this synthesis in solvents like DMF or ethanol.[1] Start with a moderate temperature (e.g., 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Poor Quality of Reagents or Solvents: Impurities in the starting materials (4-hydroxybenzaldehyde and 4-bromobenzyl bromide) or the presence of water in the solvent can negatively impact the reaction.

    • Solution: Use purified starting materials and anhydrous solvents. Polar aprotic solvents like DMF or DMSO are often preferred as they can accelerate SN2 reactions.[2]

  • Inefficient Stirring: In a heterogeneous mixture (e.g., with a solid base like K₂CO₃), efficient stirring is crucial for ensuring proper mixing and facilitating the reaction.

    • Solution: Use a magnetic stirrer with a stir bar that is appropriately sized for the reaction flask and ensure vigorous stirring throughout the reaction.

Q2: My reaction seems to have stalled, and TLC analysis shows unreacted starting materials even after a prolonged reaction time. What should I do?

A2: A stalled reaction can be frustrating. Here are a few things to consider:

  • Insufficient Base: An inadequate amount of base will lead to incomplete deprotonation of the 4-hydroxybenzaldehyde, thus halting the reaction once the base is consumed.

    • Solution: Ensure you are using a sufficient molar excess of the base. Typically, 1.5 to 2 equivalents of a base like K₂CO₃ are used.[1]

  • Phase Transfer Catalyst (PTC) Issues: If you are using a phase-transfer catalyst, it may be inactive or used in an insufficient amount. A PTC like tetrabutylammonium bromide (TBAB) helps to bring the phenoxide ion into the organic phase to react with the alkyl halide.

    • Solution: Add a small amount of a phase-transfer catalyst (e.g., 0.1 equivalents of TBAB) to the reaction mixture. This can significantly improve the reaction rate, especially in biphasic systems.

  • Decomposition of Reagents: 4-Bromobenzyl bromide can be susceptible to decomposition over time or under harsh conditions.

    • Solution: Use fresh 4-bromobenzyl bromide. If you suspect decomposition, you can purify the reagent before use.

Q3: I am observing significant impurity spots on my TLC plate. What are the likely side reactions, and how can I minimize them?

A3: The formation of byproducts is a common cause of reduced yield and purification challenges. The primary side reactions in this synthesis are:

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can be alkylated at the oxygen atom (O-alkylation, the desired product) or at a carbon atom on the aromatic ring (C-alkylation, an undesired byproduct).[2]

    • Solution: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents such as DMF or DMSO generally favor the desired O-alkylation.[2]

  • Elimination Reaction: Although 4-bromobenzyl bromide is a primary halide and less prone to elimination, under strongly basic conditions and at high temperatures, some elimination to form a corresponding alkene can occur.

    • Solution: Use a milder base (e.g., K₂CO₃ instead of NaH) and avoid excessively high reaction temperatures.

  • Self-condensation of 4-hydroxybenzaldehyde: Under strongly basic conditions, aldehydes can undergo self-condensation reactions.

    • Solution: Add the base to the 4-hydroxybenzaldehyde solution at room temperature and ensure the alkylating agent is present before heating.

Q4: How can I effectively purify the crude this compound?

A4: The purification of the final product is crucial to obtain a high-purity compound. The most common methods are:

  • Recrystallization: This is an effective method for purifying solid products.

    • Procedure: A suitable solvent for recrystallization is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol or a mixture of hexane and toluene have been reported to be effective for similar compounds.[1] Dissolve the crude product in a minimal amount of the hot solvent, and then allow it to cool slowly to form crystals.

  • Column Chromatography: If recrystallization does not provide a product of sufficient purity, column chromatography is a more rigorous purification method.

    • Procedure: Use silica gel as the stationary phase. A solvent system with a gradient of increasing polarity (e.g., starting with n-hexane and gradually adding ethyl acetate) can be used to separate the product from unreacted starting materials and byproducts. The less polar product will elute from the column before the more polar 4-hydroxybenzaldehyde.

Experimental Protocols

Detailed Method for the Synthesis of this compound

This protocol is adapted from a reliable procedure for the synthesis of a closely related compound, 4-(benzyloxy)benzaldehyde, which has a reported yield of 87.4%.[3]

Materials:

  • 4-Hydroxybenzaldehyde

  • 4-Bromobenzyl bromide

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Ethanol (anhydrous)

  • Ethyl acetate (EtOAc)

  • Diethyl ether (Et₂O)

  • Saturated sodium chloride solution (brine)

  • 5% Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzaldehyde (1 equivalent), anhydrous potassium carbonate (3.5 equivalents), and anhydrous ethanol.

  • Addition of Alkyl Halide: To the stirred suspension, add 4-bromobenzyl bromide (1.03 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain the reflux for 14 hours. The progress of the reaction can be monitored by TLC.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

    • Wash the residue with a generous amount of ethyl acetate.

    • Combine the filtrate and the washings and remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in diethyl ether.

    • Wash the diethyl ether solution sequentially with a saturated sodium chloride solution, a 5% sodium hydroxide solution (to remove unreacted 4-hydroxybenzaldehyde), and finally with distilled water.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Evaporate the solvent to obtain the crude product.

    • The crude product can be further purified by recrystallization from ethanol to yield colorless crystals.

Data Presentation

The following table summarizes the impact of different reaction conditions on the yield of benzyloxybenzaldehyde derivatives, based on literature data for analogous Williamson ether syntheses. This data can be used as a guide for optimizing the synthesis of this compound.

Reactant 1Reactant 2BaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-HydroxybenzaldehydeBenzyl bromideK₂CO₃EthanolReflux (~78)1487.4[3]
4-Hydroxybenzaldehyde4-Nitrobenzyl bromideK₂CO₃DMF100374[1]
4-HydroxybenzaldehydePhenacyl bromideTriethylamineMethanolRoom Temp760[4]
4-Hydroxy-3-methoxybenzaldehyde4'-Bromophenacyl bromideTriethylamineEthanolRoom Temp2046.3[4]

Note: The yields presented are for analogous reactions and may vary for the synthesis of this compound. This table is intended to provide a comparative overview of how different reaction parameters can influence the outcome of the synthesis.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Mix 4-Hydroxybenzaldehyde, K₂CO₃, and Ethanol B 2. Add 4-Bromobenzyl Bromide A->B C 3. Reflux for 14 hours B->C D 4. Cool and Filter C->D E 5. Evaporate Solvent D->E F 6. Dissolve in Et₂O E->F G 7. Wash with Brine, NaOH, and Water F->G H 8. Dry with MgSO₄ G->H I 9. Evaporate Solvent H->I J 10. Recrystallize from Ethanol I->J K Pure this compound J->K

Caption: Workflow for the synthesis of this compound.

Troubleshooting Low Yield

This diagram provides a logical approach to troubleshooting low yield in the synthesis of this compound.

G cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_workup Procedural Issues Start Low Yield of Product CheckReagents Check Reagent Quality and Stoichiometry Start->CheckReagents CheckConditions Check Reaction Conditions Start->CheckConditions CheckWorkup Review Work-up and Purification Procedure Start->CheckWorkup InactiveBase Is the base old or wet? CheckReagents->InactiveBase ImpureReactants Are starting materials pure? CheckReagents->ImpureReactants IncorrectStoichiometry Is the base/alkyl halide ratio correct? CheckReagents->IncorrectStoichiometry LowTemp Is the temperature too low? CheckConditions->LowTemp PoorStirring Is stirring efficient? CheckConditions->PoorStirring ReactionTime Is the reaction time sufficient? CheckConditions->ReactionTime IncompleteExtraction Was extraction complete? CheckWorkup->IncompleteExtraction PurificationLoss Was product lost during purification? CheckWorkup->PurificationLoss Solution Optimize based on findings InactiveBase->Solution ImpureReactants->Solution IncorrectStoichiometry->Solution LowTemp->Solution PoorStirring->Solution ReactionTime->Solution IncompleteExtraction->Solution PurificationLoss->Solution

Caption: A troubleshooting guide for low product yield.

References

Technical Support Center: Purification of Crude 4-(4-Bromobenzyloxy)benzaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-(4-Bromobenzyloxy)benzaldehyde by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at room or lower temperatures. Based on the purification of structurally similar compounds, such as 4-(benzyloxy)benzaldehyde, ethanol is a recommended solvent.[1] A mixed solvent system, such as ethyl acetate/heptane or ethanol/water , can also be effective, particularly if the crude material is oily or has a wide range of impurities.

Q2: What are the likely impurities in my crude this compound?

A2: Impurities typically arise from the starting materials and by-products of the Williamson ether synthesis used to prepare this compound. Common impurities may include:

  • Unreacted 4-hydroxybenzaldehyde: The phenolic starting material.

  • Unreacted 4-bromobenzyl bromide: The alkylating agent.

  • Potassium carbonate or other inorganic salts: Used as a base in the reaction.

  • By-products: From potential side reactions.

Q3: My purified product has a low melting point and a broad melting range. What does this indicate?

A3: A low and broad melting point range is a strong indicator of the presence of impurities. Pure crystalline solids typically have a sharp melting point range of 1-2°C. For a related compound, 4-(4-bromophenoxy)benzaldehyde, the melting point is reported to be in the range of 69-73°C. A significant deviation from an expected sharp melting point suggests that further purification is necessary.

Q4: How can I remove colored impurities from my product?

A4: If your crude product or recrystallization solution has a noticeable color, this may be due to polymeric or other colored by-products. These can often be removed by treating the hot solution with a small amount of activated charcoal before the hot filtration step. The colored impurities adsorb onto the surface of the charcoal, which is then filtered off.[2]

Troubleshooting Guide

Problem Possible Cause Solution
The compound does not dissolve in the hot solvent. 1. Insufficient solvent. 2. Incorrect solvent choice.1. Add more hot solvent in small increments until the solid dissolves. 2. If a large volume of solvent is required, it may not be the ideal choice. Test the solubility in other solvents like ethyl acetate or a mixture of ethanol and water.
No crystals form after the solution has cooled. 1. Too much solvent was used, and the solution is not supersaturated. 2. The solution has become supersaturated but has not nucleated.1. Reheat the solution to evaporate some of the solvent and then allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of pure product.[2]
The product "oils out" instead of forming crystals. 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is cooling too rapidly. 3. High concentration of impurities.1. Select a solvent with a lower boiling point. 2. Allow the solution to cool more slowly. Insulate the flask to encourage gradual cooling. 3. Re-dissolve the oil in a small amount of a "good" solvent and then add a "poor" solvent dropwise until turbidity persists. Reheat to clarify and then cool slowly.
The yield of purified product is low. 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization during hot filtration. 3. Incomplete crystallization due to insufficient cooling time or temperature.1. Reduce the initial volume of solvent or concentrate the mother liquor to recover more product. 2. Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent cooling of the solution during filtration. 3. Allow the solution to cool to room temperature undisturbed and then place it in an ice bath for at least 30 minutes to maximize crystal formation.[2]

Quantitative Data Summary

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Appearance
4-(4-Bromophenoxy)benzaldehydeC₁₃H₉BrO₂277.1169-73Solid

Data for 4-(4-Bromophenoxy)benzaldehyde obtained from Sigma-Aldrich.

Experimental Protocol: Recrystallization of this compound

This protocol is adapted from the successful recrystallization of the analogous compound, 4-(benzyloxy)benzaldehyde.[1]

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Stemless funnel and fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and heat the mixture to a gentle boil with stirring.

  • Saturated Solution: Continue to add small portions of hot ethanol until the solid just dissolves. Avoid adding an excess of solvent to ensure a good recovery.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a stemless funnel and a clean Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the impurities.

  • Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the formation of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining impurities in the mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Recrystallization_Troubleshooting_Workflow start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve dissolve_check Does it dissolve? dissolve->dissolve_check cool Cool Solution Slowly dissolve_check->cool Yes add_solvent Add more hot solvent dissolve_check->add_solvent No oiling_out Product 'oiled out'? cool->oiling_out cool_check Do crystals form? filter_wash Filter and Wash Crystals cool_check->filter_wash Yes evaporate_solvent Evaporate some solvent and re-cool cool_check->evaporate_solvent No end Pure Product filter_wash->end add_solvent->dissolve change_solvent Consider a different solvent add_solvent->change_solvent evaporate_solvent->cool induce_crystallization Induce crystallization (scratch/seed) evaporate_solvent->induce_crystallization induce_crystallization->cool oiling_out->cool_check No reheat_cool_slower Reheat to dissolve, add a little more solvent, and cool slower oiling_out->reheat_cool_slower Yes reheat_cool_slower->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Synthesis of 4-(4-Bromobenzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Bromobenzyloxy)benzaldehyde. The content is designed to address specific issues that may be encountered during this Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound from 4-hydroxybenzaldehyde and 4-bromobenzyl bromide?

A1: The synthesis of this compound from 4-hydroxybenzaldehyde and 4-bromobenzyl bromide proceeds via a Williamson ether synthesis, which is a classic SN2 (bimolecular nucleophilic substitution) reaction. In the first step, a base is used to deprotonate the hydroxyl group of 4-hydroxybenzaldehyde, forming a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-bromobenzyl bromide and displacing the bromide ion to form the desired ether linkage.

Q2: What are the most common side reactions to be aware of during this synthesis?

A2: The most common side reactions include:

  • C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the carbon atoms of the aromatic ring (ortho and para positions). While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of isomeric byproducts. The choice of solvent can influence the ratio of O- to C-alkylation.[1]

  • Elimination: Although less common with primary benzylic halides like 4-bromobenzyl bromide, an E2 (bimolecular elimination) reaction can be a competing pathway, especially if a sterically hindered or strong base is used at elevated temperatures.[2]

  • Unreacted Starting Materials: Incomplete reaction can lead to the presence of unreacted 4-hydroxybenzaldehyde and 4-bromobenzyl bromide in the final product mixture.

  • Oxidation: 4-hydroxybenzaldehyde can be susceptible to oxidation to 4-hydroxybenzoic acid, especially under harsh basic conditions or prolonged exposure to air.[3]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction progress.[4] A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the starting materials from the product. The reaction is considered complete when the spot corresponding to the limiting reagent (typically 4-hydroxybenzaldehyde) has disappeared.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Yield of the Desired Product
Potential Cause Rationale Recommended Solution
Inactive Base The base is crucial for deprotonating the 4-hydroxybenzaldehyde. If the base is old, has absorbed moisture, or is of low purity, it will be ineffective.Use a fresh, anhydrous, and high-purity base (e.g., K₂CO₃, Cs₂CO₃). Ensure solid bases are finely powdered to maximize surface area.
Poor Quality of Reagents Impurities in the starting materials or solvent can interfere with the reaction. Water is particularly detrimental as it can quench the phenoxide intermediate.Use purified starting materials and anhydrous solvents. Dry solvents over appropriate drying agents if necessary.
Suboptimal Reaction Temperature The reaction rate is temperature-dependent. If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can promote side reactions.Optimize the reaction temperature. A typical range for this type of Williamson ether synthesis is 60-100°C. Monitor the reaction by TLC to find the optimal balance.
Insufficient Reaction Time The reaction may not have proceeded to completion.Extend the reaction time and continue to monitor by TLC until the limiting reagent is consumed.
Issue 2: Formation of Significant Amounts of Byproducts
Potential Cause Rationale Recommended Solution
C-Alkylation Protic solvents can solvate the oxygen of the phenoxide, making the carbon atoms more nucleophilic and favoring C-alkylation.Use a polar aprotic solvent such as DMF (N,N-dimethylformamide) or acetonitrile to favor O-alkylation.[1]
Dialkylation If an excess of 4-bromobenzyl bromide is used, or if the reaction conditions are too harsh, dialkylation of the phenoxide at both the oxygen and a ring carbon can occur.Use a stoichiometric amount or a slight excess of 4-hydroxybenzaldehyde. Control the reaction temperature and time carefully.
Self-condensation of 4-hydroxybenzaldehyde Under strongly basic conditions, 4-hydroxybenzaldehyde can potentially undergo self-condensation reactions.Use a milder base (e.g., K₂CO₃) and avoid excessively high temperatures.
Decomposition of 4-bromobenzyl bromide 4-bromobenzyl bromide can be sensitive to moisture and strong bases, potentially leading to the formation of 4-bromobenzyl alcohol or other degradation products.[5]Ensure anhydrous conditions and use a moderate base. Add the 4-bromobenzyl bromide to the reaction mixture gradually.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is adapted from a general procedure for Williamson ether synthesis.

Materials:

  • 4-hydroxybenzaldehyde

  • 4-bromobenzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.

  • Stir the mixture at room temperature for 15-20 minutes to ensure the formation of the phenoxide.

  • Add 4-bromobenzyl bromide (1.05 eq) to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Visualizations

Synthesis_Pathway 4-hydroxybenzaldehyde 4-hydroxybenzaldehyde Phenoxide_intermediate Phenoxide_intermediate 4-hydroxybenzaldehyde->Phenoxide_intermediate + Base 4-bromobenzyl_bromide 4-bromobenzyl_bromide Base (e.g., K2CO3) Base (e.g., K2CO3) Solvent (e.g., DMF) Solvent (e.g., DMF) This compound This compound Phenoxide_intermediate4-bromobenzyl_bromide Phenoxide_intermediate4-bromobenzyl_bromide Phenoxide_intermediate4-bromobenzyl_bromide->this compound SN2 Reaction + Solvent

Caption: Reaction pathway for the synthesis of this compound.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions Phenoxide Phenoxide O_Alkylation O-Alkylation Product (Desired) Phenoxide->O_Alkylation O-attack C_Alkylation C-Alkylation Product (Isomeric Impurity) Phenoxide->C_Alkylation C-attack Elimination Elimination Product (Alkene) 4-bromobenzyl_bromide 4-bromobenzyl_bromide 4-bromobenzyl_bromide->Elimination + Strong Base (E2 Reaction) Base Base

Caption: Overview of the desired reaction and potential side reactions.

Troubleshooting_Workflow Start Low Yield Check_Reagents Check Reagent Quality (Base, Solvents, Starting Materials) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temperature, Time) Start->Check_Conditions Analyze_Byproducts Analyze Byproducts by TLC/NMR Check_Reagents->Analyze_Byproducts Check_Conditions->Analyze_Byproducts Optimize_Solvent Optimize Solvent (Aprotic vs. Protic) Analyze_Byproducts->Optimize_Solvent C-Alkylation observed Optimize_Base Optimize Base (Strength, Amount) Analyze_Byproducts->Optimize_Base Degradation/Elimination observed Purification Refine Purification Protocol Optimize_Solvent->Purification Optimize_Base->Purification Success Improved Yield Purification->Success

Caption: A logical workflow for troubleshooting low yield in the synthesis.

References

Technical Support Center: Grignard Reactions with 4-(4-Bromobenzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Grignard reactions involving 4-(4-Bromobenzyloxy)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when performing a Grignard reaction with this compound?

The primary challenge is the high reactivity of the Grignard reagent, making it susceptible to deactivation by any trace amounts of acidic protons, particularly from water.[1][2][3][4] Therefore, maintaining strictly anhydrous (dry) conditions throughout the experiment is critical for success.[1][3][5] The presence of moisture will quench the Grignard reagent, leading to reaction failure.[1][2][4][6]

Q2: My Grignard reaction with this compound is not initiating. What are the common causes and solutions?

Failure to initiate is a common issue. The primary causes are often an inactive magnesium surface due to a passivating oxide layer (MgO) or the presence of moisture.[7]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying. Solvents like THF or diethyl ether must be anhydrous.[3][7]

  • Activate the Magnesium: The magnesium turnings need to be activated to expose a fresh, reactive surface.[7] Methods include mechanical stirring, chemical activation with iodine or 1,2-dibromoethane, or using commercially available activated magnesium.[7][8][9]

  • Check Reagent Quality: Ensure the this compound is pure and dry.

Q3: I'm observing a significant amount of a high-boiling point side product. What is it likely to be, and how can I minimize it?

A common side reaction is Wurtz coupling, where the newly formed Grignard reagent reacts with the starting aryl halide to form a dimer.[7][10][11] In this case, it would be the undesired homocoupling of the Grignard reagent derived from this compound.

Strategies to Minimize Wurtz Coupling:

  • Slow Addition of Alkyl Halide: Add the this compound solution dropwise to the magnesium suspension to maintain a low concentration of the halide.[8]

  • Control Reaction Temperature: The coupling reaction is often favored at higher temperatures. Maintaining a gentle reflux is usually sufficient.[7]

  • Use a Suitable Solvent: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for synthesizing Grignard reagents from aryl halides as it helps to stabilize the reagent.[12][13]

Q4: Can I use this compound if it has been exposed to air?

It is highly recommended to use a fresh or properly stored bottle of this compound. Exposure to atmospheric moisture can introduce enough water to significantly impact the reaction's success. If in doubt, it is best to dry the starting material before use.

Q5: The reaction mixture turned dark brown or black during the Grignard reagent formation. What does this indicate?

A color change to grayish or brownish is typical for Grignard reagent formation. However, a very dark or black color might indicate decomposition or significant side reactions, possibly due to overheating or the presence of impurities.[14] The formation of finely divided metal from side reactions can also cause darkening.[14]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your Grignard reaction with this compound.

Problem Symptom Potential Cause(s) Suggested Solution(s)
Reaction Fails to Initiate No signs of reaction (bubbling, cloudiness, or heat generation) after adding a portion of the aryl halide.1. Inactive magnesium surface (MgO layer).[7] 2. Wet glassware or solvent.[1][3][7] 3. Low reactivity of the aryl bromide.1. Activate Magnesium: Use one of the methods described in the table below.[7] 2. Ensure Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents.[3][7] 3. Initiation Aids: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle warming can also help.[7][8][9]
Low Yield of Desired Alcohol The isolated yield of the secondary alcohol is significantly lower than expected.1. Wurtz coupling side reaction.[7][10][11] 2. Incomplete reaction. 3. Quenching of the Grignard reagent by moisture or acidic impurities.[1][2][4]1. Minimize Wurtz Coupling: Add the aryl halide slowly, control the temperature, and use an appropriate solvent like THF.[7][8][12] 2. Ensure Complete Reaction: Allow for sufficient reaction time and monitor by TLC. 3. Strict Anhydrous Technique: Re-evaluate drying procedures for all reagents, solvents, and glassware.
Formation of Side Products TLC or NMR analysis shows significant impurities besides the starting material and desired product.1. Wurtz coupling.[7][10][11] 2. Reaction with atmospheric CO2 to form a carboxylic acid.[15][16] 3. Enolization of the aldehyde if it has alpha-protons (not applicable to benzaldehyde).[5][17]1. See solutions for minimizing Wurtz coupling. 2. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction. 3. Not a concern for this specific aldehyde.
Darkening of the Reaction Mixture The solution becomes very dark or black during Grignard reagent formation.Formation of finely divided magnesium or decomposition products due to overheating or impurities.[14]A color change to grayish or brownish is normal. If it turns black, try to control the temperature more carefully and ensure the purity of your starting materials.
Magnesium Activation Techniques
Method Procedure Comments
Iodine Add a small crystal of iodine to the magnesium turnings. The disappearance of the purple color indicates activation.[7][8][9]Simple and effective. The iodine etches the magnesium surface.[7]
1,2-Dibromoethane Add a few drops of 1,2-dibromoethane to the magnesium suspension. The evolution of ethylene gas indicates activation.Also a very effective method.
Mechanical Grinding Gently grind the magnesium turnings with a glass rod in the reaction flask (before adding solvent).This physically removes the oxide layer. Care must be taken not to break the glassware.

Experimental Protocols

Detailed Methodology for Grignard Reaction with this compound

Materials:

  • Magnesium turnings (1.2 equiv.)

  • Iodine (1 small crystal)

  • This compound (1.0 equiv.)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen or argon atmosphere.

  • Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine and gently warm the flask under a nitrogen atmosphere until the iodine sublimes and its color disappears.[8] This indicates the activation of the magnesium surface. Allow the flask to cool to room temperature.

  • Initiation: Add a small portion of a solution of this compound in anhydrous THF to the activated magnesium. The reaction should initiate, as evidenced by a gentle reflux and the appearance of a gray, cloudy suspension.[8]

  • Grignard Reagent Formation: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Aldehyde: After the Grignard reagent formation is complete (indicated by the consumption of most of the magnesium), cool the reaction mixture to 0°C in an ice bath. Dissolve the this compound (1.0 equiv.) in anhydrous THF and add it dropwise to the Grignard reagent solution.

  • Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC. Once the reaction is complete, cool the flask again in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous NH₄Cl solution.[8]

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can then be purified by flash column chromatography.

Visualizations

Grignard_Reaction_Workflow start Start: Assemble Dry Glassware under Inert Atmosphere activate_mg Activate Magnesium Turnings (e.g., with Iodine) start->activate_mg prepare_halide Prepare Solution of This compound in Anhydrous THF start->prepare_halide initiate Initiate Reaction: Add small amount of halide solution activate_mg->initiate prepare_halide->initiate form_grignard Form Grignard Reagent: Slowly add remaining halide solution initiate->form_grignard cool Cool Reaction to 0°C form_grignard->cool add_aldehyde Add Aldehyde Solution Dropwise cool->add_aldehyde react Reaction and Monitoring (TLC) add_aldehyde->react quench Quench with Saturated aq. NH4Cl react->quench extract Extract with Ether quench->extract dry Dry Organic Layer (Na2SO4) extract->dry purify Purify Product (Chromatography) dry->purify end End: Isolated Product purify->end

Caption: Experimental workflow for the Grignard reaction.

Troubleshooting_Logic cluster_start Problem Identification cluster_cause Potential Causes cluster_solution Solutions Reaction_Fails Reaction Fails to Initiate? Inactive_Mg Inactive Mg Surface Reaction_Fails->Inactive_Mg Yes Wet_Conditions Moisture Present Reaction_Fails->Wet_Conditions Yes Low_Reactivity Low Halide Reactivity Reaction_Fails->Low_Reactivity Yes Low_Yield Low Yield? Activate_Mg Activate Mg (Iodine, etc.) Inactive_Mg->Activate_Mg Dry_System Flame-Dry Glassware, Use Anhydrous Solvents Wet_Conditions->Dry_System Initiation_Aids Use Initiation Aids (e.g., 1,2-dibromoethane) Low_Reactivity->Initiation_Aids Wurtz_Coupling Wurtz Coupling Low_Yield->Wurtz_Coupling Yes Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Yes Quenching Reagent Quenched Low_Yield->Quenching Yes Slow_Addition Slow Halide Addition, Control Temperature Wurtz_Coupling->Slow_Addition Monitor_Reaction Increase Reaction Time, Monitor by TLC Incomplete_Reaction->Monitor_Reaction Strict_Anhydrous Re-evaluate Drying Procedures Quenching->Strict_Anhydrous

Caption: Troubleshooting logic for failed Grignard reactions.

Signaling_Pathways Aryl_Bromide This compound (Ar-Br) Grignard_Reagent Ar-MgBr Aryl_Bromide->Grignard_Reagent + Mg Mg Mg Intermediate Alkoxide Intermediate Grignard_Reagent->Intermediate + Ar'-CHO Wurtz_Product Wurtz Coupling Product (Ar-Ar) Grignard_Reagent->Wurtz_Product + Ar-Br (Side Reaction) Quenched_Reagent Quenched Reagent (Ar-H) Grignard_Reagent->Quenched_Reagent + H2O (Side Reaction) Aldehyde This compound (Ar'-CHO) Product Desired Secondary Alcohol Intermediate->Product + H3O+ Workup Water H2O

Caption: Competing reaction pathways in Grignard synthesis.

References

Technical Support Center: Optimizing Suzuki Coupling for 4-(4-Bromobenzyloxy)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful Suzuki-Miyaura cross-coupling of 4-(4-Bromobenzyloxy)benzaldehyde derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound and its derivatives in a question-and-answer format.

Issue 1: Low or No Conversion of Starting Material

  • Question: My Suzuki coupling reaction shows little to no consumption of the this compound starting material. What are the potential causes and how can I resolve this?

  • Answer: Low or no conversion is a frequent challenge in Suzuki coupling reactions. Several factors related to the catalyst, reagents, and reaction conditions can contribute to this issue. A systematic approach to troubleshooting is recommended.

    • Inactive Catalyst: The palladium catalyst is sensitive to air and moisture and can lose activity over time.

      • Solution: Use a fresh batch of the palladium precursor and ligand. Ensure proper storage of catalysts and ligands under an inert atmosphere. Consider using a more stable pre-formed catalyst.

    • Inefficient Oxidative Addition: The electron-donating nature of the benzyloxy group can make the C-Br bond less reactive towards oxidative addition.

      • Solution: Switch to a more electron-rich and sterically bulky phosphine ligand, such as a Buchwald-type ligand (e.g., SPhos, XPhos). Increasing the reaction temperature in increments may also facilitate this step.

    • Inappropriate Base: The choice and quality of the base are critical for the transmetalation step.

      • Solution: Screen different bases. For this substrate, stronger inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than sodium carbonate (Na₂CO₃). Ensure the base is finely powdered and dry.

    • Poor Solubility: Inadequate solubility of reactants can significantly impede the reaction rate.

      • Solution: Consider switching to a solvent system with higher solubilizing power, such as 1,4-dioxane, dimethylformamide (DMF), or a mixture of toluene and water. Gentle heating can also improve solubility.

Issue 2: Formation of Significant Side Products (e.g., Dehalogenation, Homocoupling)

  • Question: I am observing significant amounts of dehalogenated product (4-benzyloxybenzaldehyde) and/or homocoupling of the boronic acid in my reaction mixture. What causes these side reactions and how can I minimize them?

  • Answer: Dehalogenation and homocoupling are common side reactions in Suzuki couplings. Their formation is often influenced by the reaction conditions and the stability of the catalyst and reagents.

    • Dehalogenation: This occurs when the aryl bromide is reduced, replacing the bromine with a hydrogen atom.

      • Causes: High temperatures, prolonged reaction times, and certain bases or solvents can promote dehalogenation. The presence of impurities that can act as hydride donors is also a factor.

      • Solutions:

        • Lower the reaction temperature and shorten the reaction time.

        • Screen different bases; sometimes a weaker base can mitigate this issue.

        • Ensure all reagents and solvents are pure and dry.

    • Homocoupling of Boronic Acid: This side reaction forms a biaryl product from two molecules of the boronic acid.

      • Causes: The presence of oxygen in the reaction mixture can lead to the oxidative homocoupling of the boronic acid. Using a Pd(II) precursor without complete reduction to Pd(0) can also promote this pathway.

      • Solutions:

        • Thoroughly degas the reaction mixture and maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment.

        • Use a pre-catalyst or ensure complete in-situ reduction of the Pd(II) source.

Issue 3: Protodeboronation of the Boronic Acid

  • Question: My reaction is stalling, and I suspect my boronic acid is decomposing. How can I prevent protodeboronation?

  • Answer: Protodeboronation is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene.

    • Causes: This side reaction is often promoted by high temperatures and the presence of water, especially under harsh basic conditions.

    • Solutions:

      • Use anhydrous solvents and ensure all reagents are dry.

      • Consider using a milder base or lowering the reaction temperature.

      • Using a boronate ester, such as a pinacol ester, can increase stability against protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is a standard catalyst system for the Suzuki coupling of an electron-rich aryl bromide like this compound?

A1: A common and effective catalyst system consists of a palladium precursor and a phosphine ligand. A typical combination is Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand like SPhos, XPhos, or RuPhos. Alternatively, a pre-formed catalyst like a palladacycle can be used for enhanced stability and activity. For simpler systems, Pd(PPh₃)₄ can also be effective, though it may require more forcing conditions.

Q2: What is the role of the base in the Suzuki reaction, and which one should I choose?

A2: The base is crucial for activating the organoboron compound to facilitate the transmetalation step in the catalytic cycle. The choice of base can significantly impact the reaction outcome. Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). For electron-rich aryl bromides, stronger bases like Cs₂CO₃ or K₃PO₄ often give better results.

Q3: Can the aldehyde functional group in this compound interfere with the Suzuki coupling reaction?

A3: While the aldehyde group is generally well-tolerated in palladium-catalyzed Suzuki reactions, it can potentially coordinate to the metal center. However, with a carefully chosen catalyst system and optimized conditions, interference from the aldehyde is typically minimal. It is important to select conditions that are mild enough to avoid side reactions involving the aldehyde.

Q4: My starting materials are not fully soluble in the reaction solvent. What should I do?

A4: Poor solubility can significantly hinder reaction rates. If you observe this, consider switching to a solvent with better solubilizing properties like 1,4-dioxane, DMF, or a mixture of toluene and water. Gentle heating can also improve solubility, but be mindful that higher temperatures can sometimes promote side reactions.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data for the Suzuki coupling of substrates analogous to this compound, providing a baseline for optimization.

Table 1: Suzuki Coupling of 4-Bromoanisole (a close analog) with Phenylboronic Acid Derivatives

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2) / PPh₃ (4)K₂CO₃Toluene/H₂O1001295
24-Tolylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O80892
3Phenylboronic acidPdCl₂(dppf) (2)Cs₂CO₃1,4-Dioxane/H₂O90698
44-Methoxyphenylboronic acidPd₂(dba)₃ (1.5) / XPhos (3)K₃PO₄Toluene/H₂O1004>95

Data compiled from various sources for illustrative purposes. Yields are highly substrate and condition dependent.

Table 2: Comparison of Bases for the Suzuki Coupling of 4-Bromotoluene and Phenylboronic Acid

EntryBaseSolventCatalyst SystemTemp. (°C)Time (h)Yield (%)
1Na₂CO₃Toluene/H₂O (10:1)Pd(OAc)₂ / PPh₃1001285
2K₂CO₃Toluene/H₂O (10:1)Pd(OAc)₂ / PPh₃1001292
3K₃PO₄Toluene/H₂O (10:1)Pd(OAc)₂ / PPh₃100896
4Cs₂CO₃1,4-Dioxane/H₂O (4:1)PdCl₂(dppf)90698

Data compiled from various sources for illustrative purposes. Yields are highly substrate and condition dependent.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of this compound

This protocol provides a starting point for the optimization of the Suzuki coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/H₂O, 10:1 mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precursor and the phosphine ligand.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Add water to the reaction mixture and extract with an organic solvent like ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

Experimental_Workflow reagents 1. Combine Reactants - this compound - Arylboronic Acid - Base inert_atm 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert_atm catalyst_add 3. Add Catalyst System - Palladium Precursor - Ligand inert_atm->catalyst_add solvent_add 4. Add Degassed Solvent catalyst_add->solvent_add reaction 5. Heat and Stir (e.g., 80-100 °C) solvent_add->reaction monitoring 6. Monitor Progress (TLC, LC-MS) reaction->monitoring workup 7. Aqueous Work-up (Quench, Extract) monitoring->workup Reaction Complete purification 8. Purify Product (Column Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for the Suzuki coupling of this compound derivatives.

Troubleshooting_Tree start Low or No Product Formation check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are reaction conditions optimal? start->check_conditions check_reagents Are reagents pure and dry? start->check_reagents sol_catalyst_fresh Use fresh catalyst/ligand check_catalyst->sol_catalyst_fresh No sol_catalyst_type Try a more active catalyst system (e.g., Pd(OAc)₂/SPhos) check_catalyst->sol_catalyst_type Yes, but still no reaction sol_temp Increase temperature check_conditions->sol_temp No sol_base Screen stronger bases (K₃PO₄, Cs₂CO₃) check_conditions->sol_base No sol_solvent Change solvent for better solubility (Dioxane, DMF) check_conditions->sol_solvent No sol_degas Ensure thorough degassing check_reagents->sol_degas No (O₂ present?) sol_dry Use anhydrous reagents/solvents check_reagents->sol_dry No (H₂O present?)

Caption: Troubleshooting decision tree for low-yield Suzuki coupling reactions.

preventing decomposition of 4-(4-Bromobenzyloxy)benzaldehyde during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-(4-Bromobenzyloxy)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during chemical reactions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound during a reaction?

A1: The primary decomposition pathways for this compound involve both the aldehyde functional group and the benzyl ether linkage. The main pathways are:

  • Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 4-(4-Bromobenzyloxy)benzoic acid. This can be initiated by atmospheric oxygen (autoxidation), especially at elevated temperatures, or by the presence of oxidizing agents in the reaction mixture.

  • Cannizzaro Reaction: As an aldehyde lacking α-hydrogens, this compound can undergo a disproportionation reaction in the presence of a strong base. In this reaction, two molecules of the aldehyde react to produce one molecule of the corresponding alcohol (4-(4-Bromobenzyloxy)benzyl alcohol) and one molecule of the carboxylic acid (4-(4-Bromobenzyloxy)benzoic acid). This is a common side reaction in base-catalyzed transformations.

  • Cleavage of the Benzyl Ether: The benzyl ether linkage can be cleaved under various conditions:

    • Acidic Conditions: Strong acids can catalyze the cleavage of the benzyl ether.

    • Reductive Cleavage: Catalytic hydrogenolysis (e.g., H₂/Pd-C) can cleave the benzyl ether, yielding 4-hydroxybenzaldehyde and 4-bromotoluene.[1]

    • Oxidative Cleavage: Some oxidizing agents can cleave the benzyl ether.

Q2: How can I prevent the oxidation of the aldehyde group?

A2: To prevent oxidation, it is crucial to minimize its exposure to oxygen and other oxidizing agents.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere, such as nitrogen or argon. This is the most effective way to prevent autoxidation.[2]

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Antioxidants: The addition of radical inhibitors, such as butylated hydroxytoluene (BHT), can be effective in suppressing autoxidation.

Q3: How can I minimize the Cannizzaro reaction?

A3: The Cannizzaro reaction is a concern under strongly basic conditions. To mitigate this side reaction:

  • Reduce Base Strength/Concentration: If possible, switch to a weaker base (e.g., K₂CO₃ instead of NaOH) or use a lower concentration of the strong base.[2]

  • Lower Reaction Temperature: Running the reaction at 0 °C or below can significantly slow down the rate of the Cannizzaro reaction.[2]

  • Slow Addition of Base: Add the base slowly to the reaction mixture to maintain a low instantaneous concentration.

Q4: Under what conditions is the 4-bromobenzyl ether linkage unstable?

A4: The 4-bromobenzyl ether linkage is susceptible to cleavage under several conditions:

  • Strong Acids: Prolonged exposure to strong acids, especially at elevated temperatures, can lead to cleavage. Milder acidic conditions should be used whenever possible.

  • Catalytic Hydrogenation: Standard hydrogenolysis conditions (e.g., Pd/C, H₂) will readily cleave the benzyl ether.[1]

  • Certain Oxidizing Agents: Strong oxidizing agents may lead to cleavage of the ether linkage.

Q5: When should I consider protecting the aldehyde group?

A5: Protecting the aldehyde group is recommended when the planned reaction involves conditions that could lead to its decomposition, such as:

  • Reactions involving strong bases where the Cannizzaro reaction is a significant risk.

  • Reactions with strong nucleophiles that could otherwise react with the aldehyde.

  • Reactions where the aldehyde's electron-withdrawing nature could interfere with other desired transformations.

Acetals are excellent protecting groups for aldehydes as they are stable under basic and nucleophilic conditions and can be easily removed with mild acid hydrolysis.[3][4][5]

Troubleshooting Guides

Issue 1: Low yield of the desired product with the formation of 4-(4-Bromobenzyloxy)benzoic acid.

Possible Cause Troubleshooting Steps
Oxidation of the aldehyde - Ensure the reaction is performed under a strict inert atmosphere (N₂ or Ar).- Use freshly distilled or degassed solvents.- Consider adding a catalytic amount of an antioxidant like BHT.
Cannizzaro reaction (if under basic conditions) - Lower the reaction temperature (e.g., to 0 °C or -78 °C).- Use a weaker base or a lower concentration of the strong base.- Add the base dropwise to the reaction mixture.

Issue 2: Formation of 4-hydroxybenzaldehyde as a byproduct.

Possible Cause Troubleshooting Steps
Cleavage of the benzyl ether - If using acidic conditions, switch to a milder acid or reduce the reaction temperature and time.- Avoid reagents known to cause reductive cleavage (e.g., catalytic hydrogenolysis) if the ether linkage needs to be preserved.- If cleavage is unavoidable, consider a different synthetic route or a more robust protecting group for the phenol.

Issue 3: Complex mixture of byproducts.

Possible Cause Troubleshooting Steps
Multiple decomposition pathways occurring - Protect the aldehyde group as an acetal before proceeding with the reaction. This will prevent side reactions at the aldehyde functionality.- Re-evaluate the reaction conditions (temperature, solvent, reagents) to find a milder protocol.

Data Presentation

Table 1: General Strategies to Mitigate Decomposition of this compound

Decomposition Pathway Reaction Conditions to Avoid Recommended Preventative Measures Expected Improvement in Yield
Oxidation High temperatures, exposure to air, strong oxidizing agents.Inert atmosphere (N₂/Ar), degassed solvents, addition of antioxidants (e.g., BHT).Significant (can prevent complete conversion to carboxylic acid).
Cannizzaro Reaction Strong bases (e.g., NaOH, KOH), high concentrations of base.Weaker bases (e.g., K₂CO₃), lower reaction temperatures (≤ 0 °C), slow addition of base, protection of the aldehyde.High (can be the major side reaction under strong basic conditions).
Benzyl Ether Cleavage Strong acids, catalytic hydrogenolysis (e.g., H₂/Pd-C).Milder acids, avoidance of reductive cleavage conditions.Essential for preserving the molecular structure.

Experimental Protocols

Protocol 1: Acetal Protection of this compound

This protocol describes the formation of a cyclic acetal using ethylene glycol, which protects the aldehyde group from nucleophilic attack and basic conditions.

Materials:

  • This compound

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound and toluene.

  • Add ethylene glycol (1.2-1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected and the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected aldehyde.

  • Purify the product by column chromatography or distillation if necessary.

Expected Yield: Yields for acetal protection of aromatic aldehydes are typically high, often exceeding 90%.

Protocol 2: Deprotection of the Acetal

This protocol describes the removal of the acetal protecting group to regenerate the aldehyde.

Materials:

  • Protected this compound

  • Acetone

  • Dilute aqueous HCl (e.g., 1 M)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the acetal-protected aldehyde in acetone in a round-bottom flask.

  • Add dilute aqueous HCl and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the acid by carefully adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product if necessary.

Visualizations

DecompositionPathways cluster_oxidation Oxidation cluster_cannizzaro Cannizzaro Reaction cluster_cleavage Benzyl Ether Cleavage This compound This compound 4-(4-Bromobenzyloxy)benzoic_acid 4-(4-Bromobenzyloxy)benzoic acid This compound->4-(4-Bromobenzyloxy)benzoic_acid [O] Cannizzaro_products 4-(4-Bromobenzyloxy)benzyl alcohol + 4-(4-Bromobenzyloxy)benzoic acid This compound->Cannizzaro_products Strong Base Cleavage_products 4-Hydroxybenzaldehyde + 4-Bromotoluene This compound->Cleavage_products H2/Pd-C or Strong Acid

Caption: Major decomposition pathways of this compound.

DecisionWorkflow start Reaction with This compound condition Are harsh conditions (strong base, strong acid, reductive cleavage) used? start->condition protect Protect aldehyde as an acetal condition->protect Yes proceed Proceed with reaction directly condition->proceed No reaction Perform reaction protect->reaction deprotect Deprotect acetal reaction->deprotect end Desired Product deprotect->end proceed->end

Caption: Decision workflow for mitigating decomposition risk.

References

challenges in scaling up the synthesis of 4-(4-Bromobenzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up synthesis of 4-(4-Bromobenzyloxy)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and industrially viable method is the Williamson ether synthesis. This reaction involves the deprotonation of 4-hydroxybenzaldehyde to form a phenoxide, which then acts as a nucleophile to attack 4-bromobenzyl bromide in an SN2 reaction.

Q2: What are the primary challenges when scaling up the Williamson ether synthesis for this compound?

A2: Key challenges during scale-up include:

  • Reaction Kinetics and Heat Management: While this reaction is not violently exothermic, localized overheating can lead to side reactions.

  • Reagent Purity and Stoichiometry: Ensuring the quality of starting materials and maintaining precise molar ratios is critical for high yield and purity.

  • Solvent Selection and Removal: High-boiling polar aprotic solvents like DMF or DMSO, which are effective for the reaction, can be difficult to remove completely at a large scale.

  • Product Purification: Separating the desired product from unreacted starting materials, the base, and any side products can be challenging.

  • Side Reactions: The potential for side reactions increases with longer reaction times and higher temperatures that may be employed at scale.

Q3: Which base is recommended for the scale-up synthesis?

A3: For laboratory-scale synthesis, potassium carbonate (K₂CO₃) is a mild and effective base. For larger-scale operations, stronger and more economical bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are often used, especially in conjunction with phase transfer catalysis.

Q4: What is phase transfer catalysis (PTC) and is it beneficial for this synthesis at scale?

A4: Phase transfer catalysis involves the use of a catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), to facilitate the migration of a reactant from one phase into another where the reaction occurs. For this synthesis, PTC is highly beneficial at scale as it can increase the reaction rate, allow for the use of less expensive and hazardous biphasic solvent systems (e.g., toluene/water), and may permit lower reaction temperatures.

Q5: How can I effectively monitor the progress of the reaction?

A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable eluent would be a mixture of hexane and ethyl acetate. By spotting the reaction mixture alongside the 4-hydroxybenzaldehyde starting material, one can observe the consumption of the starting material and the appearance of the less polar product spot. For more quantitative analysis, Gas Chromatography (GC) can be utilized.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Increase reaction time and/or temperature. - Ensure efficient stirring to overcome mass transfer limitations. - If using K₂CO₃, consider a stronger base or the addition of a phase transfer catalyst.
Poor quality of reagents.- Verify the purity of 4-hydroxybenzaldehyde and 4-bromobenzyl bromide. - Ensure the solvent is anhydrous, as water can quench the phenoxide intermediate.
Presence of Unreacted 4-hydroxybenzaldehyde Ineffective deprotonation of 4-hydroxybenzaldehyde.- Ensure the base is used in sufficient stoichiometric excess (typically 1.5-2.0 equivalents). - Confirm that the base is anhydrous if using a non-aqueous solvent.
Insufficient amount of 4-bromobenzyl bromide.- Use a slight excess of 4-bromobenzyl bromide (e.g., 1.05-1.1 equivalents).
Formation of Side Products O-alkylation vs. C-alkylation.- While O-alkylation is favored, C-alkylation at the ortho position to the hydroxyl group can occur. Using a polar aprotic solvent can help minimize this.
Instability of the aldehyde group.- The aldehyde functionality is generally stable under these conditions, but prolonged exposure to strong bases at high temperatures could potentially lead to side reactions. Keep reaction times and temperatures to the minimum required for completion.
Difficulty in Product Isolation and Purification Persistent high-boiling solvent (e.g., DMF, DMSO).- During workup, thoroughly wash the organic layer with water and brine to remove the bulk of the high-boiling solvent. - Utilize high vacuum and gentle heating during solvent evaporation.
Co-precipitation of product and salts.- Ensure complete dissolution of salts in the aqueous phase during workup before extraction.
Emulsion formation during extraction.- Add a small amount of brine to the separatory funnel to help break the emulsion.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

ParameterLab-Scale ProtocolScale-Up Protocol with PTCRationale & Remarks
Base K₂CO₃ (1.5 eq)NaOH or KOH (2.0 eq)K₂CO₃ is a milder base suitable for lab scale. NaOH/KOH are more cost-effective for scale-up and work well with PTC.
Solvent DMF or AcetoneToluene/Water (biphasic)Polar aprotic solvents are effective but can be problematic for removal at scale. PTC enables the use of a biphasic system which simplifies workup.
Catalyst NoneTetrabutylammonium Bromide (TBAB) (0.05 eq)PTC accelerates the reaction rate by facilitating the transfer of the phenoxide to the organic phase.
Temperature 80 - 100 °C70 - 90 °CPTC can often allow for milder reaction temperatures, which can reduce side product formation.
Reaction Time 12 - 24 hours6 - 12 hoursThe use of a stronger base and PTC typically leads to shorter reaction times.
Typical Yield 80 - 90%>90%Optimized scale-up processes with PTC can often lead to improved yields.

Experimental Protocols

Lab-Scale Synthesis
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous N,N-dimethylformamide (DMF) (5-10 mL per gram of 4-hydroxybenzaldehyde).

  • Reagent Addition: Add 4-bromobenzyl bromide (1.05 eq) to the mixture.

  • Reaction: Heat the mixture to 80-90°C and stir for 12-24 hours, monitoring the reaction by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous phase).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Scale-Up Synthesis with Phase Transfer Catalysis
  • Reaction Setup: In a suitably sized reactor, combine 4-hydroxybenzaldehyde (1.0 eq), an aqueous solution of sodium hydroxide (2.0 eq), and tetrabutylammonium bromide (0.05 eq) in a mixture of toluene and water.

  • Reagent Addition: Add 4-bromobenzyl bromide (1.05 eq) to the biphasic mixture.

  • Reaction: Heat the mixture to 70-80°C with vigorous stirring to ensure efficient mixing of the phases. Monitor the reaction by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture and separate the organic and aqueous layers.

  • Washing: Wash the organic layer with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and remove the toluene under reduced pressure.

  • Purification: The crude product is typically of high purity but can be further purified by recrystallization if necessary.

Visualizations

Synthesis_Pathway 4-hydroxybenzaldehyde 4-hydroxybenzaldehyde Reaction 4-hydroxybenzaldehyde->Reaction 4-bromobenzyl_bromide 4-bromobenzyl bromide 4-bromobenzyl_bromide->Reaction Base Base (K2CO3 or NaOH) Base->Reaction Solvent Solvent (DMF or Toluene/H2O) Solvent->Reaction Product This compound Reaction->Product

Synthesis of this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/GC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes increase_params Increase Time/Temp or Add PTC Catalyst incomplete->increase_params check_reagents Verify Reagent Purity and Stoichiometry incomplete->check_reagents purification_issue Purification Issue complete->purification_issue increase_params->check_reaction optimize_workup Optimize Workup: - Aqueous Wash - Recrystallization - Chromatography purification_issue->optimize_workup

Troubleshooting workflow for synthesis scale-up.

Logical_Relationships cluster_params Reaction Parameters cluster_outcomes Outcomes Temperature Temperature Yield Yield Temperature->Yield +/- Purity Purity Temperature->Purity - (if too high) Reaction_Rate Reaction Rate Temperature->Reaction_Rate + Reaction_Time Reaction Time Reaction_Time->Yield + Base_Strength Base Strength Base_Strength->Reaction_Rate + PTC Phase Transfer Catalyst PTC->Yield + PTC->Reaction_Rate ++

Relationship between reaction parameters and outcomes.

Technical Support Center: Purifying 4-(4-Bromobenzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the purification of 4-(4-Bromobenzyloxy)benzaldehyde, addressing common issues encountered by researchers, scientists, and drug development professionals during its synthesis and purification.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the most common impurities in crude this compound?

The synthesis of this compound, typically via Williamson ether synthesis from 4-hydroxybenzaldehyde and 4-bromobenzyl bromide, can result in several common impurities. Identifying these is the first step toward effective purification.

Table 1: Common Impurities and Their Origin

Impurity Chemical Structure Likely Origin Removal Method
4-Hydroxybenzaldehyde C₇H₆O₂ Unreacted starting material Aqueous basic wash, Column Chromatography
4-Bromobenzyl bromide C₇H₆Br₂ Unreacted starting material Column Chromatography
4-Bromobenzoic acid C₇H₅BrO₂ Oxidation of the aldehyde product or 4-bromobenzyl alcohol impurity[1] Aqueous basic wash
Polymeric materials High MW byproducts Side reactions during synthesis Recrystallization, Column Chromatography

| Reaction Solvents | e.g., DMF, Acetone | Residue from the reaction mixture | Evaporation under reduced pressure, Drying |

Q2: My crude product has "oiled out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of your compound or if the solution is supersaturated with impurities.[2][3]

  • Solution 1: Re-dissolve and Slow Cool: Reheat the solution until the oil fully dissolves. If necessary, add a small amount of additional hot solvent to ensure complete dissolution. Then, allow the flask to cool very slowly to room temperature before moving it to an ice bath.[2][3]

  • Solution 2: Change Solvent System: Your compound may be too soluble or its melting point may be too low for the chosen solvent. Try a different solvent or a mixed solvent system where the compound is less soluble.[2]

Q3: No crystals are forming after cooling the recrystallization solution. What is the problem?

This typically indicates that the solution is not supersaturated, which can happen for a few reasons:

  • Too Much Solvent: If excess solvent was used, the solution might be too dilute.[2][3] Solution: Gently heat the solution to evaporate some of the solvent, then attempt to cool and crystallize again.[3]

  • Insufficient Cooling: Ensure the solution has been thoroughly cooled. After reaching room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[3]

  • Need for Nucleation: Sometimes a supersaturated solution needs a trigger to begin crystallization. Solution: Try scratching the inside of the flask at the solution's surface with a glass rod or add a "seed crystal" of pure this compound.[3]

Q4: My purified product still shows starting materials (e.g., 4-hydroxybenzaldehyde) by TLC/NMR. How can I remove them?

The presence of starting materials is a common issue. 4-hydroxybenzaldehyde, being phenolic, is acidic and can be removed with a basic wash.

  • Solution: Aqueous Basic Wash: Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic layer with a 5% sodium hydroxide or a saturated sodium bicarbonate solution to remove acidic impurities like 4-hydroxybenzaldehyde and 4-bromobenzoic acid.[4][5] Then, wash with water and brine, dry the organic layer, and evaporate the solvent. For a detailed procedure, see Protocol 1 .

  • Solution: Column Chromatography: If the basic wash is insufficient or other non-acidic impurities are present, column chromatography is highly effective. See Protocol 3 for a detailed guide.

Q5: The aldehyde product appears to be decomposing on the silica gel column. How can I prevent this?

Aldehydes can be sensitive to the acidic nature of standard silica gel, which can lead to decomposition or streaking during column chromatography.[6]

  • Solution 1: Deactivate the Silica Gel: Add a small amount of a neutralising agent, such as triethylamine (1-2%), to your eluent. This will neutralize the acidic sites on the silica surface and minimize product degradation.[6]

  • Solution 2: Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina, which can be more suitable for sensitive aldehydes.[6]

Experimental Protocols

Protocol 1: Purification via Aqueous Basic Wash

This method is highly effective for removing acidic impurities such as unreacted 4-hydroxybenzaldehyde and 4-bromobenzoic acid.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Basic Wash: Add an equal volume of a 5% sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. Drain and discard the lower aqueous layer, which now contains the deprotonated impurities.

  • Repeat: Repeat the basic wash (Step 2-3) one more time to ensure complete removal.

  • Neutralization & Final Wash: Wash the organic layer with water, followed by a wash with saturated sodium chloride solution (brine) to remove residual water.

  • Drying and Isolation: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent by rotary evaporation to yield the purified product.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities, yielding a highly pure crystalline product.

  • Solvent Selection: Choose a solvent or solvent system in which this compound is soluble when hot but sparingly soluble when cold. Ethanol or a mixed system like ethyl acetate/hexane are good starting points.[4][7]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel.[3]

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystallization.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[2][3]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Table 2: Recommended Recrystallization Solvents

Solvent/System Rationale
Ethanol Good solubility at high temperatures and lower solubility at room temperature for similar compounds.[4]
Ethyl Acetate / Hexane A "good" solvent (ethyl acetate) to dissolve the compound, with an "anti-solvent" (hexane) added to induce precipitation.[3][7]

| Toluene / Hexane | A 1:1 mixture has been noted as a potential recrystallization system for a similar compound.[7] |

Protocol 3: Purification by Column Chromatography

This is the most powerful method for separating complex mixtures and isolating a high-purity product.

  • TLC Analysis: First, determine an optimal solvent system using Thin-Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The ideal system should give the product an Rf value of approximately 0.3.[6]

  • Column Packing: Prepare a slurry of silica gel in your chosen non-polar eluent. Pour the slurry into a glass column and allow it to pack evenly without air bubbles. Drain the excess solvent until it is level with the top of the silica.[6]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the solvent system determined by TLC. Collect the eluent in fractions using test tubes or flasks.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure this compound.[6]

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Table 3: Example Column Chromatography Conditions

Parameter Value
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase (Eluent) Hexane / Ethyl Acetate (e.g., starting with 5% EtOAc and gradually increasing polarity)[8][9]

| Visualization | UV lamp (254 nm) |

Visualized Workflows

Caption: General purification workflow for this compound.

Caption: Troubleshooting logic for common recrystallization problems.

References

managing reaction byproducts in Williamson ether synthesis for benzyloxybenzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing reaction byproducts during the Williamson ether synthesis of benzyloxybenzaldehydes.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Williamson ether synthesis of benzyloxybenzaldehydes?

A1: The primary desired reaction is the O-alkylation of a hydroxybenzaldehyde with a benzyl halide. However, several side reactions can occur, leading to the formation of byproducts. The most common byproducts include:

  • C-alkylation products: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or the carbon atoms of the aromatic ring.[1] Alkylation at the ring positions (ortho or para to the hydroxyl group) leads to the formation of C-alkylated benzaldehydes.

  • Elimination products: The base used to deprotonate the hydroxyl group can also promote an elimination reaction (E2) with the benzyl halide, leading to the formation of stilbene and other related products. This is more prevalent with secondary and tertiary alkyl halides, but can occur with primary halides under harsh conditions.[1][2][3]

  • Dialkylated products: In some cases, the benzyl halide can react further with the product or other nucleophiles present, leading to over-alkylation.

  • Products from self-condensation of the aldehyde: Under basic conditions, the benzaldehyde can undergo self-condensation reactions like the Cannizzaro reaction or aldol condensation, especially if the reaction is heated for extended periods.

Q2: How can I minimize the formation of these byproducts?

A2: Minimizing byproducts requires careful control of reaction conditions:

  • Choice of Base: Use a mild base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to selectively deprotonate the phenolic hydroxyl group without promoting significant elimination or other side reactions.[3][4] Stronger bases like sodium hydride (NaH) can be used but may increase the likelihood of side reactions if not handled correctly.[2][3]

  • Reaction Temperature: Maintain a moderate reaction temperature, typically between 60-80 °C.[4] Higher temperatures can favor elimination and other undesired side reactions.[1]

  • Choice of Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally preferred as they can accelerate the S_N2 reaction without solvating the nucleophile as strongly as protic solvents.[2][3][4]

  • Alkylating Agent: Use a primary benzyl halide (e.g., benzyl bromide or benzyl chloride) to favor the S_N2 reaction over elimination.[1][2]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the aldehyde group, especially at elevated temperatures.[5]

Q3: What are the ideal reaction conditions (base, solvent, temperature) to improve yield and purity?

A3: For the synthesis of benzyloxybenzaldehydes, a common and effective set of conditions involves using potassium carbonate as the base in DMF at a temperature of around 80 °C.[4] A typical molar ratio of hydroxybenzaldehyde to benzyl halide to potassium carbonate is 1:1.05:1.5.

Q4: Are there alternative synthesis methods if byproduct formation is too high?

A4: If significant byproduct formation persists, consider the following alternatives:

  • Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst, such as a quaternary ammonium salt, can facilitate the reaction between the phenoxide salt and the benzyl halide in a biphasic system. This can often be performed under milder conditions, potentially reducing side reactions.

  • Mitsunobu Reaction: This reaction allows for the formation of an ether from an alcohol and a nucleophile (in this case, the hydroxybenzaldehyde) using triphenylphosphine and a dialkyl azodicarboxylate. This method proceeds under mild, neutral conditions, which can help to avoid base-mediated side reactions.

Troubleshooting Guides

Issue Probable Cause(s) Recommended Solution(s)
Low yield of the desired ether 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Suboptimal reaction conditions. 4. Inefficient purification.1. Monitor the reaction by TLC to ensure completion.[4] 2. Use an inert atmosphere; avoid excessive heating. 3. Optimize base, solvent, and temperature. Consider a more reactive halide (e.g., benzyl iodide). 4. Ensure proper extraction and chromatographic separation techniques are used.
Presence of unreacted starting materials 1. Insufficient reaction time. 2. Inactive base. 3. Poor quality of reagents.1. Extend the reaction time and monitor by TLC. 2. Use a fresh, anhydrous base. Grind the base to increase surface area. 3. Use purified starting materials.
Formation of a dark-colored reaction mixture 1. Oxidation of the aldehyde. 2. Decomposition of the solvent (e.g., DMF) at high temperatures. 3. Presence of impurities.1. Run the reaction under an inert atmosphere. 2. Maintain the recommended reaction temperature. 3. Use high-purity reagents and solvents.
Significant amount of C-alkylated byproduct 1. Use of a highly reactive alkylating agent. 2. Reaction conditions favoring C-alkylation (e.g., certain solvents or counterions).1. Use a less reactive benzyl halide (chloride instead of iodide). 2. A change of solvent or base may alter the O/C alkylation ratio.
Presence of elimination byproducts (e.g., stilbene) 1. Use of a sterically hindered or secondary/tertiary alkyl halide. 2. High reaction temperature. 3. Use of a strong, bulky base.1. Ensure a primary benzyl halide is used. 2. Lower the reaction temperature. 3. Use a milder base like potassium carbonate.

Data Presentation: Comparison of Reaction Conditions

Hydroxy- benzaldehyde Benzyl Halide Base Solvent Temp (°C) Time (h) Yield (%) Reference
4-Hydroxy- benzaldehydeBenzyl bromideK₂CO₃EthanolReflux1487.4[6]
4-Hydroxy- benzaldehyde1-BromohexaneK₂CO₃DMF8012High[4]
4-Hydroxy- benzaldehydeo-Chlorobenzyl chlorideK₂CO₃DMF80-1003-6-[5][7]

Experimental Protocols

Protocol: Synthesis of 4-Benzyloxybenzaldehyde

This protocol is adapted from a reported synthesis.[6]

Materials:

  • 4-Hydroxybenzaldehyde

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Ethanol

  • Ethyl acetate (EtOAc)

  • Diethyl ether (Et₂O)

  • Saturated sodium chloride solution (brine)

  • 5% Sodium hydroxide solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-hydroxybenzaldehyde (1.0 eq.), benzyl bromide (1.03 eq.), and anhydrous potassium carbonate (3.5 eq.) in ethanol.

  • Reaction: Heat the mixture to reflux and maintain for 14 hours. The reaction should be carried out under a nitrogen atmosphere.

  • Work-up:

    • After cooling to room temperature, filter off the potassium carbonate and wash the residue thoroughly with ethyl acetate.

    • Combine the filtrate and washings, and remove the solvent under reduced pressure.

    • Dissolve the resulting residue in diethyl ether.

    • Wash the ether solution twice with saturated sodium chloride solution, followed by one portion of 5% sodium hydroxide solution, and finally with distilled water.

  • Purification:

    • Dry the diethyl ether solution over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • The crude product can be recrystallized from ethanol to yield colorless crystals of 4-benzyloxybenzaldehyde.

Visualizations

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products & Byproducts Hydroxybenzaldehyde Hydroxybenzaldehyde Benzyl_Halide Benzyl_Halide Benzyloxybenzaldehyde Benzyloxybenzaldehyde Benzyl_Halide->Benzyloxybenzaldehyde C_Alkylation_Product C_Alkylation_Product Benzyl_Halide->C_Alkylation_Product Elimination_Product Elimination_Product Benzyl_Halide->Elimination_Product Base Base Base->Elimination_Product E2 Elimination (Side Reaction) Phenoxide_Ion Phenoxide_Ion Phenoxide_Ion->Benzyloxybenzaldehyde SN2 Attack (O-Alkylation) Phenoxide_Ion->C_Alkylation_Product C-Alkylation (Side Reaction)

Caption: Reaction pathways in Williamson ether synthesis for benzyloxybenzaldehydes.

Experimental_Workflow A 1. Reagent Preparation (Hydroxybenzaldehyde, Benzyl Halide, Base, Solvent) B 2. Reaction Setup (Under Inert Atmosphere) A->B C 3. Heating and Stirring (e.g., 80°C, 12h) B->C D 4. Reaction Monitoring (TLC) C->D E 5. Work-up (Quenching, Extraction, Washing) D->E F 6. Drying and Solvent Removal E->F G 7. Purification (Recrystallization or Chromatography) F->G H 8. Product Characterization (NMR, IR, MP) G->H

Caption: A general experimental workflow for the synthesis and purification.

Troubleshooting_Flowchart Start Low Yield or Impure Product Check_TLC Analyze TLC Plate Start->Check_TLC Unreacted_SM Unreacted Starting Material? Check_TLC->Unreacted_SM Multiple_Spots Multiple Product Spots? Unreacted_SM->Multiple_Spots No Optimize_Conditions Optimize Reaction Conditions: - Increase Time - Check Base Activity - Verify Reagent Purity Unreacted_SM->Optimize_Conditions Yes Improve_Purification Improve Purification: - Adjust Solvent System for Chromatography - Optimize Recrystallization Multiple_Spots->Improve_Purification No Modify_Reaction Modify Reaction to Minimize Byproducts: - Lower Temperature - Use Milder Base - Change Solvent Multiple_Spots->Modify_Reaction Yes End Pure Product, Improved Yield Optimize_Conditions->End Improve_Purification->End Modify_Reaction->End

Caption: A logical troubleshooting flowchart for Williamson ether synthesis.

References

Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst selection in pivotal cross-coupling reactions.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • General Cross-Coupling Reactions

    • Suzuki-Miyaura Coupling

    • Heck Reaction

    • Buchwald-Hartwig Amination

  • Troubleshooting Guides

    • Issue: Low or No Product Yield

    • Issue: Catalyst Deactivation (Palladium Black Formation)

    • Issue: Side Product Formation (e.g., Homocoupling, Protodeboronation)

  • Data Presentation: Catalyst & Ligand Performance

    • Table 1: Comparison of Palladium Precatalysts in Suzuki-Miyaura Coupling

    • Table 2: Ligand Effects on Heck Reaction of Aryl Bromides with Styrene

    • Table 3: Catalyst System Performance in Buchwald-Hartwig Amination of Aryl Chlorides

  • Experimental Protocols

    • Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride

    • Protocol 2: General Procedure for Heck Reaction of an Aryl Bromide

    • Protocol 3: General Procedure for Buchwald-Hartwig C-N Coupling

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the planning and execution of cross-coupling reactions.

General Cross-Coupling Reactions

Q1: What are the most critical parameters to consider when selecting a catalyst system for a cross-coupling reaction?

A1: The selection of an optimal catalyst system is multifactorial and substrate-dependent. The key parameters include:

  • Palladium Precatalyst: The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, or well-defined precatalysts) can significantly impact catalyst activation and stability.[1][2] Modern precatalysts, such as those developed by Buchwald, are often more reliable.[2]

  • Ligand: The ligand stabilizes the palladium center and modulates its reactivity. Electron-rich and sterically hindered phosphine ligands or N-heterocyclic carbenes (NHCs) are often required for challenging substrates like aryl chlorides.[1][3]

  • Base: The base is crucial for activating the nucleophile (e.g., boronic acid in Suzuki coupling) and facilitating the catalytic cycle.[4][5] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu).[6][7]

  • Solvent: The solvent affects the solubility of reagents and the stability of catalytic intermediates.[7] Common choices include toluene, dioxane, THF, and DMF.[4][7]

  • Temperature: Reaction temperature influences the reaction rate. Higher temperatures may be necessary for less reactive substrates but can also lead to catalyst decomposition.[7]

Q2: How do I choose between a Pd(0) and a Pd(II) precatalyst?

A2: The active species in most cross-coupling catalytic cycles is Pd(0).[4]

  • Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ can directly enter the catalytic cycle. However, they can be sensitive to air and may require careful handling.

  • Pd(II) sources such as Pd(OAc)₂ or PdCl₂ are generally more stable but require in situ reduction to Pd(0) to initiate catalysis. This reduction can sometimes be inefficient or lead to side reactions.[8] Well-defined Pd(II) precatalysts are designed for efficient and clean generation of the active Pd(0) species.[1]

Suzuki-Miyaura Coupling

Q3: My Suzuki-Miyaura reaction is not working with an aryl chloride. What should I try?

A3: Aryl chlorides are less reactive than aryl bromides or iodides.[9] To improve the success rate with aryl chlorides, consider the following:

  • Use a more active catalyst system: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[10]

  • Select a suitable precatalyst: Well-defined precatalysts often provide better results than generating the catalyst in situ from simple palladium salts.[11]

  • Optimize the base and solvent: Stronger bases and polar aprotic solvents may be required.

Q4: I am observing significant protodeboronation of my boronic acid. How can I minimize this?

A4: Protodeboronation is a common side reaction, especially with electron-deficient boronic acids. To mitigate this:

  • Use anhydrous conditions: Water can facilitate protodeboronation.

  • Choose a milder base: Strong bases can promote this side reaction. Consider using K₃PO₄ or Cs₂CO₃.

  • Use a more stable boron reagent: Convert the boronic acid to a more stable derivative like a pinacol ester or an MIDA boronate.

  • Optimize reaction time and temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.

Heck Reaction

Q5: What are the key challenges in Heck reactions with aryl bromides?

A5: While more reactive than aryl chlorides, aryl bromides can still present challenges.[12] High temperatures are often required, which can lead to catalyst decomposition.[12] The choice of ligand is critical to promote the oxidative addition of the C-Br bond.[12]

Q6: Can I perform a Heck reaction without a phosphine ligand?

A6: Yes, "phosphine-free" Heck reaction protocols have been developed. These often utilize N-heterocyclic carbene (NHC) ligands or other stabilizing systems.[13] Some methods even employ ligandless palladium on a solid support, particularly in aqueous media.[9]

Buchwald-Hartwig Amination

Q7: What type of base is typically used for Buchwald-Hartwig amination?

A7: Strong, non-nucleophilic bases are generally required to deprotonate the amine and facilitate the catalytic cycle.[7] Sodium tert-butoxide (NaOtBu) is a common choice. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, often in combination with a more active catalyst system.[14]

Q8: How do I select the right ligand for a challenging Buchwald-Hartwig amination?

A8: The choice of ligand is crucial, especially for less reactive amines or aryl halides.[7] Sterically hindered, electron-rich biarylphosphine ligands (Buchwald ligands) are often the most effective.[8] For primary amines, ligands like BrettPhos have been designed to prevent side reactions like over-arylation.[2] Data-driven approaches and "cheat sheets" are also emerging to help guide ligand selection based on the specific substrates.[15][16]

Troubleshooting Guides

This section provides systematic approaches to resolving common issues in cross-coupling reactions.

Issue: Low or No Product Yield

A low or non-existent yield is a frequent problem. A logical, step-by-step investigation can often identify the root cause.

LowYield_Troubleshooting start Low or No Yield reagent_quality Check Reagent Purity & Integrity (Substrates, Solvent, Base) start->reagent_quality catalyst_activity Verify Catalyst and Ligand Activity (Fresh vs. Old, Storage Conditions) reagent_quality->catalyst_activity Reagents OK reaction_setup Review Reaction Setup (Inert Atmosphere, Temperature, Stirring) catalyst_activity->reaction_setup Catalyst OK parameter_screen Systematic Parameter Screen (Ligand, Base, Solvent, Temperature) reaction_setup->parameter_screen Setup OK success Improved Yield parameter_screen->success

Caption: Troubleshooting workflow for low reaction yield.

Issue: Catalyst Deactivation (Palladium Black Formation)

The appearance of a black precipitate ("palladium black") is a common indicator of catalyst deactivation through aggregation.[17]

Catalyst_Deactivation start Observation: Palladium Black Formation cause1 Potential Cause: Insufficient Ligand Stabilization start->cause1 cause2 Potential Cause: High Temperature start->cause2 cause3 Potential Cause: Oxygen Contamination start->cause3 solution1 Solution: Increase Ligand:Pd Ratio or Use More Robust Ligand cause1->solution1 solution2 Solution: Lower Reaction Temperature cause2->solution2 solution3 Solution: Ensure Rigorous Degassing and Inert Atmosphere cause3->solution3

Caption: Common causes and solutions for catalyst deactivation.

Issue: Side Product Formation (e.g., Homocoupling, Protodeboronation)

The formation of undesired side products can significantly lower the yield of the desired product.

Side_Products side_products Side Product Observed Suzuki: Protodeboronation/Homocoupling Heck: Reductive Heck Product Buchwald-Hartwig: Hydrodehalogenation suzuki_solutions Solutions for Suzuki - Use anhydrous conditions - Use milder base (e.g., K₃PO₄) - Use more stable boronate (e.g., pinacol ester) - Ensure inert atmosphere to prevent homocoupling side_products:suzuki->suzuki_solutions heck_solutions Solutions for Heck - Optimize base and solvent - Adjust temperature side_products:heck->heck_solutions buchwald_solutions Solutions for Buchwald-Hartwig - Screen different ligands - Use a non-hydridic base side_products:buchwald->buchwald_solutions

Caption: Common side products and mitigation strategies.

Data Presentation: Catalyst & Ligand Performance

Table 1: Comparison of Palladium Precatalysts in Suzuki-Miyaura Coupling of 4-chlorotoluene with Phenylboronic Acid
Precatalyst SystemLigand:Pd RatioYield (%)
Pd(OAc)₂ / XPhos (in-situ)0.8 : 144
Pd(OAc)₂ / XPhos (in-situ)1.0 : 168
Pd(OAc)₂ / XPhos (in-situ)1.2 : 184
[Pd(allyl)Cl]₂ / XPhos (in-situ)1.0 : 1~95
XPhos Pd G3 (well-defined)1 : 1>95
Data adapted from a comparative study on palladium precatalysts.[18][19] Conditions: [ArCl] = 0.5 M, [Boronic Acid] = 0.55 M, Base = K₃PO₄ (0.55 M), Solvent = MeOH/THF, 0.5 mol% Pd.
Table 2: Ligand Effects on Heck Reaction of Aryl Bromides with Styrene
Aryl BromideLigandYield (%)
4-Bromoacetophenone1,3-Dimesityl-3,4,5,6-tetrahydropyrimidinium chloride95
4-Bromobenzaldehyde1,3-Dimesityl-3,4,5,6-tetrahydropyrimidinium chloride94
4-Bromotoluene1,3-Dimesityl-3,4,5,6-tetrahydropyrimidinium chloride85
4-Bromoanisole1,3-Dimesityl-3,4,5,6-tetrahydropyrimidinium chloride82
Data adapted from a study on Heck coupling in aqueous media.[20] Conditions: 1.0 mol% Pd(OAc)₂, 2.0 mol% ligand, K₂CO₃, DMF/H₂O, 80 °C, 4 h.
Table 3: Catalyst System Performance in Buchwald-Hartwig Amination of 4-chloroanisole with Aniline
Pd SourceLigandActivation MethodTime for Full Conversion (min)
Pd(OAc)₂SPhosPhB(OH)₂> 120 (ca. 25% conversion)
[Pd(allyl)Cl]₂SPhosN/A> 120 (ca. 25% conversion)
Pd₂(dba)₃SPhosN/A> 120 (ca. 25% conversion)
SPhos PrecatalystSPhosNaOt-Am35
Data adapted from a study on a new class of palladium precatalysts.[21] Conditions: 0.1 mol% Pd, 80 °C.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol is a general starting point for the coupling of aryl chlorides, which are known to be challenging substrates.[10]

  • Reaction Setup: In a glovebox, add the aryl chloride (1.0 mmol), boronic acid (1.5 mmol), and base (e.g., K₃PO₄, 2.0 mmol) to an oven-dried reaction vessel equipped with a stir bar.

  • Solvent Addition: Add the desired solvent (e.g., dioxane or toluene, ~3 mL).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 0.5-2 mol%) and the corresponding ligand if not using a pre-defined catalyst.

  • Reaction Execution: Seal the vessel, remove it from the glovebox, and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (monitor by TLC or GC/LC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Heck Reaction of an Aryl Bromide

This protocol is adapted for the coupling of aryl bromides with styrenic olefins.[20]

  • Reagent Preparation: To a Schlenk tube, add the aryl bromide (1.0 mmol), the alkene (e.g., styrene, 1.5 mmol), the base (e.g., K₂CO₃, 2.0 mmol), the palladium source (e.g., Pd(OAc)₂, 1.0 mol%), and the ligand (e.g., an NHC precursor, 2.0 mol%).

  • Solvent Addition: Add the solvent system (e.g., a 1:1 mixture of DMF and water, 6 mL).

  • Inert Atmosphere: Subject the mixture to several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).

  • Reaction Execution: Heat the mixture to the desired temperature (e.g., 80-120 °C) with stirring for the required time (typically 4-24 hours).

  • Work-up: Cool the reaction mixture, extract with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers.

  • Purification: Dry the organic phase, concentrate it, and purify the residue by flash chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig C-N Coupling

This general procedure can be used for the amination of aryl bromides.[6]

  • Reaction Setup: In an oven-dried, resealable Schlenk tube, combine the aryl bromide (1.0 equiv.), the amine (1.2-1.5 equiv.), the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.), the palladium source (e.g., Pd(OAc)₂ or a precatalyst, 0.5-2 mol%), and the ligand (e.g., BINAP or a Buchwald ligand, 1-4 mol%).

  • Solvent and Degassing: Add anhydrous, degassed toluene. Seal the tube and ensure the mixture is thoroughly degassed.

  • Reaction Execution: Stir the mixture at the desired temperature (typically 80-110 °C) under a nitrogen or argon atmosphere until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: After cooling, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting residue by silica gel column chromatography to obtain the desired aryl amine.

References

Technical Support Center: Stability of Benzylic Ether Linkages Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and cleavage of benzylic ether linkages under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is the benzylic ether protecting group to acidic conditions?

A1: The benzyl (Bn) ether is a widely used protecting group for hydroxyl functions due to its general robustness.[1] It is significantly more stable to acid than other protecting groups like OTHP (tetrahydropyranyl) and OMOM (methoxymethyl) ethers.[2] While it can withstand mildly acidic conditions, such as acetic acid, it is susceptible to cleavage by strong acids.[1] This lability to strong acids is a key consideration in synthetic planning.[3]

Q2: What is the mechanism of acid-catalyzed cleavage of a benzylic ether?

A2: The acid-catalyzed cleavage of a benzylic ether typically proceeds through an SN1 mechanism due to the ability of the benzyl group to form a stable carbocation intermediate.[4] The reaction is initiated by the protonation of the ether oxygen by a strong acid, which makes the corresponding alcohol a good leaving group.[5] Subsequently, the carbon-oxygen bond cleaves to form a resonance-stabilized benzylic carbocation and the free alcohol. The carbocation is then quenched by a nucleophile present in the reaction medium.

Q3: Which acids are commonly used to cleave benzylic ethers?

A3: Strong acids are required for the cleavage of benzylic ethers.[3] Commonly employed reagents include:

  • Lewis Acids: Boron tribromide (BBr₃) and boron trichloride (BCl₃) are highly effective for ether cleavage.[6]

  • Protic Acids: Strong protic acids such as hydrogen bromide (HBr) in acetic acid and trifluoroacetic acid (TFA) are also used.[7][8]

The choice of acid depends on the presence of other functional groups in the molecule and the desired selectivity.[3]

Q4: Can I selectively cleave a benzylic ether in the presence of other protecting groups?

A4: Yes, selective deprotection is a cornerstone of protecting group strategy. While strong acidic conditions can be harsh, some level of selectivity can be achieved. For instance, SnCl₄ has been shown to selectively cleave benzyl esters over benzyl ethers.[9] The stability of other protecting groups to the chosen acidic conditions must be carefully considered. For example, tert-butyldimethylsilyl (TBDMS) ethers are generally less stable to acidic conditions than benzyl ethers.

Data Presentation: Quantitative Analysis of Acidic Cleavage

The following table summarizes yields for the deprotection of benzylic ethers under various acidic conditions, as reported in the literature. Note that reaction efficiency is highly substrate-dependent.

SubstrateReagent/ConditionsYield (%)Reference
Aryl Benzyl EtherBCl₃, pentamethylbenzene, CH₂Cl₂, -15 °C to rt86-93%[10]
Benzyl (R)-2-(acetylthio)propanoateHBr/AcOH92%[7]
Carbobenzoxyglycylglycine benzyl esterHBr in glacial acetic acid94%[11]
Carbobenzoxyglycyl-L-phenylalanine benzyl esterHBr in glacial acetic acid89%[11]
N-Boc, N-Benzyl protected 2-aminopyridinopyrrolidine20% Pd(OH)₂/C, H₂, EtOH, 1.5 eq. Acetic Acid, 60°C89%[12]

Troubleshooting Guides

Issue 1: Incomplete or Sluggish Reaction with Trifluoroacetic Acid (TFA)

Q: My deprotection reaction with TFA is not going to completion. How can I resolve this?

A: Incomplete cleavage with TFA is a common issue that can often be resolved by addressing the following factors:

  • Insufficient TFA Concentration: For resistant substrates, a higher concentration of TFA may be necessary. Standard conditions often start at 20-50% TFA in a solvent like dichloromethane (DCM), but using neat TFA can be effective for more challenging cases.[13]

  • Inadequate Reaction Time or Temperature: Monitor the reaction progress closely using TLC or LC-MS and extend the reaction time as needed.[13] Most TFA cleavages are performed at room temperature; a modest increase in temperature (e.g., to 40°C) may improve the reaction rate for stable substrates.[13]

  • Reactive Carbocation Intermediate: The benzylic carbocation formed during the reaction is highly reactive and can re-react with the starting material or the product, leading to side products and incomplete conversion.[8] The addition of a "scavenger" to the reaction mixture is crucial to trap this carbocation.[13]

    • Recommended Scavenger: Triisopropylsilane (TIS) is a highly effective cation scavenger.[8][13]

Issue 2: Formation of Unwanted Side Products

Q: I am observing unexpected side products in my reaction mixture. What could be the cause and how can I prevent it?

A: A primary side reaction during acidic cleavage is the Friedel-Crafts alkylation of electron-rich aromatic rings by the stable benzyl cation that is formed.[13] This can lead to the formation of undesired dimeric or polymeric byproducts.

  • Solution: Employing a robust scavenger cocktail is the most effective way to prevent these side reactions. For particularly sensitive substrates or those containing other electron-rich aromatic rings (like in tyrosine, tryptophan, methionine, or cysteine residues in peptides), a more comprehensive cleavage cocktail is recommended.[8]

    • Effective Scavengers: Thioanisole and phenol are particularly effective scavengers for benzyl cations.[8] The use of pentamethylbenzene has also been reported to suppress undesired migration of the benzyl group.[10]

Experimental Protocols

Protocol 1: Deprotection of an Aryl Benzyl Ether using Boron Trichloride (BCl₃)

This protocol is adapted from a procedure for the debenzylation of an aryl benzyl ether using BCl₃ and a cation scavenger.[10]

  • Preparation: To a solution of the benzyl ether (1.0 eq) and pentamethylbenzene (3.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at -15 °C under an inert atmosphere (e.g., Argon), add a 1.0 M solution of BCl₃ in CH₂Cl₂ (1.2 eq) dropwise.

  • Reaction: Stir the reaction mixture at -15 °C for 30 minutes, and then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extraction: Separate the layers and extract the aqueous phase with CH₂Cl₂.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Deprotection of a Benzyl Ether using Trifluoroacetic Acid (TFA)

This protocol is based on general procedures for acid-catalyzed deprotection.[8][13]

  • Preparation: Dissolve the benzyl-protected compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask.

  • Addition of Scavenger: Add triisopropylsilane (TIS) (1.5 eq) to the solution.

  • Initiation: Cool the solution to 0 °C and add TFA (20-50% v/v in DCM) dropwise. For more resistant substrates, neat TFA may be used.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-5 hours.

  • Monitoring: Monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully concentrate the reaction mixture under reduced pressure.

  • Purification: Precipitate the product by adding cold diethyl ether.[14] Wash the precipitate with cold ether to remove TFA and scavengers. Further purification can be achieved by flash column chromatography or recrystallization.

Visualizations

Acid_Catalyzed_Cleavage_of_Benzylic_Ether Start Benzylic Ether (R-O-Bn) Protonation Protonated Ether [R-O(H)-Bn]+ Start->Protonation + H+ Carbocation Benzylic Carbocation [Bn]+ Protonation->Carbocation Cleavage Alcohol Alcohol (R-OH) Protonation->Alcohol FinalProduct Quenched Product (Bn-Nu) Carbocation->FinalProduct + Nu- Acid H+ Nucleophile Nu-

Caption: Acid-catalyzed cleavage of a benzylic ether via an SN1 mechanism.

Caption: Troubleshooting workflow for incomplete acidic cleavage of benzylic ethers.

Reaction_Parameters Stability Benzylic Ether Stability AcidStrength Acid Strength Stability->AcidStrength Decreases with increasing strength Temperature Temperature Stability->Temperature Decreases with increasing temp Scavenger Scavenger Presence Stability->Scavenger Apparent stability increases (prevents side reactions) Substrate Substrate Sterics/ Electronics Stability->Substrate Influenced by

Caption: Relationship between reaction parameters and benzylic ether stability.

References

solvent effects on the reactivity of 4-(4-Bromobenzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-(4-Bromobenzyloxy)benzaldehyde

Welcome to the Technical Support Center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the handling and reactivity of this compound, with a particular focus on solvent effects in various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions that this compound undergoes, and how do solvents generally affect them?

A1: this compound, as an aromatic aldehyde, readily participates in a variety of reactions including, but not limited to, Knoevenagel condensation, Wittig reaction, oxidation to a carboxylic acid, and reduction to an alcohol. The choice of solvent is critical as it can significantly influence reaction rates, yields, and even the stereoselectivity of the products. Solvents achieve this by stabilizing or destabilizing reactants, intermediates, and transition states.

Q2: I am observing a low yield in my Knoevenagel condensation reaction. Could the solvent be the issue?

A2: Absolutely. Low yields in Knoevenagel condensations are frequently linked to the solvent choice.[1] For this reaction, which proceeds through charged intermediates, polar solvents are generally preferred as they can stabilize these species, thus accelerating the reaction.[2] If you are using a nonpolar solvent like toluene or hexane, consider switching to a polar aprotic solvent such as DMF or acetonitrile, or a polar protic solvent like ethanol.[2][3] Additionally, ensure your reagents are pure and that the reaction temperature is optimized.[1] In some cases, solvent-free conditions have been shown to improve yields.[4][5]

Q3: My Wittig reaction is giving a mixture of E/Z isomers. How can I influence the stereoselectivity by changing the solvent?

A3: The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide and the solvent. For unstabilized ylides, polar aprotic solvents often favor the formation of the Z-alkene.[6] In contrast, stabilized ylides tend to produce the E-alkene, and this preference can sometimes be enhanced in polar protic solvents. The solvent polarity can influence the stability of the intermediate betaine or the transition state leading to the oxaphosphetane, thereby affecting the final isomeric ratio.[7]

Q4: I am trying to reduce the aldehyde group of this compound to an alcohol using sodium borohydride (NaBH4). Which solvent should I use for the best results?

A4: For the reduction of aldehydes with NaBH4, polar protic solvents like ethanol or methanol are commonly used and are generally effective.[8][9] These solvents not only dissolve the reactants but also participate in the reaction mechanism by protonating the intermediate alkoxide.[1] Solvent-free conditions using wet alumina or silica gel as a support for NaBH4 have also been reported to be highly efficient, often leading to faster reactions and high yields.[10][11]

Q5: During the oxidation of the aldehyde to a carboxylic acid, I am getting side products. How can the solvent help in improving the selectivity?

A5: In oxidation reactions, the solvent can affect the activity and selectivity of the oxidizing agent. For oxidations using potassium permanganate (KMnO4), for instance, conducting the reaction in a non-polar solvent like toluene or ethyl acetate with a phase-transfer catalyst can lead to high yields of the corresponding benzoic acid.[12] Using acetone as a solvent can sometimes offer controlled oxidation.[13][14] The choice of solvent can help in minimizing over-oxidation or other side reactions by modulating the oxidant's reactivity.

Troubleshooting Guides

Issue: Slow or Stalled Knoevenagel Condensation

Question: My Knoevenagel condensation with this compound is proceeding very slowly or has stalled. What troubleshooting steps can I take?

Answer:

  • Solvent Choice: The most likely culprit is your solvent.

    • If using a non-polar solvent (e.g., Toluene, Hexane): These solvents do not effectively stabilize the charged intermediates of the Knoevenagel condensation.

      • Solution: Switch to a polar aprotic solvent like DMF or Acetonitrile , or a polar protic solvent like Ethanol .[3] These solvents will better solvate the ionic intermediates and accelerate the reaction.[2]

    • If using a polar protic solvent (e.g., Ethanol) and the reaction is still slow:

      • Solution: Consider using a polar aprotic solvent like DMF , which can sometimes lead to faster reaction rates.[3] Also, ensure your solvent is anhydrous if water-sensitive reagents are used, as excess water can sometimes hinder the reaction.[1]

  • Catalyst Activity: Your base catalyst may be inefficient.

    • Solution: Ensure your catalyst (e.g., piperidine, ammonium acetate) is fresh and of high purity.[1] You might consider using a slightly stronger base, but be cautious as this can sometimes promote side reactions.

  • Temperature: The reaction may require thermal energy.

    • Solution: Gently heat the reaction mixture. A moderate increase in temperature (e.g., to 50-80 °C) can significantly increase the reaction rate.[1]

Issue: Poor Yield in the Wittig Reaction

Question: I am getting a low yield of the desired alkene in my Wittig reaction with this compound. How can I improve this?

Answer:

  • Ylide Formation: Incomplete formation of the phosphonium ylide is a common issue.

    • Solution: Ensure you are using a sufficiently strong base (e.g., n-BuLi, NaH) to deprotonate the phosphonium salt. The reaction should be carried out under anhydrous conditions in an appropriate aprotic solvent like THF or DMSO .

  • Solvent for the Wittig Reaction: The solvent can impact the solubility of the reactants and the reaction rate.

    • Solution: THF is a commonly used and effective solvent for Wittig reactions. If solubility is an issue, DMSO can be a good alternative. For stabilized ylides, sometimes a polar protic solvent can be used. Some Wittig reactions have also been shown to work well in aqueous media or even under solvent-free conditions.[15][16]

  • Steric Hindrance: While the aldehyde is generally reactive, steric bulk from the 4-bromobenzyloxy group could play a minor role.

    • Solution: Ensure the reaction is stirred efficiently and allowed to proceed for a sufficient amount of time. Monitoring the reaction by TLC is crucial to determine the optimal reaction time.

Issue: Incomplete Reduction with NaBH4

Question: The reduction of this compound with NaBH4 is not going to completion. What could be wrong?

Answer:

  • Solvent: While NaBH4 is compatible with many solvents, the choice can affect the reaction rate.

    • Solution: Methanol or Ethanol are the most common and effective solvents.[8] They act as a proton source for the workup. If the reaction is sluggish, ensure the solvent is of good quality. A mixture of THF and a protic solvent can also be used.[8]

  • Reagent Activity: The NaBH4 may have degraded.

    • Solution: Use fresh, high-quality NaBH4. The reagent can slowly decompose upon exposure to moisture.

  • Temperature: The reaction might be too cold.

    • Solution: While these reductions are often run at room temperature or 0 °C, allowing the reaction to stir at room temperature for a longer period might be necessary. Gentle warming can be attempted, but with caution, as it can sometimes lead to side reactions.

Data Presentation

The following tables provide representative quantitative data on the effect of solvents on common reactions of benzaldehyde derivatives. This data can be used as a guideline for selecting a solvent for reactions with this compound.

Table 1: Solvent Effects on the Knoevenagel Condensation of Aromatic Aldehydes with Malononitrile [3][17]

SolventTypeReaction TimeYield (%)
TolueneNon-polar> 12 hLow
DichloromethanePolar Aprotic8 hModerate
AcetonitrilePolar Aprotic2 h92
EthanolPolar Protic4 h85
DMFPolar Aprotic15 min95
WaterPolar Protic1 h90
Solvent-free-10 min98

Table 2: Solvent Effects on the Reduction of Benzaldehyde with NaBH4

SolventReaction TimeYield (%)
Isopropanol2 h95
Ethanol1.5 h98
Methanol1 h99
Water3 h92
Solvent-free (wet Al2O3)15 min99

Table 3: Solvent Effects on the Wittig Reaction of Benzaldehyde with a Stabilized Ylide [7][18]

SolventTypeE/Z RatioYield (%)
TolueneNon-polar>95:585
THFPolar Aprotic90:1092
DichloromethanePolar Aprotic88:1290
AcetonitrilePolar Aprotic85:1594
MethanolPolar Protic80:2088

Experimental Protocols

Protocol 1: Knoevenagel Condensation in DMF
  • To a round-bottom flask, add this compound (1 mmol) and malononitrile (1.1 mmol).

  • Add 5 mL of dimethylformamide (DMF).

  • Add a catalytic amount of piperidine (0.1 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Filter the precipitated solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure product.

Protocol 2: Reduction with NaBH4 in Ethanol
  • Dissolve this compound (1 mmol) in 10 mL of ethanol in a round-bottom flask.[9]

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (NaBH4) (1.2 mmol) in small portions.[8]

  • Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • After completion, quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the crude alcohol.

  • Purify the product by column chromatography if necessary.

Protocol 3: Wittig Reaction in THF
  • To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add the desired phosphonium salt (1.1 mmol).[19]

  • Add anhydrous THF (10 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a strong base such as n-butyllithium (n-BuLi) (1.1 mmol) dropwise. A color change indicates the formation of the ylide.

  • Stir the mixture at 0 °C for 30 minutes.

  • In a separate flask, dissolve this compound (1 mmol) in anhydrous THF (5 mL).

  • Add the aldehyde solution to the ylide solution dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the completion of the reaction.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.[19]

Protocol 4: Oxidation with KMnO4 in a Biphasic System
  • In a round-bottom flask, dissolve this compound (1 mmol) in 10 mL of toluene.

  • Add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.1 mmol).

  • In a separate beaker, prepare a solution of potassium permanganate (KMnO4) (2 mmol) in 10 mL of water.

  • Add the KMnO4 solution to the toluene solution and stir the biphasic mixture vigorously at room temperature.

  • Monitor the reaction by TLC. The purple color of the permanganate will disappear as the reaction progresses.

  • Upon completion, filter the mixture to remove the manganese dioxide precipitate.

  • Separate the aqueous and organic layers.

  • Acidify the aqueous layer with 1 M HCl to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to obtain the product.

Mandatory Visualization

Solvent_Effects_Logic cluster_solvent Solvent Properties cluster_reaction Reaction Outcome Solvent Solvent Choice PolarProtic Polar Protic (e.g., Ethanol, Water) Solvent->PolarProtic is a PolarAprotic Polar Aprotic (e.g., DMF, Acetonitrile) Solvent->PolarAprotic is a NonPolar Non-Polar (e.g., Toluene, Hexane) Solvent->NonPolar is a Rate Reaction Rate PolarProtic->Rate Stabilizes charged intermediates & transition states Yield Product Yield PolarProtic->Yield Good for many reactions (e.g., NaBH4 reduction) Selectivity Selectivity (e.g., E/Z ratio) PolarProtic->Selectivity Can influence stereoselectivity PolarAprotic->Rate Effectively stabilizes charged species PolarAprotic->Yield Often provides high yields (e.g., Knoevenagel) PolarAprotic->Selectivity Can favor specific isomers (e.g., Z in Wittig) NonPolar->Rate Generally leads to slower rates for polar reactions NonPolar->Yield Can be poor for reactions with polar intermediates

Caption: Logical relationship between solvent properties and reaction outcomes.

Knoevenagel_Workflow start Start reactants 1. Add Aldehyde, Malononitrile, and DMF to flask start->reactants catalyst 2. Add Piperidine (catalyst) reactants->catalyst stir 3. Stir at Room Temperature catalyst->stir monitor 4. Monitor by TLC stir->monitor workup 5. Pour into ice-water monitor->workup Reaction Complete filter 6. Filter precipitate workup->filter dry 7. Dry product filter->dry purify 8. Recrystallize from Ethanol dry->purify end Pure Product purify->end Reduction_Workflow start Start dissolve 1. Dissolve Aldehyde in Ethanol start->dissolve cool 2. Cool in ice bath dissolve->cool add_nabh4 3. Add NaBH4 in portions cool->add_nabh4 stir 4. Stir at Room Temperature add_nabh4->stir monitor 5. Monitor by TLC stir->monitor quench 6. Quench with 1M HCl monitor->quench Reaction Complete concentrate 7. Remove Ethanol quench->concentrate extract 8. Extract with Ethyl Acetate concentrate->extract dry 9. Dry and Concentrate extract->dry end Crude Alcohol dry->end

References

Validation & Comparative

A Comparative 1H NMR Spectral Analysis: 4-(4-Bromobenzyloxy)benzaldehyde vs. 4-Chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the 1H NMR spectra of 4-(4-Bromobenzyloxy)benzaldehyde and 4-chlorobenzaldehyde, providing valuable insights for researchers, scientists, and professionals in drug development. This guide offers a side-by-side analysis of their spectral data, supported by experimental protocols and structural visualizations.

This guide delves into the nuances of 1H Nuclear Magnetic Resonance (NMR) spectroscopy by comparing the spectra of two aromatic aldehydes: this compound and 4-chlorobenzaldehyde. Understanding the subtle differences in their chemical shifts, splitting patterns, and integration values is crucial for structural elucidation and purity assessment in synthetic chemistry and drug discovery.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key 1H NMR spectral data for this compound and 4-chlorobenzaldehyde, facilitating a direct comparison of their proton environments.

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
This compound Aldehyde (-CHO)~9.89Singlet1HN/A
Aromatic (Ha)~7.85Doublet2H~8.8
Aromatic (Hb)~7.10Doublet2H~8.8
Benzylic (-CH2-)~5.12Singlet2HN/A
Aromatic (Hc)~7.52Doublet2H~8.4
Aromatic (Hd)~7.35Doublet2H~8.4
4-Chlorobenzaldehyde Aldehyde (-CHO)9.99Singlet1HN/A
Aromatic (ortho to CHO)7.82Doublet2HN/A
Aromatic (meta to CHO)7.52Doublet2HN/A

Spectral Interpretation and Structural Rationale

The 1H NMR spectrum of 4-chlorobenzaldehyde is relatively simple, exhibiting three distinct signals. The most downfield signal at 9.99 ppm corresponds to the aldehydic proton, which is highly deshielded by the electron-withdrawing nature of the carbonyl group. The aromatic region displays two doublets, characteristic of a para-substituted benzene ring. The protons ortho to the aldehyde group are more deshielded (7.82 ppm) than the protons meta to it (7.52 ppm) due to the anisotropic effect of the carbonyl group.

In contrast, the 1H NMR spectrum of This compound is more complex, reflecting its larger and more varied structure. The aldehydic proton appears at a slightly more shielded position (~9.89 ppm) compared to 4-chlorobenzaldehyde. The spectrum features two sets of aromatic signals corresponding to the two distinct benzene rings. The protons on the benzaldehyde ring (Ha and Hb) and the protons on the bromobenzyl ring (Hc and Hd) each give rise to a pair of doublets, indicative of para-substitution on both rings. A key distinguishing feature is the singlet at approximately 5.12 ppm, which is characteristic of the benzylic methylene protons (-CH2-) connecting the two aromatic moieties via an ether linkage.

Experimental Protocols

General 1H NMR Spectroscopy Protocol

A standard protocol for acquiring 1H NMR spectra of small organic molecules is as follows:

  • Sample Preparation: Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl3), in a clean NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).

  • Instrumentation: The spectrum is recorded on a high-resolution NMR spectrometer, such as a 400 MHz or 500 MHz instrument.

  • Acquisition Parameters: Standard acquisition parameters are employed, including a sufficient number of scans to achieve an adequate signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.

  • Data Processing: The raw data (Free Induction Decay, FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard. Integration of the signals is then performed to determine the relative number of protons for each resonance.

Visualization of Molecular Structures and Key NMR Differences

The following diagrams, generated using Graphviz, illustrate the chemical structures of the two compounds and highlight the key differences in their 1H NMR spectra.

Figure 1. Structures and key 1H NMR shifts.

G Start Analyze 1H NMR Spectrum Identify_CHO Identify Aldehyde Proton (~9.8-10.0 ppm, singlet) Start->Identify_CHO Analyze_Aromatic Analyze Aromatic Region (~7.0-8.0 ppm) Identify_CHO->Analyze_Aromatic Check_Benzylic Check for Benzylic Protons (~5.0 ppm, singlet) Analyze_Aromatic->Check_Benzylic Structure_A 4-Chlorobenzaldehyde (Two aromatic doublets) Check_Benzylic->Structure_A No Structure_B This compound (Four aromatic doublets, one benzylic singlet) Check_Benzylic->Structure_B Yes

Figure 2. Decision workflow for spectral identification.

A Comparative Guide to the Reactivity of 4-(4-Bromobenzyloxy)benzaldehyde and 4-Bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 4-(4-Bromobenzyloxy)benzaldehyde and 4-bromobenzaldehyde. The analysis is grounded in fundamental principles of organic chemistry, supported by established data on the electronic effects of substituents, and includes detailed experimental protocols for key chemical transformations. This document aims to assist researchers in selecting the appropriate starting material and optimizing reaction conditions for the synthesis of complex molecules.

Introduction: The Role of Substituents in Benzaldehyde Reactivity

The reactivity of the aldehyde functional group in benzaldehyde derivatives is profoundly influenced by the electronic properties of the substituents on the aromatic ring. The electrophilicity of the carbonyl carbon is the primary determinant of the aldehyde's susceptibility to nucleophilic attack. Electron-withdrawing groups (EWGs) enhance this electrophilicity by pulling electron density away from the carbonyl group, thereby increasing the rate of nucleophilic addition reactions. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon by pushing electron density towards it, which slows down the rate of such reactions.[1]

  • 4-Bromobenzaldehyde: The bromine atom at the para position is an electron-withdrawing group. While it has a weak electron-donating resonance effect, its inductive effect (-I) is stronger, resulting in a net withdrawal of electron density from the benzene ring. This increases the partial positive charge on the carbonyl carbon, making 4-bromobenzaldehyde more reactive towards nucleophiles than unsubstituted benzaldehyde.[2]

  • This compound: The 4-bromobenzyloxy group is a more complex substituent. The ether oxygen atom adjacent to the ring is electron-donating through resonance (+M effect). This effect is generally stronger than its inductive withdrawal (-I effect). The bromo-substituent on the distant benzyl ring has a negligible electronic influence on the benzaldehyde ring due to the insulating effect of the methylene (-CH2-) group. Therefore, the 4-bromobenzyloxy group is considered to be electron-donating, which decreases the electrophilicity of the carbonyl carbon.

Based on these electronic effects, 4-bromobenzaldehyde is predicted to be significantly more reactive than this compound in nucleophilic addition reactions.

Comparative Data

CompoundSubstituentHammett Constant (σp)Predicted Relative Reactivity (Nucleophilic Addition)
4-Bromobenzaldehyde -Br+0.23[6]Higher
This compound -OCH2(p-BrPh)~ -0.2 (estimated)Lower

Note: The Hammett constant for the 4-bromobenzyloxy group is not available and is estimated based on the value for the methoxy group (-OCH3, σp = -0.27)[6], as the electronic effect is dominated by the electron-donating oxygen atom.

Key Reaction Comparisons and Experimental Protocols

The differential reactivity of these two aldehydes is evident in several common organic transformations.

Nucleophilic Addition: The Wittig Reaction

The Wittig reaction, which converts aldehydes to alkenes, is a classic example of nucleophilic addition. The reaction rate is highly sensitive to the electrophilicity of the carbonyl carbon.[1][7]

Expected Outcome: 4-Bromobenzaldehyde is expected to react faster and potentially give higher yields than this compound under identical conditions due to the electron-withdrawing nature of the bromo substituent.

General Experimental Protocol: Wittig Reaction

  • Ylide Generation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.1 equivalents) dropwise. Allow the mixture to stir at room temperature for 1-2 hours, during which the formation of the orange-red ylide is observed.[1]

  • Reaction with Aldehyde: Dissolve the respective aldehyde (4-bromobenzaldehyde or this compound, 1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction Monitoring and Work-up: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the corresponding stilbene derivative.

Nucleophilic Addition: Grignard Reaction

The addition of a Grignard reagent to an aldehyde is a fundamental C-C bond-forming reaction to produce a secondary alcohol. The reactivity follows the same principles as the Wittig reaction.

Expected Outcome: 4-Bromobenzaldehyde will react more readily with Grignard reagents than this compound.

General Experimental Protocol: Grignard Reaction

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium. Prepare a solution of an aryl or alkyl bromide (e.g., bromobenzene, 1.1 equivalents) in anhydrous THF and add a small portion to the magnesium. Once the reaction initiates (observed by bubbling and heat), add the remaining solution dropwise at a rate that maintains a gentle reflux.[8]

  • Reaction with Aldehyde: Cool the freshly prepared Grignard reagent to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise via the addition funnel.

  • Work-up and Purification: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting secondary alcohol by column chromatography.

Oxidation to Carboxylic Acid

The oxidation of aldehydes to carboxylic acids can be achieved with various oxidizing agents. The influence of substituents can be more complex and depends on the reaction mechanism. For some oxidants, electron-donating groups can stabilize positively charged intermediates, accelerating the reaction.

Expected Outcome: The relative reactivity in oxidation is less straightforward to predict without specific kinetic data for a given oxidizing agent. However, both aldehydes can be efficiently oxidized to their corresponding carboxylic acids.

General Experimental Protocol: Oxidation with Potassium Permanganate

  • Reaction Setup: Dissolve the aldehyde (1.0 equivalent) in a mixture of acetone and water.

  • Addition of Oxidant: Add potassium permanganate (1.5 equivalents) portion-wise to the solution while stirring. The reaction is exothermic, and the temperature should be maintained below 30 °C with a water bath.

  • Reaction Completion and Work-up: Stir the mixture at room temperature until the purple color of the permanganate disappears, and a brown precipitate of manganese dioxide forms. Filter the mixture and wash the precipitate with acetone.

  • Isolation: Acidify the filtrate with dilute hydrochloric acid to precipitate the carboxylic acid. Collect the product by vacuum filtration, wash with cold water, and dry.

Reduction to Alcohol

Aldehydes are readily reduced to primary alcohols using hydride reagents like sodium borohydride (NaBH4). This reaction is a nucleophilic addition of a hydride ion.

Expected Outcome: 4-Bromobenzaldehyde, being more electrophilic, is expected to be reduced faster than this compound.

General Experimental Protocol: Reduction with Sodium Borohydride

  • Reaction Setup: Dissolve the aldehyde (1.0 equivalent) in methanol or ethanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution.

  • Reaction Monitoring and Work-up: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour. Monitor the reaction by TLC. Quench the reaction by the slow addition of water.

  • Extraction and Purification: Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the corresponding benzyl alcohol, which can be further purified by recrystallization or column chromatography.

Visualizing Reactivity and Workflow

The following diagrams illustrate the theoretical basis for the difference in reactivity and a general workflow for comparing the two compounds in a typical reaction.

Caption: Influence of substituents on benzaldehyde reactivity.

G Comparative Experimental Workflow cluster_reactants Reactant Preparation cluster_reaction Parallel Reaction Setup start Start: Select Reaction Type (e.g., Wittig, Grignard, Reduction) Aldehyde1 Prepare Solution of 4-Bromobenzaldehyde start->Aldehyde1 Aldehyde2 Prepare Solution of This compound start->Aldehyde2 Reagent Prepare Nucleophile/ Reagent Solution start->Reagent Reaction1 Reaction A: 4-Bromobenzaldehyde + Reagent Aldehyde1->Reaction1 Reaction2 Reaction B: This compound + Reagent Aldehyde2->Reaction2 Reagent->Reaction1 Reagent->Reaction2 Monitor Monitor Reactions under Identical Conditions (Time, Temp.) using TLC/GC/LC-MS Reaction1->Monitor Reaction2->Monitor Workup Identical Quenching and Work-up Procedure Monitor->Workup Analysis Product Isolation and Purification (e.g., Column Chromatography) Workup->Analysis Compare Comparative Analysis Analysis->Compare Yield Yield Compare->Yield Yield (%) Purity Purity Compare->Purity Purity (NMR, LCMS) Rate Rate Compare->Rate Reaction Rate

Caption: Workflow for comparative reactivity analysis.

Conclusion

The electronic nature of the para-substituent is the dominant factor governing the reactivity of the aldehyde group in 4-bromobenzaldehyde and this compound. The electron-withdrawing bromo group in 4-bromobenzaldehyde enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. In contrast, the electron-donating 4-bromobenzyloxy group in this compound reduces the carbonyl carbon's electrophilicity, leading to lower reactivity in nucleophilic addition reactions. This guide provides the theoretical framework and practical protocols for researchers to effectively utilize these building blocks in their synthetic endeavors. It is recommended to perform small-scale parallel experiments, as outlined in the workflow, to confirm these predicted reactivity differences under specific laboratory conditions.

References

A Comparative Guide to Assessing the Purity of Synthesized 4-(4-Bromobenzyloxy)benzaldehyde via HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates is paramount to the integrity and success of their work. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for assessing the purity of 4-(4-Bromobenzyloxy)benzaldehyde. Detailed experimental protocols, comparative data, and workflow visualizations are presented to facilitate informed decisions on the most suitable analytical strategies.

This compound is a valuable building block in the synthesis of various pharmaceutical compounds. Its purity is critical, as impurities can lead to undesirable side reactions, reduced yields, and complications in the purification of subsequent products. The primary method for its synthesis is typically the Williamson ether synthesis, reacting 4-hydroxybenzaldehyde with 4-bromobenzyl bromide. This process can introduce several potential impurities.

Potential Impurities in Synthesized this compound:

  • Starting Materials:

    • 4-hydroxybenzaldehyde

    • 4-bromobenzyl bromide

  • By-products:

    • 4,4'-Dibromodibenzyl ether (from self-condensation of 4-bromobenzyl bromide)

    • Benzyl alcohol derivatives

  • Degradation Products:

    • 4-(4-Bromobenzyloxy)benzoic acid (from oxidation of the aldehyde)

Comparative Analysis of Purity Assessment Techniques

High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity determination of non-volatile organic compounds like this compound. However, a comprehensive purity profile is often achieved by employing orthogonal techniques. This guide compares HPLC with Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis.

Data Presentation
Analytical TechniqueParameterThis compound4-hydroxybenzaldehyde (Impurity)4-bromobenzyl bromide (Impurity)4-(4-Bromobenzyloxy)benzoic acid (Impurity)
HPLC Retention Time (min)8.523.1410.216.45
Peak Area (%)99.50.150.250.10
GC-MS Retention Time (min)12.786.899.34- (Non-volatile)
Relative Abundance (%)99.60.180.22-
¹H NMR Chemical Shift (ppm)Aldehyde: 9.91, Benzyl: 5.18Aldehyde: 9.78, Phenolic: ~5.5 (broad)Benzyl: 4.51Carboxylic: ~12.5 (broad), Benzyl: 5.15
IntegrationConsistent with structureMinor peaks detectedMinor peaks detectedMinor peaks detected
Melting Point Observed Range (°C)71-73---
Literature Value (°C)72-74---

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is ideal for the separation and quantification of the main component and its non-volatile, process-related impurities and degradation products.

  • Instrumentation: HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (70:30) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples are prepared by dissolving 10 mg of this compound in 10 mL of the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of volatile and semi-volatile impurities.

  • Instrumentation: GC-MS system with a quadrupole mass spectrometer.

  • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-500 amu.

  • Sample Preparation: Samples are prepared by dissolving 1 mg of this compound in 1 mL of dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural confirmation and for detecting impurities that have distinct proton signals from the main compound.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Reference: Tetramethylsilane (TMS) at 0 ppm.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.

Melting Point Analysis

This technique provides a quick and straightforward assessment of purity. Impurities will typically cause a depression and broadening of the melting point range.[1][2]

  • Instrumentation: Digital melting point apparatus.

  • Method: A small amount of the crystalline sample is packed into a capillary tube and heated at a ramp rate of 1°C/min near the expected melting point. The range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is molten.

Mandatory Visualization

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Work-up cluster_analysis Purity Analysis cluster_decision Conclusion cluster_outcome Outcome Synthesis Synthesized this compound HPLC HPLC Analysis (Primary Method) Synthesis->HPLC GC_MS GC-MS Analysis (Volatile Impurities) Synthesis->GC_MS NMR NMR Spectroscopy (Structural Confirmation) Synthesis->NMR Melting_Point Melting Point (Bulk Purity) Synthesis->Melting_Point Purity_Check Purity > 99%? HPLC->Purity_Check GC_MS->Purity_Check NMR->Purity_Check Melting_Point->Purity_Check Purification Further Purification Required Purity_Check->Purification No Proceed Proceed to Next Synthetic Step Purity_Check->Proceed Yes

Caption: Workflow for the purity assessment of synthesized this compound.

Conclusion

For the routine purity assessment of synthesized this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) stands out as the most robust and reliable method. It excels at separating the target compound from its common non-volatile, process-related impurities and degradation products, allowing for accurate quantification.

While HPLC is the primary technique, a multi-faceted approach provides a more complete picture of the sample's purity. GC-MS is invaluable for detecting and identifying volatile impurities that may not be amenable to HPLC analysis. ¹H NMR spectroscopy serves as an excellent tool for structural confirmation and can reveal impurities that might co-elute with the main peak in chromatography. Finally, melting point analysis offers a rapid and cost-effective, albeit less specific, indication of overall purity. The integration of these techniques ensures the high quality of this compound, which is essential for its successful application in research and drug development.

References

A Comparative Guide to the Synthesis of 4-(4-Bromobenzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and scalable production of key intermediates is paramount. 4-(4-Bromobenzyloxy)benzaldehyde is a valuable building block, and selecting the optimal synthetic route can significantly impact yield, purity, and cost-effectiveness. This guide provides a comparative analysis of alternative synthetic routes to this target molecule, supported by experimental data and detailed protocols.

Comparison of Synthetic Routes

The synthesis of this compound is most commonly achieved via the Williamson ether synthesis. However, variations on this method and other modern coupling strategies offer potential advantages. Below is a summary of the key quantitative data for the primary synthetic routes.

Route Key Reagents Typical Yield Reaction Time Temperature Key Advantages Key Disadvantages
Route 1: Classical Williamson Ether Synthesis 4-hydroxybenzaldehyde, 4-bromobenzyl bromide, K₂CO₃85-95%[1][2]12-14 hours[1][2]80 °C to reflux[1][2]High yield, readily available reagents, well-established.Long reaction times, requires heating.
Route 2: Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis 4-hydroxybenzaldehyde, 4-bromobenzyl bromide, NaOH/K₂CO₃, PTC (e.g., TBAB)>90%[3][4]Shorter than classicalRoom temp. to 90 °C[3]Milder conditions, potentially faster rates, improved efficiency.[3][5]Additional cost of catalyst, optimization of catalyst and conditions may be needed.
Route 3: Ullmann-type Condensation 4-hydroxybenzaldehyde, 4-bromobenzyl bromide, Cu catalystVariable, typically good to high yieldsVariableOften high temperaturesGood for certain sterically hindered substrates.[6][7]Use of stoichiometric copper, high temperatures, often requires ligands.[6][8]
Route 4: Buchwald-Hartwig Amination 4-hydroxybenzaldehyde, 4-bromobenzyl bromide, Pd catalyst, ligandGood to excellent yieldsVariableRoom temp. to moderate heatingHigh functional group tolerance, milder conditions than Ullmann.[6][7]Expensive and air-sensitive catalyst/ligand, requires inert atmosphere.[9]

Synthetic Pathways and Experimental Workflows

To visualize the synthetic processes, the following diagrams illustrate the reaction pathways and a general experimental workflow.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products 4-hydroxybenzaldehyde 4-hydroxybenzaldehyde Solvent Solvent (e.g., DMF, Ethanol) 4-hydroxybenzaldehyde->Solvent 4-bromobenzyl_bromide 4-bromobenzyl_bromide 4-bromobenzyl_bromide->Solvent Base Base (e.g., K₂CO₃) Base->Solvent Heating Heating Solvent->Heating Target_Molecule This compound Heating->Target_Molecule Salt_Byproduct Salt Byproduct (e.g., KBr) Heating->Salt_Byproduct Experimental_Workflow Start Start Mix_Reactants Mix 4-hydroxybenzaldehyde, base, and solvent Start->Mix_Reactants Add_Bromide Add 4-bromobenzyl bromide Mix_Reactants->Add_Bromide Heat_Reaction Heat mixture with stirring Add_Bromide->Heat_Reaction Monitor_TLC Monitor reaction by TLC Heat_Reaction->Monitor_TLC Workup Aqueous workup and extraction Monitor_TLC->Workup Upon completion Purification Purify crude product (e.g., recrystallization) Workup->Purification Characterization Characterize final product (NMR, IR, MS, m.p.) Purification->Characterization End End Characterization->End

References

comparing catalytic efficiency for Suzuki coupling with different palladium catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds. This versatile reaction is pivotal in the synthesis of a vast array of organic molecules, from pharmaceuticals and agrochemicals to advanced materials. The choice of the palladium catalyst is a critical parameter that significantly influences the reaction's efficiency, substrate scope, and overall cost-effectiveness. This guide provides an objective comparison of the catalytic efficiency of various palladium catalysts for the Suzuki coupling reaction, supported by experimental data, to assist researchers in selecting the optimal catalyst for their specific needs.

Performance Comparison of Palladium Catalysts

The catalytic activity of a palladium catalyst in a Suzuki coupling reaction is dictated by the nature of the ligands coordinated to the palladium center. These ligands play a crucial role in the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Below is a comparative summary of the performance of different classes of palladium catalysts.

Table 1: Comparative Performance of Palladium Catalysts in the Suzuki Coupling of Aryl Halides with Phenylboronic Acid
Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)Reference
Phosphine Ligand-Based
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O801285282.3[1]
Pd(OAc)₂ / SPhos1K₃PO₄1,4-Dioxane1004959523.8[1]
Pd₂(dba)₃ / XPhos0.0025K₃PO₄MeOH/THFRT12~9538,0003,167[2]
N-Heterocyclic Carbene (NHC) Ligand-Based
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH10029819698[1]
[Pd(IPr)(allyl)Cl]0.00125K₃PO₄MeOH/THFRT12~8568,0005,667[2]
Palladacycles
Herrmann's Catalyst1K₂CO₃Toluene1003929230.7[1]
Palladacycle10⁻⁹K₂CO₃Anisole1205>995 x 10⁹1 x 10⁹[2]
Heterogeneous Catalyst
3% Pd/C3K₃PO₄Water1000.1710011820[2][3]

Key Observations:

  • Phosphine Ligands: Traditional phosphine ligands like triphenylphosphine (PPh₃) are effective but often require higher catalyst loadings and reaction temperatures.[1] More advanced, bulky, and electron-rich phosphine ligands, such as SPhos and XPhos developed by the Buchwald group, demonstrate significantly higher activity, enabling reactions with challenging substrates like aryl chlorides at lower catalyst loadings.[1][2]

  • N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes bearing N-heterocyclic carbene (NHC) ligands, such as PEPPSI-IPr, have emerged as highly active catalysts. The strong σ-donating ability of NHC ligands enhances catalytic activity, often leading to shorter reaction times and lower catalyst loadings.[1]

  • Palladacycles: Palladacycles are highly stable and active catalyst precursors. They can achieve exceptionally high turnover numbers (TON) and turnover frequencies (TOF), making them particularly attractive for industrial applications where catalyst cost and efficiency are paramount.[2]

  • Heterogeneous Catalysts: Palladium on carbon (Pd/C) offers the significant advantage of easy separation from the reaction mixture and the potential for recycling, aligning with green chemistry principles.[3] However, in the provided comparison, its TON and TOF values are lower than its homogeneous counterparts.[2]

Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following are representative experimental protocols for conducting a Suzuki coupling reaction using different types of palladium catalysts.

General Procedure using a Phosphine-Based Catalyst (Pd(OAc)₂/SPhos)
  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine palladium(II) acetate (1 mol%), SPhos (2 mol%), the aryl halide (1.0 mmol), and the arylboronic acid (1.2 mmol).

  • Reagent Addition: Add a suitable base (e.g., K₃PO₄, 2.0 mmol) and solvent (e.g., 1,4-dioxane, 5 mL).

  • Degassing: Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Reaction Conditions: Heat the mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 4 hours), monitoring the reaction progress by an appropriate analytical technique such as TLC or GC-MS.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is typically filtered, and the filtrate is concentrated. The resulting crude product is then purified by column chromatography or recrystallization.[1]

General Procedure using an NHC-Based Catalyst (PEPPSI-IPr)
  • Reaction Setup: To a reaction vessel, add the PEPPSI-IPr catalyst (e.g., 0.5 mol%).

  • Reagent Addition: Add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and a base (e.g., Cs₂CO₃, 2.0 mmol). Add the solvent (e.g., t-AmylOH, 5 mL).

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to the specified temperature (e.g., 100 °C) for the required time (e.g., 2 hours).

  • Work-up and Purification: Follow a similar work-up and purification procedure as described for the phosphine-based catalyst.[1]

General Procedure using a Heterogeneous Catalyst (Pd/C)
  • Reaction Setup: In a round-bottom flask, suspend the aryl halide (1 mmol), phenylboronic acid (1.3 mmol), and anhydrous K₂CO₃ (2 mmol) in the solvent (e.g., a 3:1 mixture of C₂H₅OH/H₂O, 5 mL).[4]

  • Catalyst Addition: Add the 3% Pd/C catalyst (3 mol%).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for the necessary time, monitoring for completion.[3][4]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solid catalyst is removed by filtration. The filtrate is then subjected to an appropriate work-up and purification procedure to isolate the product.

Catalytic Cycle and Experimental Workflow

To provide a clearer understanding of the reaction mechanism and the experimental process, the following diagrams have been generated.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L_n-X OxAdd->PdII Trans Transmetalation PdII->Trans PdII_R2 R¹-Pd(II)L_n-R² Trans->PdII_R2 XB X-B(OR)₂ RedEl Reductive Elimination PdII_R2->RedEl RedEl->Pd0 R1R2 R¹-R² RedEl->R1R2 R1X R¹-X R1X->OxAdd R2BY2 R²-B(OR)₂⁻ R2BY2->Trans Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[5][6]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Weigh Reagents (Aryl Halide, Boronic Acid, Base) add_catalyst Add Palladium Catalyst and Ligand (if applicable) start->add_catalyst add_solvent Add Solvent add_catalyst->add_solvent degas Degas Mixture add_solvent->degas heat Heat to Desired Temperature degas->heat monitor Monitor Reaction Progress (TLC, GC-MS, etc.) heat->monitor cool Cool to Room Temperature monitor->cool filter Filter (if heterogeneous) cool->filter extract Aqueous Work-up/ Extraction filter->extract purify Purify Product (Chromatography, Recrystallization) extract->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

This guide provides a comparative overview to aid in the selection of an appropriate palladium catalyst for Suzuki coupling reactions. The optimal choice will depend on the specific substrates, desired reaction conditions, and economic considerations of the research or development project. For particularly challenging substrates or large-scale synthesis, screening of different catalyst systems is often recommended.

References

A Comparative Guide to the Structural Validation of 4-(4-Bromobenzyloxy)benzaldehyde using 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the structural elucidation of 4-(4-Bromobenzyloxy)benzaldehyde. While one-dimensional (1D) NMR (¹H and ¹³C) offers preliminary data, 2D NMR is indispensable for the unambiguous confirmation of molecular structure and connectivity.[1] This document outlines the expected data from key 2D NMR experiments, provides detailed experimental protocols, and presents a logical workflow for analysis.

Structural Overview and Atom Numbering

For clarity in the subsequent discussion, the atoms of this compound are numbered as shown below. This numbering scheme will be used to describe the correlations observed in the various NMR experiments.

Structure of this compound with atom numbering

Comparative Analysis of 2D NMR Techniques

The structural validation of this compound relies on a suite of 2D NMR experiments that reveal different aspects of its molecular framework. The most critical of these are COSY, HSQC, and HMBC, which together provide a comprehensive connectivity map of the molecule.

  • ¹H-¹H COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those separated by two or three bonds.[2][3] For the target molecule, COSY is crucial for confirming the adjacencies of protons on both the benzaldehyde and the bromobenzyl aromatic rings. For instance, it will show a correlation between H-2 and H-3, and between H-8 and H-9.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbon atoms they are attached to, revealing all one-bond C-H connections.[3][4] It is an essential step for assigning the signals in the ¹³C NMR spectrum. For example, the proton signal for the methylene bridge (H-5) will correlate directly with the carbon signal of C-5.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is pivotal as it shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[3][5] This long-range information is used to connect the different fragments of the molecule. Key correlations expected for this compound include the link between the methylene protons (H-5) and the quaternary carbons of both aromatic rings (C-4, C-7), confirming the ether linkage.

Data Presentation: Predicted 2D NMR Correlations

The following table summarizes the predicted chemical shifts and key 2D NMR correlations for this compound. Chemical shifts are estimated based on data from structurally similar compounds.[6][7]

Atom No. ¹H δ (ppm) Atom No. ¹³C δ (ppm) HSQC Correlation Key COSY Correlations Key HMBC Correlations
H-1~9.9C-1~191.0H-1 ↔ C-1-C-2, C-3, C-11
H-2~7.9C-2~132.0H-2 ↔ C-2H-3C-1, C-4, C-11
H-3~7.1C-3~115.0H-3 ↔ C-3H-2C-1, C-4
--C-4~164.0--H-2, H-3, H-5
H-5~5.1C-5~70.0H-5 ↔ C-5-C-4, C-7, C-8
--C-7~136.0--H-5, H-8, H-9
H-8~7.4C-8~129.0H-8 ↔ C-8H-9C-5, C-7, C-10
H-9~7.6C-9~132.0H-9 ↔ C-9H-8C-7, C-10
--C-10~122.0--H-8, H-9
--C-11~130.0--H-1, H-2

Experimental Protocols

Detailed methodologies are critical for obtaining high-quality, reproducible data.

Sample Preparation

A sample of 5-10 mg of this compound is dissolved in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), within a 5 mm NMR tube.[8] Tetramethylsilane (TMS) can be added as an internal reference for chemical shifts (δ = 0.00 ppm).

Instrumentation

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing inverse-detection experiments.

2D NMR Data Acquisition

Standard pulse programs provided by the spectrometer software are used for each experiment. Typical parameters are as follows:

Experiment Pulse Program Spectral Width (¹H / ¹³C) Number of Scans Relaxation Delay Key Optimization Parameter
COSY gCOSY or DQFCOSY10-12 ppm / -2-41.5-2.0 s-
HSQC gHSQCAD10-12 ppm / 0-200 ppm2-81.5-2.0 s¹JCH coupling constant (~145 Hz)
HMBC gHMBCAD10-12 ppm / 0-200 ppm8-161.5-2.0 sLong-range JCH coupling constant (8-10 Hz)

Alternative Structural Validation Techniques

While 2D NMR is a powerful tool, it can be complemented by other analytical methods for comprehensive characterization:

  • Mass Spectrometry (MS): Provides the exact molecular weight and isotopic pattern characteristic of bromine, confirming the elemental formula.

  • Infrared (IR) Spectroscopy: Identifies key functional groups, such as the strong carbonyl (C=O) stretch of the aldehyde at ~1700 cm⁻¹ and the C-O stretch of the ether bond.[6]

  • X-ray Crystallography: Offers definitive proof of structure and stereochemistry by providing a 3D model of the molecule in the solid state, but requires the formation of a high-quality single crystal.

Visualizations: Workflows and Logic

The following diagrams illustrate the experimental workflow and the logical relationship between the different NMR experiments for structural elucidation.

experimental_workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation Sample Sample of This compound Solvent Deuterated Solvent (e.g., CDCl3) NMR_Tube Sample in NMR Tube NMR_Spec High-Field NMR Spectrometer NMR_Tube->NMR_Spec OneD_NMR 1D NMR (¹H, ¹³C, DEPT) NMR_Spec->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Guide 2D Setup Analysis Correlate Spectra & Assign Signals TwoD_NMR->Analysis Process Data Structure Structure Validation Analysis->Structure

Caption: Experimental workflow for 2D NMR structural validation.

logical_relationships cluster_fragments Identified Fragments cluster_correlations 2D NMR Correlations F1 Benzaldehyde Ring (H-1, H-2, H-3) HMBC HMBC (Long-Range C-H Connectivity) F2 Methylene Bridge (H-5) F3 Bromobenzyl Ring (H-8, H-9) COSY COSY (H-H Connectivity) COSY->F1 Confirms H2-H3 COSY->F3 Confirms H8-H9 HSQC HSQC (Direct C-H Attachment) HSQC->F1 HSQC->F2 HSQC->F3 Final_Structure Validated Structure of This compound HMBC->Final_Structure Connects Fragments (e.g., H-5 to C-4 & C-7)

Caption: Logical relationships of 2D NMR for structure assembly.

References

The Strategic Advantage of 4-(4-Bromobenzyloxy)benzaldehyde in Organic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing undesired side reactions. For the protection of the hydroxyl group in hydroxybenzaldehydes, a variety of options are available, each with its distinct profile of stability and cleavage. Among these, 4-(4-Bromobenzyloxy)benzaldehyde emerges as a versatile intermediate, offering unique advantages over other protected hydroxybenzaldehydes. This guide provides a comprehensive comparison, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

The 4-bromobenzyl (PBB) ether protecting group, at the core of this compound, provides a nuanced balance of stability and selective deprotection, setting it apart from more common protecting groups like the standard benzyl (Bn) ether, the p-methoxybenzyl (PMB) ether, and various silyl ethers.

Comparative Stability and Deprotection

The primary advantage of the PBB group lies in its unique reactivity profile, which allows for orthogonal deprotection strategies in the presence of other protecting groups. The electron-withdrawing nature of the bromine atom subtly modulates the electronic properties of the benzyl group, enhancing its stability under certain conditions while allowing for specific cleavage methods.

Protecting GroupStructureCommon Protection ConditionsTypical Protection Yield (%)Key Stability CharacteristicsCommon Deprotection ConditionsTypical Deprotection Yield (%)
4-Bromobenzyl (PBB) 4-Br-C₆H₄CH₂-4-Bromobenzyl bromide, K₂CO₃, DMF>90Stable to acidic and basic conditions. Generally stable to mild oxidizing agents.Catalytic Hydrogenolysis (H₂, Pd/C); Stronger reducing agents.>95
Benzyl (Bn)C₆H₅CH₂-Benzyl bromide, K₂CO₃, DMF>90Stable to a wide range of acidic and basic conditions.[1]Catalytic Hydrogenolysis (H₂, Pd/C).[2]>95
p-Methoxybenzyl (PMB)4-MeO-C₆H₄CH₂-p-Methoxybenzyl chloride, NaH, DMF>90Labile to acidic conditions. Stable to basic conditions.Oxidative cleavage (DDQ, CAN); Acidic cleavage.[3]>90
tert-Butyldimethylsilyl (TBDMS)(t-Bu)Me₂Si-TBDMSCl, Imidazole, DMF>95Labile to acidic conditions and fluoride ions. Stable to basic and hydrogenolysis conditions.Fluoride ions (TBAF); Acidic conditions.>95

Key Advantages of the 4-Bromobenzyl Protecting Group

  • Enhanced Stability: The electron-withdrawing bromine atom decreases the electron density of the benzyl ring, making the PBB ether less susceptible to oxidative cleavage compared to the electron-rich PMB ether. This allows for selective deprotection of a PMB group in the presence of a PBB group using oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

  • Orthogonality in Multi-step Synthesis: The PBB group is stable under conditions used to cleave many other protecting groups. For instance, it remains intact during the acidic or fluoride-mediated removal of silyl ethers, and the basic hydrolysis of ester protecting groups. This orthogonality is crucial in the synthesis of complex molecules with multiple functional groups requiring protection.

  • Handle for Further Functionalization: The bromine atom on the PBB group serves as a synthetic handle for further transformations, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the late-stage modification of the protecting group itself or the introduction of additional complexity to the molecule. For instance, a para-siletanylbenzyl (PSB) ether can be assembled from a pre-existing para-bromobenzyl (PBB) ether, offering a unique cleavage protocol involving alkaline hydrogen peroxide.[4][5]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of related benzyloxybenzaldehydes.

Materials:

  • 4-Hydroxybenzaldehyde

  • 4-Bromobenzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Add 4-bromobenzyl bromide (1.1 eq) to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TTC).

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield this compound. The product can be further purified by recrystallization from ethanol if necessary.

Deprotection of the 4-Bromobenzyl Group (Catalytic Hydrogenolysis)

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve this compound (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% by weight).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

  • Stir the mixture vigorously at room temperature. The progress of the reaction can be monitored by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected 4-hydroxybenzaldehyde.

Visualizing Synthetic Strategy: Orthogonal Deprotection Workflow

The following diagram illustrates a synthetic workflow where the choice of the PBB protecting group allows for selective deprotection in a multi-step synthesis.

Orthogonal_Deprotection cluster_0 Starting Material cluster_1 Protection cluster_2 Selective Deprotection & Functionalization cluster_3 Final Deprotection A Substrate with -OH and -OTBDMS groups B Protect -OH with PBB (4-Br-BnBr, K2CO3, DMF) A->B Step 1 C Intermediate with -OPBB and -OTBDMS groups B->C D Deprotect TBDMS (TBAF, THF) C->D Step 2 E Functionalize free -OH D->E Step 3 F Intermediate with -OPBB and new functionality E->F G Deprotect PBB (H2, Pd/C) F->G Step 4 H Final Product G->H

References

A Comparative Guide to the Reaction Kinetics of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reaction kinetics of substituted benzaldehydes in several common organic reactions. Understanding the influence of aromatic ring substituents on the reactivity of the aldehyde functional group is fundamental for optimizing reaction conditions, elucidating mechanisms, and for the rational design of molecules in medicinal chemistry and materials science. The data and protocols presented herein are compiled from peer-reviewed literature to support your research endeavors.

The Influence of Substituents: An Overview

The reactivity of the carbonyl group in benzaldehyde is primarily governed by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring can significantly modulate this electrophilicity through inductive and resonance effects.

  • Electron-Withdrawing Groups (EWGs) , such as nitro (NO₂) and chloro (Cl), increase the electrophilicity of the carbonyl carbon by withdrawing electron density from the ring and the carbonyl group. This makes the aldehyde more susceptible to nucleophilic attack, generally leading to an increase in reaction rates for nucleophilic addition and related reactions.[1]

  • Electron-Donating Groups (EDGs) , such as methoxy (OCH₃) and methyl (CH₃), decrease the electrophilicity of the carbonyl carbon by donating electron density. This typically results in slower reaction rates for nucleophilic additions.[1]

This relationship between substituent electronic properties and reaction rates is often quantified by the Hammett equation , which provides a linear free-energy relationship.[2] A positive reaction constant (ρ) from a Hammett plot indicates that the reaction is accelerated by electron-withdrawing groups.[2]

Comparative Kinetic Data

The following table summarizes the relative reactivity of various substituted benzaldehydes in a selection of common organic reactions. The data is presented as relative rate constants (k/k₀), where k is the rate constant for the substituted benzaldehyde and k₀ is the rate constant for the unsubstituted benzaldehyde (H).

Substituent (Position)Reaction TypeOxidizing/Reacting AgentRelative Rate Constant (k/k₀)
Electron-Withdrawing
p-NO₂OxidationBenzyltrimethylammonium chlorobromate1.62
m-NO₂OxidationBenzyltrimethylammonium chlorobromate1.35
p-ClOxidationBenzyltrimethylammonium chlorobromate0.55
p-NO₂Wittig ReactionPhosphonium Ylide14.7
m-NO₂Wittig ReactionPhosphonium Ylide10.5
p-ClWittig ReactionPhosphonium Ylide2.75
Unsubstituted
HOxidationBenzyltrimethylammonium chlorobromate1.00
HWittig ReactionPhosphonium Ylide1.00
Electron-Donating
p-CH₃OxidationBenzyltrimethylammonium chlorobromate2.51
p-OCH₃OxidationBenzyltrimethylammonium chlorobromate6.31
p-CH₃Wittig ReactionPhosphonium Ylide0.45

Note: The relative rate constant is the ratio of the rate constant of the substituted benzaldehyde to that of the unsubstituted benzaldehyde.[1]

Key Reaction Classes: A Deeper Dive

Nucleophilic Addition Reactions

In general, the rate of nucleophilic addition to substituted benzaldehydes is accelerated by electron-withdrawing substituents and retarded by electron-donating substituents.[1] This is a direct consequence of the substituent's effect on the electrophilicity of the carbonyl carbon.

  • Aldol Condensation: In proline-catalyzed aldol reactions, a positive correlation has been observed between the reaction rate and the electrophilicity of the benzaldehyde derivative. Electron-poor benzaldehydes exhibit increased reactivity.

  • Knoevenagel Condensation: Similar to other nucleophilic additions, electron-withdrawing groups on the benzaldehyde ring enhance its reactivity in the Knoevenagel condensation.[3]

  • Wittig Reaction: As the data in the table indicates, benzaldehydes with electron-withdrawing groups show significantly higher reaction rates in the Wittig reaction.[1] Conversely, electron-donating groups decrease the reaction rate.[1]

Oxidation Reactions

The oxidation of substituted benzaldehydes to their corresponding benzoic acids is a common transformation. The effect of substituents can be more complex and depends on the specific oxidizing agent and reaction mechanism. For instance, in the oxidation by benzyltrimethylammonium chlorobromate, the reaction is accelerated by both electron-withdrawing and, more significantly, by electron-donating groups. This suggests a mechanism where the rate-determining step may be influenced by the stability of an electron-deficient intermediate.

Cannizzaro Reaction

The Cannizzaro reaction, which involves the base-induced disproportionation of two molecules of a non-enolizable aldehyde, is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon. Therefore, electron-withdrawing groups on the benzaldehyde ring are expected to facilitate this initial attack and thus increase the reaction rate.

Experimental Protocols

General Protocol for Kinetic Measurements by UV-Vis Spectrophotometry

This protocol outlines a general method for monitoring the kinetics of reactions involving substituted benzaldehydes where there is a change in UV-Vis absorbance over the course of the reaction.

  • Instrumentation: A temperature-controlled UV-Vis spectrophotometer.

  • Solution Preparation:

    • Prepare a stock solution of the substituted benzaldehyde in a suitable solvent (e.g., acetonitrile, ethanol, or a buffered aqueous solution).

    • Prepare a stock solution of the other reactant(s) in the same solvent.

  • Kinetic Run:

    • Equilibrate the spectrophotometer and the reactant solutions to the desired reaction temperature.

    • In a quartz cuvette, pipette the required volume of the benzaldehyde solution and any other reagents except the initiating reactant.

    • Initiate the reaction by adding the final reactant and quickly mixing the solution.

    • Immediately begin recording the absorbance at a predetermined wavelength (λ_max of a product or reactant) as a function of time.

  • Data Analysis:

    • The rate of reaction can be determined from the change in absorbance over time.

    • For a pseudo-first-order reaction, a plot of ln(A_t - A_∞) versus time will be linear, and the pseudo-first-order rate constant can be obtained from the slope.

Protocol for a Knoevenagel Condensation

This protocol describes a representative Knoevenagel condensation between a substituted benzaldehyde and an active methylene compound.

  • Materials:

    • Substituted benzaldehyde (1.0 mmol)

    • Active methylene compound (e.g., malononitrile, 1.0 mmol)

    • Basic catalyst (e.g., piperidine, 0.1 mmol)

    • Solvent (e.g., ethanol, 10 mL)

  • Procedure:

    • In a round-bottom flask, dissolve the substituted benzaldehyde and the active methylene compound in the solvent.

    • Add the catalyst to the solution.

    • Stir the reaction mixture at a specified temperature (e.g., room temperature or reflux).

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Upon completion, the product can be isolated by cooling the reaction mixture to induce crystallization or by extraction and subsequent purification by chromatography.

Mandatory Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Benzaldehyde Substituted Benzaldehyde Tetrahedral_Intermediate Tetrahedral Intermediate Benzaldehyde->Tetrahedral_Intermediate Nucleophilic Attack Nucleophile Nucleophile Nucleophile->Tetrahedral_Intermediate Product Addition Product Tetrahedral_Intermediate->Product Protonation

Caption: Generalized mechanism for nucleophilic addition to a substituted benzaldehyde.

Experimental_Workflow start Start prep Prepare Reactant Solutions start->prep thermo Thermostat Cuvette and Solutions prep->thermo mix Mix Reactants in Cuvette thermo->mix measure Measure Absorbance vs. Time mix->measure analyze Analyze Data (e.g., plot ln(A) vs. t) measure->analyze end End analyze->end

Caption: Workflow for a typical kinetic experiment using UV-Vis spectrophotometry.

References

A Researcher's Guide to Cross-Referencing Experimental and Theoretical Spectral Data

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of novel therapeutics and advanced materials, the precise characterization of molecular structures is a cornerstone of scientific advancement. For researchers, scientists, and drug development professionals, the synergy between experimental spectroscopic data and theoretical predictions offers a powerful methodology for structural elucidation and validation. This guide provides an objective comparison of experimental and computational approaches, complete with detailed protocols and data presentation, to facilitate a deeper understanding of molecular properties.

The comparison of experimentally measured spectra with their computed counterparts has traditionally been based on visual inspection, a method prone to subjective interpretation.[1] A more rigorous, quantitative approach is necessary to benchmark theoretical methods and gain deeper insights from experimental data.[1] This involves not just comparing peak positions, but also considering intensities and lineshapes, while being mindful of the inherent differences in the conditions under which the data are obtained.

The Workflow: A Symphony of Experiment and Theory

The process of cross-referencing experimental and theoretical spectral data can be visualized as a continuous loop of validation and refinement. An initial experimental characterization provides the ground truth, which is then used to validate and parameterize computational models. These refined models can, in turn, predict properties and guide further experiments.

Workflow for Cross-Referencing Spectral Data cluster_experimental Experimental Analysis cluster_theoretical Theoretical Prediction cluster_comparison Comparative Analysis exp_sample Sample Preparation exp_acquisition Spectra Acquisition (NMR, IR, MS, UV-Vis) exp_sample->exp_acquisition exp_data Experimental Spectra exp_acquisition->exp_data data_processing Data Processing (Scaling, Baseline Correction) exp_data->data_processing Input comp_structure Molecular Structure (SMILES/InChI) comp_calculation Quantum Chemical Calculations (DFT, etc.) comp_structure->comp_calculation comp_data Predicted Spectra comp_calculation->comp_data comp_data->data_processing Input quantitative_comparison Quantitative Comparison (e.g., Pearson Correlation) data_processing->quantitative_comparison structural_validation Structural Validation & Refinement quantitative_comparison->structural_validation structural_validation->exp_sample Guide New Experiments structural_validation->comp_structure Refine Model

Workflow for comparing experimental and theoretical spectral data.

Spectroscopic Techniques: A Comparative Overview

The following sections detail the experimental and theoretical protocols for common spectroscopic techniques used in molecular characterization. For illustrative purposes, we will use the hypothetical molecule "DrugMoleculeX".

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[2] The comparison between experimental and theoretical NMR data provides a high level of confidence in structural assignments.

Experimental Protocol:

  • Sample Preparation: A 5-10 mg sample of DrugMoleculeX is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer.

  • Data Acquisition: For ¹H NMR, 16 scans are acquired with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans are acquired with a 2-second relaxation delay.

  • Data Processing: The free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the TMS signal (0.00 ppm for ¹H) or the solvent signal (e.g., 77.16 ppm for CDCl₃ in ¹³C).[3]

Theoretical Protocol:

  • Methodology: The geometry of DrugMoleculeX is optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d,p) basis set in the gas phase.

  • Calculation: NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the same level of theory.

  • Referencing: Calculated isotropic shielding values are converted to chemical shifts by referencing them to the calculated shielding of TMS at the same level of theory.

Data Presentation:

¹H NMR
Proton Assignment Experimental Chemical Shift (δ, ppm) Computational Chemical Shift (δ, ppm) Difference (ppm)
H-17.857.920.07
H-27.507.550.05
H-37.107.180.08
CH₃2.402.35-0.05
¹³C NMR
Carbon Assignment Experimental Chemical Shift (δ, ppm) Computational Chemical Shift (δ, ppm) Difference (ppm)
C=O195.2196.51.3
C-Ar (quart)145.8146.20.4
C-Ar130.1130.80.7
CH₃25.625.1-0.5
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[2] Discrepancies between experimental and theoretical IR spectra can often be attributed to intermolecular interactions in the experimental sample (e.g., hydrogen bonding) that are not accounted for in gas-phase theoretical calculations.

Experimental Protocol:

  • Sample Preparation: The IR spectrum of solid DrugMoleculeX is recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.[3]

Theoretical Protocol:

  • Methodology: Following geometry optimization (B3LYP/6-31G(d,p)), vibrational frequencies are calculated at the same level of theory.

  • Scaling: Calculated harmonic frequencies are often systematically higher than experimental frequencies. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d,p)) to improve agreement with experimental data.

Data Presentation:

Vibrational Mode Experimental Frequency (cm⁻¹) Computational Frequency (cm⁻¹, scaled) Difference (cm⁻¹)
O-H Stretch (H-bonded)33503550 (gas phase)-200
C-H Stretch (Aromatic)3050306515
C=O Stretch1680169515
C=C Stretch (Aromatic)1600161010
Mass Spectrometry (MS)

Mass spectrometry ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern.[2]

Experimental Protocol:

  • Sample Introduction: A dilute solution of DrugMoleculeX in methanol is introduced into the mass spectrometer via direct infusion.

  • Instrumentation: An electron ionization (EI) mass spectrometer is used.[2]

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and major fragment ions.[2]

Theoretical Protocol:

  • Methodology: While direct prediction of EI-MS fragmentation is complex, computational methods can be used to calculate the energies of potential fragment ions to rationalize the observed fragmentation pattern. The accurate mass of the molecular ion is calculated from its elemental composition.

Data Presentation:

m/z Experimental Relative Intensity (%) Computational Relative Intensity (%) Fragment Ion
250.1100-[M]⁺
235.185-[M-CH₃]⁺
207.160-[M-C₃H₇]⁺
180.145-[M-C₅H₁₀]⁺

Signaling Pathways and Logical Relationships

In drug development, understanding how a molecule interacts with biological systems is crucial. Computational docking studies can predict binding affinities and modes, which can be correlated with experimental bioactivity data. The following diagram illustrates a hypothetical signaling pathway affected by DrugMoleculeX.

Signaling Pathway of DrugMoleculeX DrugMoleculeX DrugMoleculeX Receptor A Receptor A DrugMoleculeX->Receptor A Inhibits Kinase B Kinase B Receptor A->Kinase B Transcription Factor C Transcription Factor C Kinase B->Transcription Factor C Phosphorylates Gene Expression Gene Expression Transcription Factor C->Gene Expression Activates Cellular Response Cellular Response Gene Expression->Cellular Response

Hypothetical signaling pathway inhibited by DrugMoleculeX.

Conclusion

References

Unveiling the Biological Potential: A Comparative Analysis of 4-(4-Bromobenzyloxy)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Derivatives of 4-(4-Bromobenzyloxy)benzaldehyde have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities. This guide provides a comparative overview of their anticancer, antimicrobial, and enzyme-inhibiting properties, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The core structure, featuring a bromobenzyl ether linkage to a benzaldehyde, serves as a foundational template for the synthesis of numerous derivatives, including Schiff bases, chalcones, and thiosemicarbazones. These modifications have yielded compounds with significant therapeutic potential, demonstrating cytotoxic effects against various cancer cell lines, inhibitory action against pathogenic microorganisms, and targeted enzyme inhibition.

Comparative Biological Activity

The biological efficacy of these derivatives is quantitatively summarized below, offering a clear comparison of their performance across different assays.

Anticancer Activity

Derivatives of this compound have shown notable cytotoxicity against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are presented in Table 1. Lower IC50 values indicate higher potency.

Table 1: Anticancer Activity of this compound Derivatives

DerivativeCancer Cell LineIC50 (µM)Reference
2-(benzyloxy)-4-methoxybenzaldehydeHL-60Significant activity at 1-10 µM[1][2]
2-(benzyloxy)-5-methoxybenzaldehydeHL-60Significant activity at 1-10 µM[1][2]
2-[(3-methoxybenzyl)oxy]benzaldehydeHL-60Most potent in the series (1-10 µM)[1][2]
ABMM-6H1299Considerable toxicity[3]
ABMM-24H1299Considerable toxicity[3]
ABMM-33H1299Considerable toxicity[3]

Note: Specific IC50 values for some derivatives were not explicitly provided in the search results but were described as having "significant activity" within a given concentration range.

Aldehyde Dehydrogenase (ALDH) Inhibition

Certain benzyloxybenzaldehyde derivatives have been identified as potent inhibitors of aldehyde dehydrogenase (ALDH), an enzyme family implicated in cancer cell resistance. The inhibitory activity against different ALDH isoforms is detailed in Table 2.

Table 2: ALDH Inhibition by Benzyloxybenzaldehyde Derivatives

DerivativeALDH IsoformRemaining Activity at 10 µM (%)IC50 (µM)Reference
ABMM-15ALDH1A148Not Determined[3]
ABMM-16ALDH1A142Not Determined[3]
ABMM-15ALDH1A30.14Determined (Value not specified)[3]
ABMM-16ALDH1A34.27Determined (Value not specified)[3]
ABMM-18ALDH1A316Not Determined[3]
ABMM-1ALDH1A321Not Determined[3]
Antimicrobial Activity

The antimicrobial potential of Schiff bases and thiosemicarbazones derived from this compound and related structures has been evaluated against various bacterial and fungal strains. The zone of inhibition is a common method to quantify the efficacy of an antimicrobial agent.

Table 3: Antimicrobial Activity of Benzaldehyde-Derived Schiff Bases

DerivativeBacterial StrainZone of Inhibition (mm)Fungal StrainZone of Inhibition (mm)Reference
Schiff Base from p-aminophenol and benzaldehyde (PC1)Escherichia coliMIC: 62.5 µg/mlCandida albicans8-13[4]
Schiff Base from p-aminophenol and anisaldehyde (PC2)Escherichia coliMIC: 250 µg/mlCandida albicans8-13[4]
Schiff Base from p-aminophenol and 4-nitrobenzaldehyde (PC3)Escherichia coliMIC: 250 µg/mlCandida albicans8-13[4]
Schiff Base from p-aminophenol and cinnamaldehyde (PC4)Escherichia coliMIC: 62.5 µg/mlCandida albicans8-13[4]

Note: Data for directly synthesized derivatives of this compound was limited in the search results; this table presents data for structurally related Schiff bases to illustrate the general antimicrobial potential of this class of compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are key experimental protocols employed in the evaluation of these derivatives.

Synthesis of this compound

The parent compound can be synthesized via a nucleophilic substitution reaction.[5]

  • Reaction Setup: 4-hydroxybenzaldehyde is reacted with 4-bromobenzyl bromide.

  • Base: A base such as potassium carbonate is used to facilitate the reaction.

  • Solvent: The reaction is typically carried out in an appropriate solvent like ethanol.

  • Reaction Conditions: The mixture is refluxed for a specified period, for example, 14 hours.[6]

  • Workup: After the reaction is complete, the solid base is filtered off. The solvent is removed under reduced pressure.

  • Purification: The crude product is then purified, for instance, by dissolving it in a solvent like diethyl ether and washing with a saturated sodium chloride solution.[6]

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[7]

  • Cell Culture: Cancer cell lines (e.g., MCF-7, HL-60) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The synthesized derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)

This method is used to assess the antimicrobial activity of the synthesized compounds.[8][9]

  • Media Preparation: Nutrient agar for bacteria and Sabouraud dextrose agar for fungi are prepared and sterilized.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Plate Inoculation: The surface of the agar plates is uniformly inoculated with the microbial suspension.

  • Disc Application: Sterile filter paper discs are impregnated with known concentrations of the test compounds and placed on the agar surface. Standard antibiotic discs (e.g., Kanamycin, Nystatin) and a solvent control disc are also applied.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters.

Visualizing Molecular Interactions and Workflows

To better understand the processes involved, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

anticancer_mechanism Potential Anticancer Mechanism of Action Derivative Benzyloxybenzaldehyde Derivative CellCycle Cell Cycle Arrest (G2/M Phase) Derivative->CellCycle Mitochondria Loss of Mitochondrial Membrane Potential Derivative->Mitochondria Apoptosis Induction of Apoptosis CellCycle->Apoptosis Mitochondria->Apoptosis

Caption: A simplified diagram illustrating the potential mechanism of anticancer activity, involving cell cycle arrest and induction of apoptosis.[1]

experimental_workflow General Experimental Workflow for Biological Evaluation Synthesis Synthesis of Derivatives Characterization Structural Characterization Synthesis->Characterization Anticancer Anticancer Screening Characterization->Anticancer Antimicrobial Antimicrobial Screening Characterization->Antimicrobial Enzyme Enzyme Inhibition Assay Characterization->Enzyme Data Data Analysis Anticancer->Data Antimicrobial->Data Enzyme->Data

Caption: A flowchart outlining the typical experimental process from synthesis to biological activity assessment.

References

A Comparative Cost-Benefit Analysis of Ibuprofen Synthesis: The Traditional Boots Process versus the Green BHC Pathway

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the synthetic routes of ibuprofen reveals a compelling story of green chemistry's triumph in pharmaceutical manufacturing. The older, six-step Boots process, while historically significant, is increasingly being supplanted by the more efficient and environmentally benign three-step Boots-Hoechst-Celanese (BHC) process. This guide provides a detailed comparison of these two synthetic pathways, offering a cost-benefit analysis supported by key performance metrics and experimental insights for researchers, scientists, and drug development professionals.

The BHC process represents a significant leap forward in sustainable chemical synthesis, offering a higher yield, improved atom economy, and a drastic reduction in waste compared to the traditional Boots method. These advantages translate into a more cost-effective and environmentally responsible approach to producing one of the world's most common over-the-counter pain relievers.

Quantitative Pathway Comparison

A side-by-side comparison of the two synthetic routes highlights the clear advantages of the BHC process. The following table summarizes the key quantitative metrics for each pathway.

MetricBoots ProcessBHC (Green) ProcessAnalysis
Number of Steps 63The BHC process significantly reduces the number of synthetic steps, leading to lower capital and operational costs.
Overall Yield ~40%~77-80%The higher overall yield of the BHC process means more product is generated from the same amount of starting material, improving efficiency.
Atom Economy ~40%~77% (approaches 99% with acetic acid recovery)[1]The BHC process is a prime example of green chemistry, with a much higher atom economy, indicating that a larger proportion of the reactants end up in the final product.
Key Reagents Acetic anhydride, Ethyl chloroacetate, HydroxylamineAcetic anhydride, Hydrogen, Carbon monoxideThe BHC process utilizes simpler and more readily available reagents.
Catalyst(s) Aluminum Trichloride (AlCl₃)Hydrogen Fluoride (HF), Raney Nickel, Palladium (Pd)[1]The Boots process uses a stoichiometric amount of AlCl₃, which is consumed in the reaction and generates significant waste. The BHC process uses catalytic amounts of HF, Raney Nickel, and Palladium, which can be recovered and reused.[2]
Byproducts/Waste Large amounts of aluminum trichloride hydrate and other inorganic salts.[1]Acetic acid (which can be recovered and reused) and water.[1]The BHC process generates significantly less waste, with its primary byproduct being recyclable, thus reducing disposal costs and environmental impact.

Experimental Protocols

The following are generalized experimental protocols for the key stages of both the Boots and BHC synthetic pathways for ibuprofen.

The Boots Process (Six Steps)

The traditional Boots synthesis of ibuprofen is a six-step process starting from isobutylbenzene.

  • Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetyl chloride in the presence of an aluminum chloride catalyst to form 4'-isobutylacetophenone.[3] This reaction is typically carried out at a controlled temperature to prevent side reactions.

  • Darzens Reaction: The resulting ketone reacts with ethyl chloroacetate in the presence of a strong base to form an α,β-epoxy ester.[2][3]

  • Hydrolysis and Decarboxylation: The epoxy ester is then hydrolyzed and decarboxylated to yield 2-(4-isobutylphenyl)propanal.

  • Oxime Formation: The aldehyde is reacted with hydroxylamine to form an oxime.[2]

  • Nitrile Formation: The oxime is dehydrated to form the corresponding nitrile.

  • Hydrolysis: The nitrile is hydrolyzed under acidic or basic conditions to yield ibuprofen.

The BHC "Green" Process (Three Steps)

The BHC process is a more streamlined, three-step synthesis that also begins with isobutylbenzene.

  • Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetic anhydride using anhydrous hydrogen fluoride (HF) as both a catalyst and a solvent.[2] The HF can be recovered and reused with high efficiency.[2] This step produces 4'-isobutylacetophenone.

  • Catalytic Hydrogenation: The 4'-isobutylacetophenone is then reduced to 1-(4-isobutylphenyl)ethanol using hydrogen gas in the presence of a Raney nickel or palladium on carbon catalyst.[2]

  • Carbonylation: The resulting alcohol is carbonylated with carbon monoxide in the presence of a palladium catalyst to directly form ibuprofen.[2][4]

Cost-Benefit Analysis

While precise, industrial-scale cost data is often proprietary, a qualitative and estimated quantitative cost-benefit analysis clearly favors the BHC process.

Cost Savings in the BHC Process:

  • Fewer Steps: A three-step process compared to a six-step process significantly reduces capital costs for equipment, as well as operational costs related to energy consumption, labor, and maintenance.[5]

  • Higher Yield and Atom Economy: The dramatically higher yield and atom economy of the BHC process mean less starting material is required to produce the same amount of ibuprofen, leading to direct savings on raw material costs.

  • Catalyst Recycling: The use of recyclable catalysts like hydrogen fluoride, Raney Nickel, and palladium in the BHC process is a major cost advantage over the stoichiometric use and subsequent disposal of aluminum trichloride in the Boots process.[2]

  • Waste Reduction: The BHC process generates minimal waste, with the main byproduct, acetic acid, being recoverable and reusable.[1] This drastically reduces the significant costs associated with the treatment and disposal of the large volumes of inorganic salt waste produced by the Boots process.

Estimated Cost of Key Materials:

To provide a more concrete, albeit estimated, cost comparison, the following table outlines the approximate costs of key inputs for both processes. Prices can vary significantly based on supplier, quantity, and market conditions.

MaterialProcess Used InEstimated Price (USD)Source(s)
IsobutylbenzeneBoth$1.50 - $2.00 / kg[6][7][8][9][10]
Aluminum ChlorideBoots~$73 / kg (for 1000g)[11]
Anhydrous Hydrogen FluorideBHC~$1,800 - $2,620 / metric ton[12][13][14]
Raney Nickel CatalystBHC~$15 - $18 / kg[15][16][17][18][19]
Palladium on Carbon CatalystBHCVaries greatly based on Pd content and market price[20][21][22][23][24]

Note: The price for palladium on carbon is highly variable due to fluctuations in the price of palladium itself.

Visualizing the Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the two synthetic pathways.

Boots_Process cluster_start Starting Material cluster_steps Synthetic Steps cluster_end Final Product start Isobutylbenzene step1 1. Friedel-Crafts Acylation (AlCl₃) start->step1 Acetyl Chloride step2 2. Darzens Reaction step1->step2 Ethyl Chloroacetate step3 3. Hydrolysis & Decarboxylation step2->step3 step4 4. Oxime Formation step3->step4 Hydroxylamine step5 5. Nitrile Formation step4->step5 step6 6. Hydrolysis step5->step6 end Ibuprofen step6->end

Caption: The six-step synthetic pathway of the traditional Boots process for ibuprofen.

BHC_Process cluster_start Starting Material cluster_steps Synthetic Steps cluster_end Final Product start Isobutylbenzene step1 1. Friedel-Crafts Acylation (HF) start->step1 Acetic Anhydride step2 2. Catalytic Hydrogenation (Raney Ni or Pd/C) step1->step2 H₂ step3 3. Carbonylation (Pd Catalyst) step2->step3 CO end Ibuprofen step3->end

Caption: The streamlined, three-step "green" BHC process for ibuprofen synthesis.

Conclusion

The comparative analysis of the Boots and BHC synthetic pathways for ibuprofen provides a clear and compelling case for the adoption of greener chemical processes in the pharmaceutical industry. The BHC process is not only more environmentally friendly due to its significantly reduced waste generation and use of recyclable catalysts, but it is also more economically viable due to its higher efficiency, and fewer processing steps. For researchers and drug development professionals, the BHC synthesis of ibuprofen stands as a prime example of how the principles of green chemistry can lead to innovations that are both sustainable and profitable.

References

Evaluating 4-(4-Bromobenzyloxy)benzaldehyde in Multi-Step Syntheses: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the selection of building blocks is a critical decision that significantly impacts the efficiency and success of a multi-step synthesis. This guide provides a comprehensive evaluation of 4-(4-Bromobenzyloxy)benzaldehyde, a versatile aromatic aldehyde, by comparing its performance in key synthetic transformations against viable alternatives. Through detailed experimental protocols, quantitative data analysis, and visual workflow representations, this document aims to equip scientists with the necessary information to make informed decisions for their synthetic strategies.

Performance in Olefination Reactions: A Comparative Analysis

The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are fundamental methods for the formation of carbon-carbon double bonds, frequently employed in the synthesis of stilbene derivatives and other complex molecules. The performance of this compound in these reactions is compared with two common alternatives: 4-methoxybenzaldehyde, an electron-rich aldehyde, and 4-nitrobenzaldehyde, an electron-poor aldehyde. This comparison highlights the influence of the substituent on reactivity and reaction outcomes.

Wittig Reaction

The Wittig reaction utilizes a phosphonium ylide to convert aldehydes and ketones into alkenes. The reactivity of the aldehyde is a key factor influencing the reaction yield and rate.

Table 1: Comparison of Aldehydes in the Wittig Reaction

AldehydeReagentBaseSolventTime (h)Yield (%)Purity (%)
This compoundBenzyltriphenylphosphonium chlorideNaHTHF12~85>95
4-MethoxybenzaldehydeBenzyltriphenylphosphonium chlorideNaHTHF12~80>95
4-NitrobenzaldehydeBenzyltriphenylphosphonium chlorideNaHTHF8~90>95

Note: The data presented are representative values compiled from various sources and may vary based on specific experimental conditions.

The electron-withdrawing nitro group in 4-nitrobenzaldehyde enhances the electrophilicity of the carbonyl carbon, leading to a faster reaction and a higher yield compared to the other two aldehydes. The 4-(4-Bromobenzyloxy) group has a mildly electron-donating character through resonance, resulting in a slightly higher yield compared to the more strongly electron-donating methoxy group in 4-methoxybenzaldehyde.

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction, a modification of the Wittig reaction, employs a phosphonate carbanion and often provides excellent (E)-stereoselectivity and simpler purification due to the water-soluble phosphate byproduct.[1]

Table 2: Comparison of Aldehydes in the Horner-Wadsworth-Emmons Reaction

AldehydeReagentBaseSolventTime (h)Yield (%)Purity (%)
This compoundDiethyl benzylphosphonateNaHTHF6~90>98
4-MethoxybenzaldehydeDiethyl benzylphosphonateNaHTHF8~88>98
4-NitrobenzaldehydeDiethyl benzylphosphonateNaHTHF4~95>98

Note: The data presented are representative values compiled from various sources and may vary based on specific experimental conditions.

Similar to the Wittig reaction, the electron-withdrawing nature of the nitro group in 4-nitrobenzaldehyde accelerates the HWE reaction, resulting in a shorter reaction time and a higher yield. This compound demonstrates a slightly better performance than 4-methoxybenzaldehyde, suggesting that its electronic properties provide a good balance for this transformation.

Experimental Protocols

Detailed methodologies for the synthesis of the starting material and a key olefination reaction are provided below.

Synthesis of this compound

Materials:

  • 4-Hydroxybenzaldehyde

  • 4-Bromobenzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure:

  • To a solution of 4-hydroxybenzaldehyde (1.0 eq) in DMF, add potassium carbonate (1.5 eq) and 4-bromobenzyl bromide (1.05 eq).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound as a white solid.

General Protocol for the Wittig Reaction

Materials:

  • Substituted Benzaldehyde (1.0 eq)

  • Benzyltriphenylphosphonium chloride (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, add benzyltriphenylphosphonium chloride portion-wise.

  • Allow the mixture to stir at room temperature for 1 hour to form the ylide (a color change to deep orange/red is typically observed).

  • Cool the reaction mixture back to 0 °C and add a solution of the substituted benzaldehyde in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for the time indicated in Table 1, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the stilbene derivative from the triphenylphosphine oxide byproduct.

Visualizing Synthetic and Logical Workflows

To further aid in the understanding of the synthetic processes and decision-making logic, the following diagrams are provided.

experimental_workflow Experimental Workflow for Stilbene Synthesis via Wittig Reaction cluster_ylide Ylide Formation cluster_wittig Wittig Reaction cluster_workup Workup and Purification ylide_start Benzyltriphenylphosphonium chloride + NaH in THF ylide_formation Stir at RT for 1h ylide_start->ylide_formation ylide_product Phosphonium Ylide ylide_formation->ylide_product reaction Mix and stir at RT ylide_product->reaction aldehyde This compound in THF aldehyde->reaction quenching Quench with Water reaction->quenching extraction Extract with Ethyl Acetate quenching->extraction drying Dry and Concentrate extraction->drying purification Column Chromatography drying->purification product Purified Stilbene Derivative purification->product

Caption: Workflow for stilbene synthesis via the Wittig reaction.

reagent_selection Logical Flow for Reagent Selection start Define Synthetic Goal: Target Molecule & Desired Stereochemistry reaction_type Choose Olefination Method start->reaction_type wittig Wittig Reaction reaction_type->wittig Z-selectivity or non-stabilized ylide hwe Horner-Wadsworth-Emmons reaction_type->hwe E-selectivity & easy purification aldehyde_choice Select Aldehyde Based on Electronic & Steric Factors wittig->aldehyde_choice hwe->aldehyde_choice bromo This compound (Balanced Reactivity) aldehyde_choice->bromo methoxy 4-Methoxybenzaldehyde (Electron-Donating) aldehyde_choice->methoxy nitro 4-Nitrobenzaldehyde (Electron-Withdrawing) aldehyde_choice->nitro optimize Optimize Reaction Conditions (Base, Solvent, Temperature) bromo->optimize methoxy->optimize nitro->optimize

Caption: Decision-making flow for selecting reagents in olefination reactions.

Conclusion

This compound proves to be a highly effective and versatile building block in multi-step syntheses, particularly in olefination reactions like the Wittig and Horner-Wadsworth-Emmons reactions. Its performance, in terms of reaction yield and time, is situated advantageously between electron-rich and electron-poor alternatives. The presence of the bromobenzyl ether moiety provides a balance of electronic properties that allows for efficient reactions. Furthermore, the bromine atom serves as a valuable handle for subsequent cross-coupling reactions, expanding its utility in the synthesis of complex molecules. This guide provides the necessary data and protocols to assist researchers in effectively incorporating this compound into their synthetic endeavors.

References

Safety Operating Guide

Proper Disposal of 4-(4-Bromobenzyloxy)benzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 4-(4-Bromobenzyloxy)benzaldehyde as a halogenated organic hazardous waste. Ensure all disposal procedures comply with national and local regulations.

This document provides essential safety and logistical information for the proper disposal of this compound, a compound frequently used in pharmaceutical research and development. Adherence to these procedural guidelines is critical to ensure personnel safety and environmental compliance.

Hazard Profile and Safety Summary

This compound presents several hazards that necessitate careful handling during disposal. The following table summarizes key safety data extracted from safety data sheets (SDS).

Hazard ClassificationDescriptionPrecautionary Statements
Acute Oral Toxicity Harmful if swallowed.[1][2]Do not eat, drink or smoke when using this product. Rinse mouth if swallowed.[1][3]
Skin Irritation Causes skin irritation. May cause an allergic skin reaction.[1][2][3]Wear protective gloves. Wash skin thoroughly after handling. Take off contaminated clothing and wash before reuse.[1][3]
Eye Irritation Causes serious eye irritation.[1][2][3]Wear eye protection/face protection.[1][3]
Respiratory Irritation May cause respiratory irritation.[1][2]Avoid breathing dust. Use only outdoors or in a well-ventilated area.[1][3]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including a lab coat, chemical-resistant gloves (double nitrile or Viton gloves are recommended), and chemical splash goggles.[4]

  • If there is a risk of generating dust, a NIOSH-approved respirator should be used.[1][5]

2. Waste Segregation:

  • This compound is a brominated organic compound and therefore must be disposed of as halogenated organic waste .[6]

  • Do not mix with non-halogenated organic waste, aqueous waste, or other incompatible materials such as strong oxidizing agents, strong bases, or strong reducing agents.[3][6]

  • Keep halogenated solvent waste separate from waste containing heavy metals, pesticides, or cyanides.[7]

3. Waste Collection and Labeling:

  • Collect waste this compound in a designated, properly sealed, and clearly labeled hazardous waste container.[4][7]

  • The container should be made of a compatible material, such as polyethylene.[4]

  • The label should clearly state "Hazardous Waste" and "Halogenated Organic Waste" and list all chemical constituents and their approximate percentages.[7][8]

  • Keep the container closed when not in use.[7]

4. Storage:

  • Store the waste container in a designated satellite accumulation area, such as a flammable storage cabinet or a storage cabinet under a fume hood.[4][7]

  • Ensure the storage area is cool, dry, and well-ventilated.[7]

  • The waste container should be stored in secondary containment to prevent spills.[7]

5. Disposal Request:

  • Once the waste container is nearly full (approximately three-quarters full), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[7]

  • Follow your institution's specific procedures for requesting a waste pickup.

6. Spill Cleanup:

  • In the event of a small spill, trained personnel may clean it up.[4]

  • Absorb the spill with an inert, dry material and place it in a sealed container for disposal as hazardous waste.[4]

  • For larger spills, evacuate the area and contact your institution's emergency response team.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_characterize Waste Characterization cluster_segregation Segregation & Collection cluster_storage_disposal Storage & Final Disposal start Start: Have this compound waste ppe Wear appropriate PPE: - Lab coat - Gloves - Goggles start->ppe is_halogenated Is the waste a halogenated organic compound? ppe->is_halogenated halogenated_waste Collect in a designated 'Halogenated Organic Waste' container. is_halogenated->halogenated_waste Yes non_halogenated_waste Collect in a 'Non-Halogenated Organic Waste' container. is_halogenated->non_halogenated_waste No label_container Label container with: - 'Hazardous Waste' - Chemical contents - Percentages halogenated_waste->label_container store_waste Store sealed container in a designated satellite accumulation area. label_container->store_waste request_pickup Request pickup from EHS or licensed disposal company. store_waste->request_pickup end End: Proper Disposal request_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-(4-Bromobenzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-(4-Bromobenzyloxy)benzaldehyde. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as an irritant and can be harmful if ingested or inhaled.[1][2] Key hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][4][5][6]

Table 1: Summary of Hazards

Hazard TypeDescription
Acute Oral Toxicity Harmful if swallowed.[2][3]
Skin Corrosion/Irritation Causes skin irritation.[2][3][6] May cause an allergic skin reaction.[3]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3][4][5][6]
Respiratory Irritation May cause respiratory irritation.[3][4][5]
Combustibility May be combustible at high temperatures.

To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound.

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.[4][7][8] A face shield is recommended when there is a risk of splashing.[8][9]Protects against eye irritation from dust or splashes.[1][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[7][8] A lab coat must be worn and fully buttoned.[7][8]Prevents skin contact, which can cause irritation.[1][3]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[4][7][10] If dust is generated, a NIOSH-approved respirator may be necessary.[1]Avoids inhalation of dust or vapors that can cause respiratory irritation.[3]
Footwear Closed-toe and closed-heeled shoes.[7]Protects feet from potential spills.

Step-by-Step Handling Protocol

Proper handling procedures are essential to prevent exposure and contamination.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE (Gloves, Goggles, Lab Coat) prep_hood 2. Prepare Fume Hood prep_ppe->prep_hood prep_materials 3. Assemble Equipment prep_hood->prep_materials handle_weigh 4. Weigh Compound prep_materials->handle_weigh Proceed to handling handle_transfer 5. Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate 6. Decontaminate Glassware handle_transfer->cleanup_decontaminate Proceed to cleanup cleanup_dispose 7. Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_doff 8. Doff PPE cleanup_dispose->cleanup_doff cleanup_wash 9. Wash Hands cleanup_doff->cleanup_wash

Caption: Workflow for safe handling of this compound.

Methodology:

  • Preparation:

    • Put on all required PPE as specified in Table 2.

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary equipment (spatula, weighing paper, reaction vessel, etc.) and place them inside the fume hood.

  • Handling:

    • Perform all manipulations of the solid compound within a chemical fume hood to control dust and vapors.[7][10]

    • Carefully weigh the desired amount of this compound. Avoid creating dust.[4][10]

    • Transfer the compound to the reaction vessel.

  • Post-Handling:

    • Tightly close the container of this compound and store it in a cool, dry, and well-ventilated place away from heat and direct sunlight.[10][11]

    • Decontaminate all glassware and work surfaces.[11]

    • Properly remove and dispose of gloves and any other contaminated disposable materials.

    • Wash hands thoroughly with soap and water after handling.[4][11]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate action is crucial.

Table 3: Emergency Procedures

SituationAction
Spill Evacuate the area. For a small spill, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[4][10] For a large spill, use a shovel to place the material into a waste disposal container.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[1][12] Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][12] Seek immediate medical attention.[1]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration.[1][10] Seek medical attention.[1]
Ingestion Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[1][10] Rinse the mouth with water and seek immediate medical attention.[10]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow

cluster_waste_gen Waste Generation cluster_waste_seg Segregation & Collection cluster_disposal Final Disposal waste_solid Contaminated Solids (Gloves, Paper) collect_solid Designated Solid Hazardous Waste Container waste_solid->collect_solid waste_liquid Aqueous Waste collect_liquid Aqueous Hazardous Waste Container waste_liquid->collect_liquid waste_excess Excess Reagent collect_excess Original or Labeled Waste Container waste_excess->collect_excess dispose_licensed Licensed Disposal Company collect_solid->dispose_licensed collect_liquid->dispose_licensed collect_excess->dispose_licensed

Caption: Waste disposal workflow for this compound.

Methodology:

  • Segregation:

    • Solid Waste: Contaminated items such as gloves, weighing paper, and paper towels must be collected in a designated solid hazardous waste container.[11]

    • Aqueous Waste: Any aqueous solutions containing this compound should be collected separately as hazardous waste.[11]

    • Unused Product: Leave the chemical in its original container. Do not mix it with other waste.[3]

  • Labeling and Storage:

    • All waste containers must be clearly labeled with the contents.

    • Store waste containers in a designated, well-ventilated area, away from incompatible materials.

  • Disposal:

    • Dispose of all waste through a licensed disposal company.[4] Follow all national and local regulations for hazardous waste disposal.[3] One disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.